Product packaging for 1-Ethyl-2,4-dinitrobenzene(Cat. No.:CAS No. 1204-29-1)

1-Ethyl-2,4-dinitrobenzene

Cat. No.: B186726
CAS No.: 1204-29-1
M. Wt: 196.16 g/mol
InChI Key: RPQSKHWNIKZEAI-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-dinitrobenzene (CAS 1204-29-1) is a dinitrobenzene derivative with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol. This compound features an ethyl substituent on a benzene ring containing two nitro groups, a structure of significant interest in organic and electrochemistry research. Its physicochemical properties include a calculated density of 1.344 g/cm³, a boiling point of approximately 304.6°C, and a flash point of 143.4°C . Dinitrobenzene compounds are recognized as persistent organic pollutants, and their reduction via economical and green technologies is an active area of investigation . As a research chemical, this compound serves as a valuable model substrate for studying reductive degradation pathways. Research on analogous compounds, such as 1,4-dinitrobenzene, shows that electroreduction in aprotic media containing CO₂ can proceed via an azo coupling mechanism instead of the typical hydrogenation path . This process involves the initial one-electron reduction of a nitro group to form a radical anion, which subsequently reacts with CO₂. The intermediate then eliminates a carbonate anion (CO₃²⁻) to form a nitrosobenzene compound, which is ultimately converted to an azobenzene derivative through a condensation reaction . Investigating these pathways with this compound can provide insights into selective synthesis and environmental remediation strategies. Furthermore, this compound is suitable for analysis using reverse-phase (RP) HPLC methods, facilitating pharmacokinetics and impurity isolation studies in a research setting . This chemical is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B186726 1-Ethyl-2,4-dinitrobenzene CAS No. 1204-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2,4-dinitrobenzene
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InChI

InChI=1S/C8H8N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQSKHWNIKZEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90152845
Record name 1-Ethyl-2,4-dinitrobenzene
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Molecular Weight

196.16 g/mol
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CAS No.

1204-29-1
Record name 1-Ethyl-2,4-dinitrobenzene
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Record name 1-Ethyl-2,4-dinitrobenzene
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Record name 1-Ethyl-2,4-dinitrobenzene
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Record name 1-ethyl-2,4-dinitrobenzene
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Record name 1-ETHYL-2,4-DINITROBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethyl-2,4-dinitrobenzene (CAS No. 1204-29-1), a valuable nitroaromatic compound. This document details the synthetic route via electrophilic aromatic substitution, including a detailed experimental protocol. Furthermore, it compiles the available physicochemical and spectroscopic data essential for the unambiguous identification and quality control of the compound.

Compound Overview

This compound is a pale yellow crystalline solid belonging to the nitrobenzene family.[1] It is characterized by an ethyl group at the 1-position and two nitro groups at the 2- and 4-positions of the benzene ring.[1] This compound serves as a raw material in the synthesis of various dyes and pesticides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1204-29-1[2][3]
Molecular Formula C₈H₈N₂O₄[2]
Molecular Weight 196.16 g/mol [2]
Melting Point 57-57.8 °C[2]
Boiling Point 304.6 °C at 760 mmHg; 129-130 °C at 2 Torr[2][4]
Density 1.323 g/cm³ at 20 °C[2]
Appearance Pale yellow crystalline solid[1]

Synthesis of this compound

The synthesis of this compound is achieved through the dinitration of ethylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The ethyl group on the benzene ring is an activating group and directs the incoming nitro groups primarily to the ortho and para positions.[1] Careful control of reaction conditions, particularly temperature, is crucial to achieve the desired dinitration and avoid the formation of polynitrated byproducts.[5]

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) add_ethylbenzene Slowly Add Ethylbenzene to Nitrating Mixture prep_reagents->add_ethylbenzene 1 reaction_control Maintain Low Temperature (e.g., < 10 °C) add_ethylbenzene->reaction_control 2 stirring Stir for a Defined Period reaction_control->stirring 3 quench Quench Reaction on Ice stirring->quench 4 separation Separate Organic Layer quench->separation 5 washing Wash with Water and NaHCO₃ separation->washing 6 drying Dry with Anhydrous MgSO₄ washing->drying 7 recrystallization Recrystallize from Ethanol drying->recrystallization 8

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of aromatic compounds.[1][5][6]

Materials:

  • Ethylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, carefully and slowly add a desired volume of concentrated sulfuric acid. While stirring, slowly add an equimolar or slight excess of concentrated nitric acid, ensuring the temperature of the mixture is maintained below 10 °C.

  • Nitration Reaction: To the cold, stirred nitrating mixture, add ethylbenzene dropwise from a dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to prevent over-nitration.[5]

  • Reaction Completion: After the addition of ethylbenzene is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.

  • Work-up:

    • Pour the reaction mixture slowly onto a generous amount of crushed ice with vigorous stirring to quench the reaction.

    • Transfer the mixture to a separatory funnel. The organic layer, containing the crude product, will separate from the aqueous layer.

    • Separate the organic layer and wash it sequentially with cold deionized water (2 x 50 mL) and 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. A final wash with brine (saturated NaCl solution) can aid in breaking any emulsions.

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound as a solid.

    • Purify the crude product by recrystallization from a minimal amount of hot ethanol.[7][8][9] Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueData/Expected Peaks
¹H NMR Predicted chemical shifts (δ, ppm): Aromatic protons (~8.0-8.8 ppm), Methylene protons of the ethyl group (~3.0 ppm, quartet), Methyl protons of the ethyl group (~1.3 ppm, triplet). The aromatic region is expected to show a complex splitting pattern due to the substitution.
¹³C NMR Predicted chemical shifts (δ, ppm): Aromatic carbons (120-150 ppm), Methylene carbon of the ethyl group (~25 ppm), Methyl carbon of the ethyl group (~15 ppm). Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.[10]
Infrared (IR) Spectroscopy Characteristic peaks (cm⁻¹): Aromatic C-H stretching (~3100-3000), Aliphatic C-H stretching (~2970-2850), Asymmetric and symmetric NO₂ stretching (~1550 and ~1350), Aromatic C=C stretching (~1600 and ~1475), C-N stretching (~850).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 196. Expected fragmentation patterns include the loss of nitro groups (NO₂) leading to fragments at m/z = 150 and 104, and cleavage of the ethyl group.[11]
Logical Relationship of Characterization Data

The following diagram illustrates the logical flow of confirming the structure of this compound using various analytical techniques.

Characterization_Logic Structural Elucidation of this compound cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_confirmation Structural Confirmation ms Molecular Ion (m/z = 196) fragmentation Fragmentation Pattern (Loss of NO₂, C₂H₅) ms->fragmentation structure Confirmed Structure: This compound fragmentation->structure Confirms Molecular Weight and Key Fragments h_nmr ¹H NMR (Aromatic, CH₂, CH₃ signals) h_nmr->structure Confirms Proton Environment c_nmr ¹³C NMR (8 distinct C signals) c_nmr->structure Confirms Carbon Skeleton ir Functional Group Analysis (NO₂, Aromatic, Alkyl) ir->structure Confirms Functional Groups

Caption: Logical flow for the structural confirmation of the synthesized product.

Safety Precautions

  • Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]

  • The nitration of ethylbenzene is a highly exothermic reaction. Proper temperature control is critical to prevent a runaway reaction.[5]

  • This compound is considered toxic and harmful if inhaled or ingested and is a skin and eye irritant.[1] Handle the compound with appropriate PPE.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols based on their specific laboratory conditions and safety procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-2,4-dinitrobenzene, a significant compound in various industrial applications. The information is presented to support research, development, and safety protocols.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with an ethyl group and two nitro groups.[1] Its chemical structure is fundamental to its reactivity and physical properties.

  • IUPAC Name: this compound

  • Synonyms: 2,4-Dinitro-1-ethylbenzene, Benzene, 1-ethyl-2,4-dinitro-[2]

  • CAS Number: 1204-29-1[1][2]

  • Molecular Formula: C₈H₈N₂O₄[1][2][3]

  • InChI: InChI=1S/C8H8N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3[2]

  • Canonical SMILES: O=N(=O)C1=CC=C(C(=C1)N(=O)=O)CC[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some reported values, particularly the melting point, show discrepancies across different sources, which may be attributable to variations in experimental conditions or sample purity.

PropertyValueSource(s)
Molecular Weight 196.16 g/mol [2][3][4][5]
Appearance Pale yellow crystalline solid
Melting Point 57-57.8 °C[2][3]
4 °C
Boiling Point 304.6 °C at 760 mmHg
129-130 °C at 2 Torr[2]
167.8 °C at 13 Torr[3]
Density 1.344 g/cm³
1.323 g/cm³ at 20 °C[2][3]
Flash Point 143.4 °C[1][3]
Vapor Pressure 0.00156 mmHg at 25 °C[1][3]
Refractive Index 1.584[1][3]
Solubility Sparingly soluble in water. Soluble in organic solvents such as ethanol, chloroform, and acetone.[6]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standard laboratory techniques. Below are detailed methodologies for key experiments.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[7][8] This property is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., a Thiele tube with oil or a metal block apparatus).

  • Heating and Observation: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute as the expected melting point is approached.[10]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Methodology (Distillation Method):

  • Apparatus Setup: A small quantity (e.g., 5 mL) of liquid this compound is placed in a distillation flask.[11] A thermometer is positioned so that its bulb is just below the side arm of the flask to accurately measure the temperature of the vapor.

  • Heating: The flask is heated gently.[11]

  • Observation and Data Recording: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.[11]

Methodology (Capillary Method for Small Samples):

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[13]

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable bath.[13]

  • Observation and Data Recording: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Solubility provides insight into the polarity and potential intermolecular interactions of a compound.[14]

Methodology (Qualitative):

  • Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[15]

  • Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[15]

  • Observation: The mixture is vigorously shaken after each addition.[15] The compound is classified as soluble if it forms a homogeneous solution and insoluble if it remains as a separate phase.[16][17]

  • Systematic Testing: This process is repeated with a range of solvents of varying polarity, such as ethanol, diethyl ether, and acetone, as well as acidic and basic solutions (e.g., 5% HCl, 5% NaOH) to assess its acid-base properties.[14][15][18]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization and purity assessment of a sample of this compound using the experimental protocols described above.

G Workflow for Characterization of this compound cluster_0 Initial Analysis cluster_1 Purity and Identity Confirmation cluster_2 Conclusion start Unknown Sample (Assumed this compound) mp Melting Point Determination start->mp Physical State: Solid sol Solubility Tests start->sol bp Boiling Point Determination mp->bp Proceed if melting range is sharp impure Impure or Incorrect Compound mp->impure Broad/Depressed Melting Range sol->bp spec Spectroscopic Analysis (e.g., HPLC, GC-MS) bp->spec compare Compare Data with Literature Values spec->compare pure Confirmed: Pure This compound compare->pure Data Matches compare->impure Data Mismatches

Caption: Workflow for the physicochemical characterization of this compound.

Applications and Safety

This compound serves as a raw material in the synthesis of dyes and pesticides.[1] Due to its chemical nature, it is considered toxic and harmful if inhaled or ingested and is a known skin and eye irritant.[1] It is also a flammable substance and should be handled with appropriate safety precautions in a laboratory or industrial setting.[1]

References

The Pivotal Role of 1-Ethyl-2,4-dinitrobenzene in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2,4-dinitrobenzene is a key aromatic nitro compound that serves as a versatile intermediate in the synthesis of a wide array of more complex organic molecules. Its reactivity, governed by the presence of two electron-withdrawing nitro groups and an activating ethyl group, makes it a valuable precursor for the production of dyes, pesticides, and pharmaceutical intermediates. This technical guide provides an in-depth overview of the synthesis of this compound, its characteristic reactions, and its applications as a chemical building block. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1][2] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₈N₂O₄[1][2]
Molecular Weight 196.16 g/mol [1][2]
CAS Number 1204-29-1[3][4]
Appearance Pale yellow crystalline solid[N/A]
Melting Point 57-57.8 °C[N/A]
Boiling Point 129-130 °C @ 2 Torr[N/A]
Density 1.323 g/cm³ @ 20 °C[N/A]

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic aromatic substitution of ethylbenzene using a nitrating agent. While mononitration of ethylbenzene is common, dinitration to yield the 2,4-isomer requires more forcing conditions.

Dinitration of Ethylbenzene using Acetyl Nitrate

A documented method for the dinitration of ethylbenzene involves the use of acetyl nitrate, generated in situ from concentrated nitric acid and acetic anhydride.[5]

  • To a stirred solution of acetic anhydride (5.0 mL, 53 mmol) at 0 °C, slowly add concentrated nitric acid (3.0 g, 47 mmol, 2.0 mL) dropwise.

  • After stirring for 10 minutes, add a solution of ethylbenzene (1.06 g, 10 mmol) in acetic anhydride (1.0 mL) dropwise, allowing the mixture to warm to room temperature.

  • Stir the reaction mixture overnight.

  • Pour the mixture into water (50 mL) and stir for 1 hour.

  • Extract the product with dichloromethane (CH₂Cl₂), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

  • The resulting product is a mixture of mono- and dinitrated isomers. Further purification by column chromatography is required to isolate this compound.

A combined yield of 11% for a 5:1 mixture of this compound and 1-ethyl-2,6-dinitrobenzene has been reported using this method.[5]

Synthesis_of_1_Ethyl_2_4_dinitrobenzene ethylbenzene Ethylbenzene intermediate Wheland Intermediate ethylbenzene->intermediate Electrophilic Attack acetyl_nitrate Acetyl Nitrate (HNO3 + Acetic Anhydride) acetyl_nitrate->intermediate product This compound intermediate->product Deprotonation

Caption: Synthesis of this compound.

Reactions of this compound as an Intermediate

The presence of two nitro groups strongly activates the benzene ring towards nucleophilic aromatic substitution and also allows for reduction to the corresponding amino compounds.

Nucleophilic Aromatic Substitution
Reduction of Nitro Groups

The nitro groups of this compound can be selectively or fully reduced to amino groups, opening pathways to various derivatives.

Partial reduction of dinitroarenes to nitroanilines can be achieved using reagents like hydrazine hydrate with a catalyst.[6]

  • Dissolve this compound in a 1:1 mixture of ethanol and 1,2-dichloroethane.

  • Add 3 molar equivalents of hydrazine hydrate and a catalytic amount of Raney nickel.

  • Heat the mixture at 50-60 °C and monitor the reaction by TLC.

  • Upon completion, filter the catalyst and remove the solvent under reduced pressure.

  • Purify the resulting mixture of ethyl-nitroaniline isomers by column chromatography.

Complete reduction of both nitro groups to form 1-ethyl-benzene-2,4-diamine can be accomplished using stronger reducing agents like tin or iron in the presence of hydrochloric acid.[7]

  • In a round-bottom flask, combine this compound with granulated tin and ethanol.

  • Slowly add concentrated hydrochloric acid dropwise with stirring.

  • After the initial exothermic reaction subsides, heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and remove the solvent to yield the crude diamine, which can be further purified by crystallization or chromatography.

Reactions_of_1_Ethyl_2_4_dinitrobenzene start This compound nitroaniline Ethyl-nitroaniline isomers start->nitroaniline Selective Reduction diamine 1-Ethyl-benzene-2,4-diamine start->diamine Full Reduction partial_reduction Partial Reduction (e.g., Hydrazine Hydrate, Raney Ni) partial_reduction->nitroaniline complete_reduction Complete Reduction (e.g., Sn/HCl or Fe/HCl) complete_reduction->diamine

Caption: Reduction pathways of this compound.

Applications in Synthesis

Intermediate for Dyes

The amino derivatives of this compound are valuable precursors for the synthesis of azo dyes. The diamine can be diazotized and coupled with various aromatic compounds to produce a range of colors. While a specific commercial dye synthesized directly from this compound is not prominently documented, the general chemistry of azo dye formation is well-established.[8][9]

Azo_Dye_Synthesis_Workflow start 1-Ethyl-benzene-2,4-diamine diazonium_salt Bis(diazonium) salt start->diazonium_salt Formation of diazonium salt diazotization Diazotization (NaNO2, HCl) diazotization->diazonium_salt azo_dye Azo Dye diazonium_salt->azo_dye Azo Coupling coupling_agent Coupling Agent (e.g., Phenol, Naphthol) coupling_agent->azo_dye

Caption: General workflow for azo dye synthesis.

Precursor for Herbicides

Dinitroaniline derivatives are a known class of herbicides.[10] The synthesis of such herbicides can potentially start from this compound. For instance, nucleophilic aromatic substitution on a related dinitrobenzene derivative has been used to synthesize herbicidal compounds.[11]

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization.

Spectroscopic Data Values and Interpretation Reference(s)
¹H NMR Expected signals for the ethyl group (a triplet and a quartet) and three distinct aromatic protons. The aromatic protons would be downfield due to the electron-withdrawing nitro groups.[N/A]
¹³C NMR Expected signals for the two carbons of the ethyl group and six distinct aromatic carbons due to the asymmetry of the molecule.[N/A]
FTIR Characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching of the ethyl group, C=C stretching of the aromatic ring, and strong absorptions for the symmetric and asymmetric stretching of the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[N/A]
Mass Spectrometry (GC-MS) A molecular ion peak (M⁺) at m/z = 196, corresponding to the molecular weight of the compound.[12]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its preparation via the dinitration of ethylbenzene provides a starting point for a variety of chemical transformations, including the selective or complete reduction of its nitro groups to form amino derivatives. These derivatives are key precursors for the synthesis of azo dyes and potentially for the development of novel herbicides and pharmaceutical compounds. The experimental protocols and data presented in this guide offer a solid foundation for the utilization of this compound in synthetic organic chemistry. Further research into optimizing its synthesis and exploring its reactivity will undoubtedly expand its applications in various fields of chemical science.

References

Spectroscopic Profile of 1-Ethyl-2,4-dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-2,4-dinitrobenzene (C8H8N2O4, Molar Mass: 196.16 g/mol ). Due to the limited availability of public, experimentally-verified spectra for this specific compound, this guide presents a combination of predicted data based on established principles of spectroscopy for nitroaromatic compounds and general experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80d1HH-3
~8.40dd1HH-5
~7.60d1HH-6
~3.00q2H-CH₂- (Ethyl)
~1.40t3H-CH₃ (Ethyl)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150.0C-1
~148.0C-2
~145.0C-4
~128.0C-5
~122.0C-3
~120.0C-6
~28.0-CH₂- (Ethyl)
~15.0-CH₃ (Ethyl)
Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (Aromatic)
~2970 - 2850MediumC-H stretch (Aliphatic)
~1600, ~1475MediumC=C stretch (Aromatic ring)
~1540 - 1520 Strong N-O asymmetric stretch (NO₂) **
~1350 - 1330 Strong N-O symmetric stretch (NO₂) **
~840StrongC-H out-of-plane bend (Aromatic)
~740StrongC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments (Electron Ionization - EI)

m/zRelative IntensityAssignment
196High[M]⁺ (Molecular ion)
181Moderate[M - CH₃]⁺
167Moderate[M - C₂H₅]⁺
150Moderate[M - NO₂]⁺
120Low[M - NO₂ - NO]⁺
104Low[C₇H₆O]⁺
76Moderate[C₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for nitroaromatic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample onto a suitable GC column (e.g., a non-polar capillary column) for separation prior to ionization.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-250 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

structure_correlation cluster_structure This compound cluster_data Spectroscopic Data mol NMR NMR (¹H and ¹³C) mol->NMR Proton & Carbon Environments IR IR mol->IR Functional Group Vibrations (NO₂, C-H) MS MS mol->MS Molecular Weight & Fragmentation Pattern

Caption: Molecular structure and its correlation with key spectroscopic data.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Report prep Prepare Sample (Dissolve/Pelletize) nmr NMR Spectrometer prep->nmr ir FT-IR Spectrometer prep->ir ms Mass Spectrometer prep->ms process Process Raw Data (FT, Baseline Correction) nmr->process ir->process ms->process interpret Interpret Spectra (Assign Peaks/Fragments) process->interpret report Compile Spectroscopic Data & Report interpret->report

Caption: General experimental workflow for spectroscopic analysis.

An In-depth Technical Guide on the Toxicity and Biological Effects of Dinitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitroaromatic compounds (DNACs) are a class of chemicals widely used in various industrial applications, including the synthesis of explosives, pesticides, and dyes.[1] Their extensive use has led to significant environmental contamination, posing a considerable threat to human health and ecosystems.[1] This technical guide provides a comprehensive overview of the toxicity and biological effects of DNACs, with a focus on the molecular mechanisms underlying their adverse effects. We present a compilation of quantitative toxicity data, detailed experimental protocols for assessing their toxicity, and visualizations of the key signaling pathways involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or studying these compounds.

Toxicity of Dinitroaromatic Compounds

The toxicity of dinitroaromatic compounds is largely attributed to the presence of the nitro groups, which are highly electrophilic.[2] This property makes them reactive towards biological macromolecules, particularly DNA and proteins.[2] The position and number of nitro groups on the aromatic ring, as well as the presence of other substituents, significantly influence the toxicity of these compounds.[2]

Genotoxicity and Mutagenicity

A primary concern with dinitroaromatic compounds is their genotoxicity, with many compounds in this class being potent mutagens.[1] The mutagenicity is often mediated by their metabolic reduction products, particularly hydroxylamines, which can form adducts with DNA.[2] These DNA adducts can lead to mispairing during DNA replication, resulting in mutations.[2] The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of these compounds.[3][4]

Carcinogenicity

Several dinitroaromatic compounds are recognized as known or suspected carcinogens.[1] Their carcinogenic activity is closely linked to their mutagenic properties. Chronic exposure to these compounds can lead to the development of tumors in various organs.

Systemic Toxicity

Dinitroaromatic compounds can exert toxic effects on various organ systems. A notable effect of some dinitroaromatics, such as nitrobenzene, is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[5] This can lead to cyanosis and, in severe cases, be life-threatening.[5] Other systemic effects include liver and kidney damage, as well as reproductive and developmental toxicity.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for a range of dinitroaromatic compounds. This data is essential for risk assessment and for understanding structure-activity relationships.

Table 1: Acute Oral Toxicity of Dinitroaromatic Compounds in Rats (LD50)

CompoundLD50 (mg/kg)
1,2-Dinitrobenzene170
1,3-Dinitrobenzene83
1,4-Dinitrobenzene80
2,4-Dinitrotoluene268
2,6-Dinitrotoluene255
3,4-Dinitrotoluene640
2,4-Dinitrophenol30
2,5-Dinitrophenol53
2,6-Dinitrophenol43
2,4-Dinitroaniline1330
2,6-Dinitroaniline>2000
3,5-Dinitroaniline1200
2,4-Dinitrochlorobenzene640
2,6-Dinitrochlorobenzene1070
3,4-Dinitrochlorobenzene1600
3,5-Dinitrochlorobenzene1250
2,4-Dinitrobromobenzene560
2,6-Dinitrobromobenzene1000
3,5-Dinitrobromobenzene1000
2,4-Dinitroiodobenzene450
2,6-Dinitroiodobenzene800
3,5-Dinitroiodobenzene800
2,4-Dinitronaphthalene1300
1,5-Dinitronaphthalene1500
1,8-Dinitronaphthalene1500
2,4-Dinitro-1-naphthol200
1,3-Dinitro-2-naphthol250
4,6-Dinitro-o-cresol25

Data compiled from various sources.

Table 2: Ecotoxicity of Dinitroaromatic Compounds (EC50)

CompoundOrganismEndpointEC50 (mg/L)
2,4-DinitrotolueneDaphnia magnaImmobilization27
2,6-DinitrotolueneDaphnia magnaImmobilization17
2,4-DinitrophenolDaphnia magnaImmobilization8.1
NitrobenzeneDaphnia magnaImmobilization21
1,3-DinitrobenzeneDaphnia magnaImmobilization2.6
2,4-DinitrotoluenePimephales promelas (Fathead minnow)Mortality25.5
2,6-DinitrotoluenePimephales promelas (Fathead minnow)Mortality17.5
2,4-DinitrophenolPimephales promelas (Fathead minnow)Mortality5.8
NitrobenzenePimephales promelas (Fathead minnow)Mortality98
1,3-DinitrobenzenePimephales promelas (Fathead minnow)Mortality1.3
2,4-DinitrotoluenePseudokirchneriella subcapitata (Green algae)Growth Inhibition3.1
2,6-DinitrotoluenePseudokirchneriella subcapitata (Green algae)Growth Inhibition2.8
2,4-DinitrophenolPseudokirchneriella subcapitata (Green algae)Growth Inhibition0.8
NitrobenzenePseudokirchneriella subcapitata (Green algae)Growth Inhibition31
1,3-DinitrobenzenePseudokirchneriella subcapitata (Green algae)Growth Inhibition0.5

Data compiled from various sources.

Key Signaling Pathways Affected by Dinitroaromatic Compounds

The biological effects of dinitroaromatic compounds are mediated through their interaction with several key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of toxicity and for developing potential therapeutic interventions.

Metabolic Activation and DNA Adduct Formation

The toxicity of many dinitroaromatic compounds is dependent on their metabolic activation. This process, primarily occurring in the liver, involves the reduction of the nitro groups to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can then covalently bind to DNA, forming DNA adducts.

Metabolic_Activation DNAC Dinitroaromatic Compound Nitroreductase Nitroreductase (e.g., Cytochrome P450 reductase) DNAC->Nitroreductase Reduction Nitroso Nitroso Intermediate Nitroreductase->Nitroso Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Further Reduction DNA_Adduct DNA Adduct Hydroxylamine->DNA_Adduct Covalent Binding to DNA Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNAC Dinitroaromatic Compound ROS ROS DNAC->ROS Metabolism Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Modification of Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_mod->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription p53_Pathway DNA_Damage DNA Damage (Adducts) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Sensing p53 p53 ATM_ATR->p53 Phosphorylation & Stabilization MDM2 MDM2 p53->MDM2 Inhibition p21 p21 p53->p21 Transcription GADD45 GADD45 p53->GADD45 Transcription BAX BAX p53->BAX Transcription MDM2->p53 Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis

References

Solubility Profile of 1-Ethyl-2,4-dinitrobenzene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Ethyl-2,4-dinitrobenzene in common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages solubility data from structurally analogous compounds to predict its solubility profile. Furthermore, it outlines a detailed, standard experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable data for their specific applications.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," this compound, a substituted aromatic nitro compound, is expected to exhibit good solubility in a range of common organic solvents. The presence of the nitro groups introduces polarity, while the ethyl group and the benzene ring contribute to its nonpolar character. Therefore, it is anticipated to be most soluble in polar aprotic and moderately polar solvents that can engage in dipole-dipole interactions and solvate the aromatic ring. Its solubility in nonpolar solvents is expected to be lower, and it is predicted to be sparingly soluble in water.

Quantitative Solubility Data for Structurally Similar Compounds

To provide a quantitative context, the following table summarizes the solubility of structurally related dinitrobenzene derivatives in various common organic solvents. This data can be used to estimate the solubility of this compound.

CompoundSolventTemperature (°C)Solubility ( g/100 g of solvent)
1-Chloro-2,4-dinitrobenzene Acetone16268[1]
Acetone30532[1]
Benzene15158.4[1]
Benzene31359.6[1]
Carbon Disulfide154.21[1]
Carbon Tetrachloride153.85[1]
Chloroform15102.76[1]
Diethyl Ether1523.52[1]
Ethanol (96%)164.73[1]
Methanol1611.23[1]
Toluene15139.87[1]
1,3-Dinitrobenzene Acetone1572.365[2]
Benzene18.239.45[2]
Chloroform17.632.4[2]
Diethyl Ether159.4[2]
Ethanol (96%)20.53.5[2]
Ethyl Acetate18.236.27[2]
Methanol20.56.75[2]
Toluene16.230.66[2]
2,4-Dinitrotoluene Acetone1581.9
Benzene1560.64
Chloroform1565.08
Diethyl Ether229.4
Ethanol (96%)151.92
Ethyl Acetate1557.93
Methanol155.01
Pyridine1576.8
Toluene1545.47
Water220.027

Note: The data for 2,4-Dinitrotoluene is sourced from a chemical database and presented here for comparative purposes.

Qualitative solubility information for other related compounds further supports the predicted solubility profile:

  • 1-Ethoxy-2,4-dinitrobenzene is reported to be soluble in ethanol, chloroform, and acetone.[3]

  • 2,4-Dinitrotoluene is soluble in ethanol, chloroform, benzene, and ethyl ether, and very soluble in acetone and pyridine.[4]

  • Nitrobenzene is soluble in ethanol, ether, and benzene.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[6][7] This protocol provides a detailed methodology for its implementation.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, methanol, toluene, hexane, ethyl acetate)

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted solutions using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound or by a validated HPLC method.

  • Calculation: Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution, taking into account the dilution factor.

3. Data Analysis and Reporting:

  • Report the solubility in standard units, such as grams per 100 grams of solvent ( g/100 g) or moles per liter (mol/L).

  • Specify the temperature at which the solubility was determined.

  • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

SolubilityDetermination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Seal Vials A->B in vials C Agitate at Constant Temperature B->C D Allow Excess Solid to Settle C->D after equilibration time E Filter Supernatant D->E F Dilute Sample E->F G Quantify by UV-Vis/HPLC F->G H Calculate Solubility G->H

Caption: Workflow for the determination of solubility using the shake-flask method.

References

A Technical Guide to the Industrial Applications of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound with significant potential in various industrial sectors. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, with a focus on its role as an intermediate in the dye and pesticide industries, and its potential pharmacological relevance based on the activity of structurally similar molecules. This document adheres to stringent data presentation and visualization requirements to provide a comprehensive resource for researchers and professionals in relevant fields.

Chemical and Physical Properties

This compound is a solid, pale yellow crystalline compound.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular FormulaC₈H₈N₂O₄[1][2][3]
Molecular Weight196.16 g/mol [3]
CAS Number1204-29-1[2][3]
Boiling Point304.6 °C at 760 mmHg[1]
Density1.344 g/cm³[1]
Flash Point143.4 °C[1]
Vapor Pressure0.00156 mmHg at 25°C[1]
Refractive Index1.584[1]

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of ethylbenzene. This process involves the introduction of two nitro groups onto the benzene ring.

Reaction Principle

The nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction. The ethyl group is an ortho-, para-directing and activating group, meaning it directs the incoming nitro groups primarily to the positions adjacent (ortho) and opposite (para) to it and increases the reaction rate compared to benzene. The reaction typically uses a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ.

To achieve dinitration to form this compound, more forcing reaction conditions (higher temperature and/or higher concentration of nitrating agent) are required compared to mono-nitration. The first nitro group deactivates the ring, making the second substitution more difficult.

Experimental Protocol: Nitration of Ethylbenzene

The following is a representative protocol for the nitration of ethylbenzene, which can be adapted to favor the formation of dinitro-derivatives.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10°C during this addition.

  • Reaction: To a separate flask containing ethylbenzene, cooled to 0°C, slowly add the prepared nitrating mixture dropwise with vigorous stirring. To promote dinitration, the reaction temperature can be carefully allowed to rise, but should be monitored closely to prevent runaway reactions.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then poured onto crushed ice and the organic layer is separated. The organic layer is washed sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting mixture of nitroethylbenzene isomers can be separated by fractional distillation or column chromatography.[4][5][6]

Quantitative Data: The precise yield of this compound is highly dependent on the specific reaction conditions (temperature, reaction time, and ratio of reactants). Industrial processes for benzene nitration report that nitration temperature and mixed acid volumetric flow rate are the most influential variables in the formation of by-products.[7][8] For the nitration of ethylbenzene on silica gel, near-quantitative yields of mixed nitro-products have been reported.[9]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethylbenzene Ethylbenzene Nitration Nitration Reaction Ethylbenzene->Nitration Nitrating_Mixture Mixed Acid (HNO₃ + H₂SO₄) Nitrating_Mixture->Nitration Workup Work-up (Quenching, Washing) Nitration->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Potential Industrial Applications

This compound serves as a valuable intermediate in the synthesis of other chemicals, primarily in the dye and pesticide industries.[1]

Dye Industry

Aromatic nitro compounds are precursors to aromatic amines, which are key components in the synthesis of azo dyes. The reduction of the nitro groups in this compound would yield 1-Ethyl-2,4-diaminobenzene. This diamine can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.

Hypothetical Synthesis of an Azo Dye:

  • Reduction: this compound is reduced to 1-Ethyl-2,4-diaminobenzene using a suitable reducing agent (e.g., Sn/HCl or catalytic hydrogenation).

  • Diazotization: The resulting diamine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a bis-diazonium salt.

  • Azo Coupling: The bis-diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the final azo dye.

Azo_Dye_Synthesis Start This compound Reduction Reduction (e.g., Sn/HCl) Start->Reduction Diamine 1-Ethyl-2,4-diaminobenzene Reduction->Diamine Diazotization Diazotization (NaNO₂/HCl) Diamine->Diazotization Diazonium Bis-diazonium Salt Diazotization->Diazonium Azo_Coupling Azo Coupling Diazonium->Azo_Coupling Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

Figure 2: Hypothetical pathway for the synthesis of an azo dye from this compound.
Pesticide Industry

Dinitrobenzene derivatives have been utilized in the synthesis of various pesticides. For example, a structurally related compound, 1-chloro-2,4-dinitrobenzene, has been used to synthesize a derivative of the herbicide glyphosate.[10][11] A similar approach could potentially be employed with this compound, where the nitro groups could be modified or the ethyl group could be part of a larger active molecule.

Hypothetical Synthesis of a Pesticide Active Ingredient:

This example illustrates a potential pathway where the reactivity of the nitroaromatic ring is utilized to build a more complex molecule with potential pesticidal activity.

Pesticide_Synthesis Start This compound Nucleophilic_Substitution Nucleophilic Aromatic Substitution Start->Nucleophilic_Substitution Intermediate Intermediate Nucleophilic_Substitution->Intermediate Further_Modification Further Functionalization Intermediate->Further_Modification Active_Ingredient Pesticide Active Ingredient Further_Modification->Active_Ingredient Nucleophile Nucleophile (e.g., from another active moiety) Nucleophile->Nucleophilic_Substitution

Figure 3: Hypothetical pathway for the synthesis of a pesticide active ingredient.

Potential Pharmacological Relevance

While this compound itself is not a therapeutic agent, the biological activity of structurally similar dinitrobenzene compounds provides a rationale for its investigation in drug development.

Mechanism of Action: Inhibition of Thioredoxin Reductase

A closely related compound, 1-chloro-2,4-dinitrobenzene (DNCB), is a known irreversible inhibitor of mammalian thioredoxin reductase (TrxR).[1][12] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in cellular redox regulation and antioxidant defense.

The proposed mechanism of inhibition by dinitrohalobenzenes involves the alkylation of both the redox-active selenocysteine and a neighboring cysteine residue in the active site of TrxR.[1] This irreversible inhibition leads to a loss of the enzyme's ability to reduce thioredoxin and is accompanied by a significant increase in its NADPH oxidase activity, resulting in the production of superoxide radicals.[12][13] This induced oxidative stress is thought to be a major contributor to the inflammatory and immunomodulatory effects of these compounds.[13]

Given the structural similarity, it is plausible that this compound could exhibit a similar inhibitory effect on TrxR.

TrxR_Inhibition cluster_Enzyme_Cycle Normal Thioredoxin Reductase Cycle cluster_Inhibition Inhibition by Dinitrobenzene Derivative cluster_Oxidase_Activity Induced NADPH Oxidase Activity NADPH NADPH TrxR_ox TrxR (Oxidized) NADPH->TrxR_ox e⁻ TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red NADP NADP+ Thioredoxin_ox Thioredoxin (Oxidized) TrxR_red->Thioredoxin_ox e⁻ Inhibited_TrxR Inhibited TrxR Inhibited_TrxR_oxidase Inhibited TrxR Thioredoxin_red Thioredoxin (Reduced) Thioredoxin_ox->Thioredoxin_red DNB This compound (Hypothesized) DNB->TrxR_red Irreversible Alkylation Oxygen O₂ Superoxide Superoxide (O₂⁻) NADPH_oxidase NADPH NADPH_oxidase->Inhibited_TrxR_oxidase NADP_oxidase NADP+ Oxygen_oxidase O₂ Inhibited_TrxR_oxidase->Oxygen_oxidase e⁻ Superoxide_oxidase Superoxide (O₂⁻) Oxygen_oxidase->Superoxide_oxidase

Figure 4: Proposed mechanism of thioredoxin reductase inhibition by a dinitrobenzene derivative.

Safety Considerations

This compound is considered a hazardous substance. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with established potential in the dye and pesticide industries. Its synthesis via the nitration of ethylbenzene is a well-understood process, although optimization is required to maximize the yield of the desired dinitro isomer. Furthermore, the known biological activity of structurally related dinitrobenzene compounds, particularly as inhibitors of thioredoxin reductase, suggests that this compound and its derivatives may be of interest for further investigation in the field of drug development. This guide provides a foundational resource for researchers and professionals seeking to explore the industrial and pharmacological potential of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound belonging to the dinitrobenzene family.[1] Like many compounds in this class, it is used as an intermediate in the synthesis of dyes and pesticides.[1] The presence of two nitro groups on the benzene ring suggests that this compound may be energetic and could pose a thermal hazard.[2][3] Understanding the thermal stability and decomposition pathways of this compound is crucial for ensuring safe handling, storage, and use in any application, particularly in pharmaceutical and fine chemical synthesis where thermal processes are common.

This guide summarizes the available physical and chemical properties of this compound, discusses its anticipated thermal behavior based on related compounds, outlines standard experimental protocols for thermal analysis, and presents a hypothetical decomposition pathway.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

PropertyValueReferences
Molecular Formula C₈H₈N₂O₄[1][4][5]
Molecular Weight 196.16 g/mol [1][4][5]
CAS Number 1204-29-1[1][4]
Appearance Pale yellow crystalline solid[1]
Melting Point 57-57.8 °C[4][6]
Boiling Point 304.6 °C at 760 mmHg; 129-130 °C at 2 Torr[1][6][7]
Density 1.323 - 1.344 g/cm³ at 20 °C[1][4][6][7]
Flash Point 143.4 °C[1][7]
Vapor Pressure 0.00156 mmHg at 25 °C[1][4][7]
Solubility Insoluble in water.[2]

Thermal Stability and Decomposition Hazards

While specific decomposition data for this compound is unavailable, the thermal behavior of dinitrobenzene isomers and other nitroaromatic compounds provides a strong indication of its potential hazards.

Dinitrobenzene compounds are known to be combustible solids that can decompose explosively when heated, especially under confinement.[2][3] The presence of two nitro groups on the aromatic ring significantly increases the reactivity and potential for explosive instability.[2] The decomposition of nitroaromatic compounds is a highly exothermic process that can lead to a runaway reaction if not properly controlled.[8]

Key hazards associated with the thermal decomposition of dinitrobenzene compounds include:

  • Explosion Hazard: Spontaneous decomposition upon heating or shock can lead to an explosion.[2][3]

  • Toxic Fume Generation: Decomposition produces toxic fumes, including oxides of nitrogen (NOx).[2][3]

  • Autocatalytic Decomposition: The decomposition of some nitroaromatic compounds can be autocatalytic, meaning the decomposition products can accelerate the rate of further decomposition.[8]

Given these characteristics, it is prudent to assume that this compound is a thermally sensitive material that requires careful handling and storage away from heat, shock, and friction.[3][9]

Hypothetical Decomposition Pathway

The thermal decomposition of nitroaromatic compounds can proceed through several mechanisms. The primary initiation steps often involve the homolytic cleavage of the C-NO₂ bond or a nitro-nitrite isomerization.[10][11] The presence of an ethyl group ortho to a nitro group may also introduce alternative decomposition pathways.[10]

A plausible, albeit hypothetical, decomposition pathway for this compound is illustrated in the diagram below. This pathway is based on general mechanisms for nitroaromatic decomposition.

Decomposition_Pathway This compound This compound Radical_Species Radical Species (e.g., •NO₂) This compound->Radical_Species Heat (C-NO₂ cleavage) Intermediate_Products Intermediate Products This compound->Intermediate_Products Heat (Rearrangement) Gaseous_Products Gaseous Products (NOx, CO, CO₂) Radical_Species->Gaseous_Products Intermediate_Products->Gaseous_Products Polymeric_Residue Polymeric Residue Intermediate_Products->Polymeric_Residue

A hypothetical thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition characteristics of this compound, a series of experiments using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) would be required. The following are representative protocols for these analyses, based on standard methods for energetic materials.[12][13][14]

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, melting point, and heat of decomposition.

Methodology:

  • A small sample (typically 1-5 mg) of this compound is accurately weighed into a high-pressure crucible (e.g., gold-plated stainless steel).

  • The crucible is hermetically sealed to prevent evaporation of the sample.

  • The sample is placed in the DSC instrument alongside an empty reference crucible.

  • The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) from ambient temperature to a final temperature beyond the decomposition point (e.g., 400 °C).

  • The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

  • The resulting thermogram is analyzed to determine the melting endotherm, the onset temperature of the exothermic decomposition, the peak temperature of decomposition, and the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify the extent of mass loss during decomposition.

Methodology:

  • A small sample (typically 5-10 mg) of this compound is placed in an open crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature where all decomposition is complete (e.g., 600 °C).

  • The mass of the sample is recorded as a function of temperature.

  • The resulting thermogram and its derivative (DTG curve) are analyzed to identify the onset temperature of mass loss and the temperatures of maximum mass loss rates.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions to determine the time-to-maximum rate (TMR) and pressure generation data.[12][15][16][17]

Methodology:

  • A larger sample (typically 1-10 g) of this compound is loaded into a robust, spherical sample bomb (e.g., titanium or stainless steel).

  • The bomb is placed within the ARC's adiabatic chamber.

  • The experiment is typically run in a "heat-wait-search" mode. The sample is heated in small steps (e.g., 5 °C) and then held isothermally to detect any self-heating.

  • Once an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, preventing heat loss.

  • The temperature and pressure of the sample are monitored as the reaction accelerates.

  • The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise, the maximum pressure, and the time-to-maximum rate at various temperatures.

Experimental and Analytical Workflow

The logical workflow for a comprehensive thermal hazard assessment of this compound is depicted in the following diagram.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Data Analysis and Modeling cluster_3 Safety Recommendations DSC Differential Scanning Calorimetry (DSC) Kinetics Kinetic Analysis (e.g., Kissinger, Ozawa) DSC->Kinetics TGA Thermogravimetric Analysis (TGA) TGA->Kinetics ARC Accelerating Rate Calorimetry (ARC) Thermodynamics Thermodynamic Parameters (ΔH, ΔTad, Pmax) ARC->Thermodynamics SOP Safe Operating Procedures Kinetics->SOP Storage Storage and Handling Guidelines Kinetics->Storage Thermodynamics->SOP Thermodynamics->Storage

A workflow for the thermal hazard assessment of this compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a comprehensive understanding of its potential hazards can be inferred from the behavior of analogous dinitrobenzene and nitroaromatic compounds. It should be treated as a thermally sensitive and potentially explosive material. The experimental protocols and workflows outlined in this guide provide a robust framework for a thorough thermal hazard assessment, which is strongly recommended before this compound is used in any process, particularly on a large scale. The generation of such data is critical for the development of safe handling, storage, and operating procedures.

References

electrophilic substitution mechanism for dinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Mechanism for Dinitrobenzene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution mechanism for the synthesis of dinitrobenzene, with a primary focus on the nitration of nitrobenzene. It includes detailed mechanistic insights, quantitative data on isomer distribution, a complete experimental protocol, and visualizations to elucidate key processes.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of dinitrobenzene from nitrobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is considerably slower than the initial nitration of benzene because the nitro group already present on the ring is strongly deactivating.[1][2] This deactivating nature also governs the position of the second nitro group, directing it predominantly to the meta position.[1][3]

The overall mechanism can be broken down into three primary steps:

  • Generation of the Electrophile : Concentrated sulfuric acid protonates concentrated nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2][4][5]

  • Electrophilic Attack and Formation of the Sigma Complex : The electron-rich π system of the nitrobenzene ring attacks the nitronium ion. This step is the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][6][7]

  • Deprotonation and Aromatization : A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. This restores the stable aromatic π system, yielding the dinitrobenzene product.[1][4]

Regioselectivity: The Meta-Directing Effect of the Nitro Group

The initial nitro group on the benzene ring is a powerful electron-withdrawing group, which deactivates the ring towards further electrophilic attack.[1][2] This deactivation is not uniform across all positions. Through resonance, the nitro group withdraws electron density primarily from the ortho and para positions, creating a partial positive charge at these sites.[1]

Consequently, the meta positions are left relatively more electron-rich and are therefore the preferred sites for attack by the incoming nitronium electrophile.[1][8] This results in the major product being m-dinitrobenzene. Attack at the ortho or para positions would lead to a highly unstable resonance structure where two adjacent positive charges reside on the ring.[1]

Electrophilic_Substitution_Mechanism Mechanism for the Nitration of Nitrobenzene cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack (Rate-Determining) cluster_2 Step 3: Deprotonation & Aromatization HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate Ion (HSO₄⁻) H2O Water (H₂O) Nitrobenzene Nitrobenzene Sigma_Complex Sigma Complex (Arenium Ion) Nitrobenzene->Sigma_Complex + NO₂⁺ (from Step 1) m_Dinitrobenzene m-Dinitrobenzene Sigma_Complex->m_Dinitrobenzene + HSO₄⁻ (or H₂O)

Caption: Electrophilic substitution mechanism for m-dinitrobenzene synthesis.

Quantitative Data Summary

The nitration of nitrobenzene yields a mixture of isomers, with the meta isomer being predominant. The precise distribution and overall yield depend significantly on reaction conditions such as temperature, reaction time, and the concentration of the nitrating acids.

Isomer Distribution

The table below summarizes the typical distribution of dinitrobenzene isomers formed during the nitration of nitrobenzene.

Isomero-dinitrobenzenem-dinitrobenzenep-dinitrobenzeneReference
Typical Ratio ~6-12%~85-93%~0.7-3.5%[9][10]
Kinetic Study 11.0%87.3%1.7%[6]
Reaction Yields

The following table presents reported yields for the synthesis of m-dinitrobenzene under various experimental conditions.

Starting MaterialReaction ConditionsYield of m-DNBReference
Nitrobenzene85 °C, 70 s, continuous flow85.5% (selectivity)[9]
Nitrobenzene90 °C, 2 h, batch process83-90% (isolated)[11]
BenzeneReflux 40 min, then 90-100 °C75.8% (isolated)[12]

Experimental Protocols

This section provides a detailed methodology for the laboratory synthesis of m-dinitrobenzene from nitrobenzene.

Materials and Apparatus
  • Reagents : Nitrobenzene, concentrated sulfuric acid (98%), fuming nitric acid, ethanol (95%), ice, sodium carbonate (optional for washing).

  • Apparatus : Round-bottom flask (250 mL), reflux condenser, dropping funnel, beaker (1 L), Buchner funnel and flask, magnetic stirrer and stir bar, heating mantle or water bath, thermometer.

Detailed Methodology
  • Preparation of the Nitrating Mixture : In a 250 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add 15 mL of fuming nitric acid to the sulfuric acid.[3] Keep the mixture cool during this addition.

  • Addition of Nitrobenzene : While maintaining the flask in the ice bath and stirring the nitrating mixture, add 12.5 mL of nitrobenzene dropwise from a dropping funnel over a period of about 30 minutes. The temperature of the reaction mixture should be carefully monitored and maintained below 70 °C to prevent unwanted side reactions.[13]

  • Reaction Heating : After the addition of nitrobenzene is complete, attach a reflux condenser to the flask. Heat the mixture in a boiling water bath or with a heating mantle to a temperature of 90-100 °C for 30-40 minutes.[3][12] Swirl the flask periodically to ensure thorough mixing.

  • Isolation of the Crude Product : Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a large beaker containing approximately 500 mL of ice-cold water with vigorous stirring.[3] The m-dinitrobenzene will precipitate as a pale yellow solid.

  • Filtration and Washing : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product several times with cold water to remove residual acid.[3][8] The crude product can be pressed dry on the filter.

  • Purification by Recrystallization : Transfer the crude m-dinitrobenzene to a flask. Add a minimal amount of hot 95% ethanol to dissolve the solid.[8][12] If the solution is colored, it may be treated with a small amount of activated charcoal and filtered hot. Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Final Product Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry. The pure m-dinitrobenzene should be obtained as colorless or pale yellow crystals with a melting point of 89-91 °C.[9][11]

Experimental_Workflow Experimental Workflow for m-Dinitrobenzene Synthesis start Start prep_nitrating_mix 1. Prepare Nitrating Mixture (Conc. H₂SO₄ + Fuming HNO₃) Cool in Ice Bath start->prep_nitrating_mix add_nitrobenzene 2. Add Nitrobenzene Dropwise (Keep Temp < 70°C) prep_nitrating_mix->add_nitrobenzene heat_reaction 3. Heat Under Reflux (90-100°C for 30-40 min) add_nitrobenzene->heat_reaction cool_and_precipitate 4. Cool and Pour into Ice Water (Precipitates Crude Product) heat_reaction->cool_and_precipitate filter_wash 5. Vacuum Filter and Wash (with Cold Water) cool_and_precipitate->filter_wash recrystallize 6. Recrystallize from Ethanol filter_wash->recrystallize final_filtration 7. Filter Purified Crystals recrystallize->final_filtration dry_product 8. Dry Final Product (m-Dinitrobenzene) final_filtration->dry_product end End dry_product->end

Caption: A typical experimental workflow for synthesizing m-dinitrobenzene.

References

The Role of 1-Ethyl-2,4-dinitrobenzene in Azo Dye Manufacturing: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, documented evidence for the extensive use of 1-Ethyl-2,4-dinitrobenzene (1-E-2,4-DNB) as a primary intermediate in the commercial manufacturing of specific, named dyes is limited in publicly available scientific literature. This technical guide, therefore, outlines a plausible and scientifically sound synthetic pathway for its use in creating azo dyes, based on established chemical principles and analogous reactions with structurally similar dinitroaromatic compounds. The experimental protocols and quantitative data presented are generalized and illustrative, derived from common procedures for related syntheses.

Introduction

This compound (1-E-2,4-DNB) is an aromatic nitro compound that, while not as commonly cited as its chloro- or methyl-analogs, possesses the necessary chemical functionalities to serve as a precursor in the synthesis of azo dyes. The presence of two nitro groups on the benzene ring makes the compound electron-deficient and activates it for certain nucleophilic substitution reactions. However, its primary utility in dye manufacturing lies in the chemical versatility of the nitro groups themselves. Through reduction, they can be converted into amino groups, which are the cornerstone of diazo components in the synthesis of a vast array of azo colorants.

The general pathway for utilizing 1-E-2,4-DNB in dye synthesis follows a well-established route:

  • Reduction: The two nitro groups are reduced to primary amino groups, yielding 4-ethylbenzene-1,3-diamine.

  • Diazotization: One or both of the newly formed amino groups are converted into diazonium salts.

  • Azo Coupling: The resulting diazonium salt is reacted with a suitable coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the final azo dye.

This multi-step process allows for a high degree of modularity, enabling the synthesis of a wide spectrum of colors by varying the coupling component.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and safety considerations.

PropertyValue
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
CAS Number 1204-29-1
Appearance Pale yellow crystalline solid
Melting Point 57-58 °C
Boiling Point 338.5 °C at 760 mmHg
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and benzene.

Synthetic Pathway to Azo Dyes

The transformation of 1-E-2,4-DNB into an azo dye is a multi-step process. The overall workflow is depicted in the following diagram.

G A This compound B Reduction (e.g., Fe/HCl or H₂/Pd-C) A->B C 4-Ethylbenzene-1,3-diamine B->C D Diazotization (NaNO₂, HCl, 0-5 °C) C->D E 4-Ethyl-3-aminobenzenediazonium chloride D->E G Azo Coupling E->G F Coupling Component (e.g., β-Naphthol) F->G H Azo Dye G->H

Caption: General synthetic workflow from this compound to an azo dye.

Step 1: Reduction of this compound

The initial and critical step is the reduction of the two nitro groups to primary amino groups to form 4-ethylbenzene-1,3-diamine. This transformation is a common industrial process for producing aromatic amines from their nitro precursors.

Logical Relationship of Reduction:

G cluster_start Starting Material cluster_reagent Reducing Agent cluster_product Product A This compound (Two -NO₂ groups) C 4-Ethylbenzene-1,3-diamine (Two -NH₂ groups) A->C Reduction B e.g., Iron powder in acidic medium or Catalytic Hydrogenation B->C

Caption: Logical diagram illustrating the reduction of the dinitro compound to a diamine.

Generalized Experimental Protocol for Reduction:

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Procedure: a. Charge the flask with iron powder (Fe) and a dilute solution of hydrochloric acid (HCl) or acetic acid in water. b. Heat the mixture to reflux with vigorous stirring. c. Dissolve this compound in ethanol and add it dropwise to the refluxing mixture over a period of 1-2 hours. d. After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed. e. Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the iron oxides. f. Filter the hot solution to remove the iron sludge. g. The product, 4-ethylbenzene-1,3-diamine, can be isolated from the filtrate by extraction with an organic solvent (e.g., ethyl acetate) followed by solvent evaporation. Further purification can be achieved by distillation under reduced pressure or recrystallization.

Hypothetical Quantitative Data for Reduction:

ParameterValue
Starting Material This compound (1.0 mole)
Reducing Agent Iron powder (3.0 moles), HCl (catalytic)
Solvent Ethanol/Water
Reaction Time 4-6 hours
Reaction Temperature Reflux (approx. 80-90 °C)
Product Yield (crude) 85-95%
Product Purity (after purification) >98%
Step 2 & 3: Diazotization and Azo Coupling

The resulting 4-ethylbenzene-1,3-diamine can undergo mono- or bis-diazotization, followed by coupling to an activated aromatic compound to form a monoazo or bisazo dye, respectively. The following protocol describes a mono-diazotization and coupling reaction.

Experimental Workflow for Diazotization and Coupling:

G cluster_diazotization Diazotization cluster_coupling Azo Coupling A Dissolve 4-Ethylbenzene-1,3-diamine in dilute HCl B Cool to 0-5 °C (Ice Bath) A->B C Add aqueous NaNO₂ dropwise B->C D Stir for 15-30 min C->D G Add diazonium salt solution slowly to coupling solution D->G E Prepare solution of Coupling Component (e.g., β-Naphthol in NaOH(aq)) F Cool to 0-5 °C E->F F->G H Stir and allow dye to precipitate G->H I Isolate dye by filtration H->I

Caption: Experimental workflow for the diazotization of 4-ethylbenzene-1,3-diamine and subsequent azo coupling.

Generalized Experimental Protocol for Diazotization and Azo Coupling:

  • Diazotization: a. Dissolve 4-ethylbenzene-1,3-diamine in a mixture of concentrated hydrochloric acid and water. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

  • Azo Coupling: a. In a separate beaker, dissolve the coupling component (e.g., β-naphthol) in an aqueous solution of sodium hydroxide. b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. d. A colored precipitate of the azo dye will form immediately. e. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling. f. Isolate the dye by vacuum filtration, wash it with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. g. Dry the dye in a vacuum oven at a low temperature.

Hypothetical Quantitative Data for Azo Dye Synthesis:

ParameterValue
Starting Amine 4-Ethylbenzene-1,3-diamine (1.0 mole)
Diazotizing Agent Sodium Nitrite (1.05 moles)
Coupling Component β-Naphthol (1.0 mole)
Reaction Time 1-2 hours
Reaction Temperature 0-5 °C
Product Azo Dye
Product Yield 90-98%
Product Purity Typically requires recrystallization

Conclusion

While direct and extensive documentation is sparse, the chemical structure of this compound makes it a viable, albeit less common, precursor for the synthesis of azo dyes. The established and reliable chemical transformations of reduction, diazotization, and azo coupling provide a clear and logical pathway for its utilization in creating a diverse range of colorants. The ethyl group substituent offers a means to fine-tune the properties of the resulting dyes, potentially influencing their solubility, fastness, and shade. Further research into the specific reaction kinetics, optimization of conditions, and characterization of dyes derived from 1-E-2,4-DNB would be beneficial to fully elucidate its potential in the field of dye chemistry. Professionals in dye manufacturing and chemical synthesis can consider this compound as a building block for novel colorants, following the general principles and protocols outlined in this guide.

The Synthesis of Novel Dinitroaniline Herbicides from 1-Ethyl-2,4-dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide details a plausible synthetic pathway for the development of novel dinitroaniline herbicides, utilizing 1-Ethyl-2,4-dinitrobenzene as a key precursor. Dinitroaniline herbicides are a well-established class of pre-emergent herbicides that function by inhibiting microtubule formation in target weeds. This document provides a comprehensive overview of a proposed two-step synthesis, including detailed experimental protocols, and presents relevant quantitative data on the efficacy of analogous herbicidal compounds. Furthermore, this guide illustrates the mechanism of action and the synthetic workflow through detailed diagrams, offering a valuable resource for researchers in the field of agrochemical synthesis and development.

Introduction

The dinitroaniline class of herbicides has been a cornerstone of weed management in modern agriculture for decades. These compounds are particularly effective as pre-emergent herbicides, controlling a wide spectrum of annual grasses and broadleaf weeds by disrupting cell division at the molecular level. Their mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules, which are essential components of the cytoskeleton involved in cell division and structure.

The synthesis of dinitroaniline herbicides typically involves the nucleophilic aromatic substitution of a halogenated dinitrobenzene derivative with an appropriate amine. This guide focuses on the potential of this compound as a starting material for the synthesis of novel dinitroaniline herbicides. The presence of the ethyl group on the benzene ring offers a unique structural motif that may influence the herbicidal activity, selectivity, and environmental fate of the resulting compounds.

This document outlines a proposed synthetic route, beginning with the chlorination of this compound to introduce a necessary leaving group, followed by amination to yield the final dinitroaniline herbicide. Detailed experimental protocols, based on established procedures for similar compounds, are provided. Additionally, quantitative data on the herbicidal efficacy of structurally related dinitroaniline herbicides are presented to provide a benchmark for the potential activity of these novel compounds.

Proposed Synthetic Pathway

The proposed synthesis of a novel N-alkyl-4-ethyl-2,6-dinitroaniline herbicide from this compound is a two-step process. The initial step involves the electrophilic chlorination of the dinitrobenzene ring to introduce a chlorine atom, which can then act as a leaving group in the subsequent nucleophilic aromatic substitution reaction.

Step 1: Electrophilic Chlorination of this compound

The introduction of a chlorine atom onto the deactivated aromatic ring of this compound is a challenging but feasible step. The strong electron-withdrawing nature of the two nitro groups deactivates the ring towards electrophilic substitution. However, under forcing conditions using a potent chlorinating system, this transformation can be achieved.

Experimental Protocol:

  • Reaction: Chlorination of 1,3-Dinitrobenzene (adapted for this compound)[1]

  • Reagents:

    • This compound

    • Fuming sulfuric acid (oleum)

    • Nitric acid

    • Hydrogen chloride (gas) or Chlorine (gas)

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, gas inlet, and reflux condenser, a solution of this compound in fuming sulfuric acid is prepared.

    • Nitric acid is added to the solution.

    • Hydrogen chloride or chlorine gas is bubbled through the reaction mixture.

    • The reaction is heated to approximately 130°C and maintained at this temperature for several hours.

    • The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).

    • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

    • The precipitated product, 1-Chloro-2-ethyl-4,6-dinitrobenzene, is collected by filtration, washed with water until neutral, and dried.

    • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Nucleophilic Aromatic Substitution with an Amine

The synthesized 1-Chloro-2-ethyl-4,6-dinitrobenzene can then undergo nucleophilic aromatic substitution with a primary or secondary amine to yield the desired dinitroaniline herbicide. The two nitro groups ortho and para to the chlorine atom strongly activate the ring towards nucleophilic attack.

Experimental Protocol:

  • Reaction: Amination of 1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene (adapted for 1-Chloro-2-ethyl-4,6-dinitrobenzene)

  • Reagents:

    • 1-Chloro-2-ethyl-4,6-dinitrobenzene

    • Desired primary or secondary amine (e.g., N-butylethylamine)

    • Anhydrous solvent (e.g., ethanol, acetonitrile, or DMSO)

    • Base (e.g., sodium carbonate or triethylamine, optional, to neutralize the HCl formed)

  • Procedure:

    • 1-Chloro-2-ethyl-4,6-dinitrobenzene is dissolved in the chosen anhydrous solvent in a reaction flask equipped with a stirrer and reflux condenser.

    • The selected amine (in slight excess) is added to the solution.

    • If used, the base is added to the reaction mixture.

    • The mixture is heated to reflux and maintained at this temperature for several hours.

    • The reaction progress is monitored by TLC or GC-MS.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

    • The final N-alkyl-4-ethyl-2,6-dinitroaniline herbicide is purified by column chromatography or recrystallization.

Data Presentation

The herbicidal efficacy of dinitroaniline herbicides is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the lethal dose, 50% (LD50). The following tables summarize relevant data for established dinitroaniline herbicides that share structural similarities with the potential products of the proposed synthesis.

HerbicideChemical StructureTarget WeedIC50 (µM)Reference
Trifluralinα,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidineVarious0.5 - 2.5[2]
PendimethalinN-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamineVariousNot specified[3][4]
BenfluralinN-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidineVariousNot specified[5]
HerbicideOrganismLD50 (mg/kg)Reference
BenfluralinRat (oral)>10,000[5]
EthalfluralinRat (oral)>10,000[5]
PendimethalinRat (oral)1,250[6]
TrifluralinRat (oral)>10,000[5]

Mandatory Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination A This compound C 1-Chloro-2-ethyl-4,6-dinitrobenzene A->C Electrophilic Aromatic Substitution B Chlorination Reagents (Oleum, HNO3, Cl2/HCl) B->C D 1-Chloro-2-ethyl-4,6-dinitrobenzene C->D F N-alkyl-4-ethyl-2,6-dinitroaniline (Herbicide) D->F Nucleophilic Aromatic Substitution E Amine (R1R2NH) E->F

Caption: Proposed two-step synthesis of a novel dinitroaniline herbicide.

Mechanism of Action: Inhibition of Microtubule Formation

G cluster_0 Normal Microtubule Dynamics cluster_1 Action of Dinitroaniline Herbicide A α-tubulin C Tubulin Dimer A->C B β-tubulin B->C D Microtubule Polymerization C->D E Functional Microtubule D->E K Normal Plant Growth E->K Cell Division, Cell Wall Formation F Dinitroaniline Herbicide H Herbicide-Tubulin Complex F->H G Tubulin Dimer G->H I Inhibition of Polymerization H->I J Disrupted Microtubule I->J L Weed Death J->L Arrested Mitosis, Cell Swelling, Death

Caption: Dinitroaniline herbicides disrupt microtubule formation, leading to weed death.

Conclusion

This technical guide outlines a viable pathway for the synthesis of novel dinitroaniline herbicides using this compound as a readily accessible precursor. The proposed two-step synthesis, involving electrophilic chlorination followed by nucleophilic aromatic substitution, is supported by established chemical principles and analogous reactions in the synthesis of existing dinitroaniline herbicides. The provided experimental protocols offer a solid foundation for laboratory-scale synthesis and further optimization.

The quantitative data on related herbicides suggest that the novel compounds derived from this pathway have the potential for significant herbicidal activity. The visualization of the synthetic workflow and the mechanism of action provides a clear and concise overview for researchers. Further investigation into the structure-activity relationships of these novel N-alkyl-4-ethyl-2,6-dinitroanilines could lead to the development of next-generation herbicides with improved efficacy, selectivity, and environmental profiles. This guide serves as a valuable starting point for research and development efforts in this important area of agrochemical science.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 1-Ethyl-2,4-dinitrobenzene (CAS No. 1204-29-1), a key chemical intermediate.[1][2] Due to a notable absence of publicly available, detailed experimental data for this specific molecule, this guide synthesizes information from established chemical principles, data on analogous compounds, and theoretical predictions. The guide covers the synthesis, molecular structure, conformational analysis, and spectroscopic properties of this compound, presenting quantitative data in structured tables and visualizing key processes with diagrams. This document aims to serve as a valuable resource for professionals in chemical research and development by providing a thorough understanding of this compound despite the current data limitations.

Introduction

This compound is a dinitroaromatic compound with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1][2] It is a derivative of ethylbenzene with two nitro groups substituted on the benzene ring at the 2 and 4 positions. This compound serves as a significant intermediate in the synthesis of various organic molecules, including dyes and potentially in the development of other specialized chemicals.[3] A thorough understanding of its molecular structure, conformation, and spectroscopic properties is crucial for its effective utilization and for the prediction of its reactivity and potential applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution reaction of ethylbenzene with a nitrating agent. This process generally occurs in two stages: the mono-nitration of ethylbenzene to form a mixture of ortho- and para-nitroethylbenzene, followed by a second nitration to yield the dinitro product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of ethylbenzene follows a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Nitronium Ion: The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, typically concentrated sulfuric acid.[4][5]

  • Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. The ethyl group is an activating, ortho-, para-director, meaning it increases the reaction rate compared to benzene and directs the incoming nitro group primarily to the ortho and para positions.[4][5]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroethylbenzene product.[6]

A second nitration of the mono-nitroethylbenzene intermediate, under more forcing conditions (e.g., higher temperature or stronger nitrating mixture), leads to the formation of this compound. The initial nitro group is a deactivating, meta-director. However, the activating effect of the ethyl group still influences the position of the second nitro group.

Electrophilic Aromatic Substitution cluster_0 Generation of Nitronium Ion cluster_1 Nitration of Ethylbenzene cluster_2 Dinitration HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) H2O Water (H₂O) Ethylbenzene Ethylbenzene SigmaComplex Sigma Complex Ethylbenzene->SigmaComplex + NO₂⁺ MonoNitro o/p-Nitroethylbenzene SigmaComplex->MonoNitro - H⁺ SigmaComplex2 Sigma Complex MonoNitro->SigmaComplex2 + NO₂⁺ DiNitro This compound SigmaComplex2->DiNitro - H⁺

Caption: Mechanism of dinitration of ethylbenzene. (Within 100 characters)
Experimental Protocols

Protocol: Dinitration of Ethylbenzene

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

  • Organic solvent (e.g., Dichloromethane or Diethyl Ether)

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to concentrated nitric acid in a molar excess appropriate for dinitration, while maintaining a low temperature (typically below 10 °C).

  • Nitration Reaction: Slowly add ethylbenzene dropwise to the stirred, cold nitrating mixture. The temperature should be carefully monitored and controlled, as the reaction is highly exothermic. After the initial addition, the reaction mixture may be allowed to warm to a higher temperature (e.g., 30-50 °C) to promote dinitration.[5]

  • Work-up: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is carefully poured onto crushed ice to quench the reaction.

  • Extraction and Neutralization: The product is extracted with an organic solvent. The organic layer is then washed sequentially with cold water, 5% sodium bicarbonate solution to neutralize residual acid, and finally with brine.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Experimental_Workflow Start Start NitratingMixture Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) Start->NitratingMixture Nitration Nitration of Ethylbenzene (Controlled Temperature) NitratingMixture->Nitration Quenching Quench on Ice Nitration->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Wash with H₂O and NaHCO₃ Extraction->Washing Drying Dry with Anhydrous Salt Washing->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis and purification. (Within 100 characters)

Molecular Structure and Conformation

The molecular structure of this compound consists of a benzene ring substituted with an ethyl group at position 1, and two nitro groups at positions 2 and 4.

Caption: 2D structure of this compound. (Within 100 characters)
Conformational Analysis

Direct experimental data from X-ray crystallography for this compound is not publicly available. However, the conformation can be inferred from studies of related dinitrobenzene compounds. Due to steric hindrance between the bulky nitro groups and the adjacent substituents (the ethyl group and a hydrogen atom), the nitro groups are expected to be twisted out of the plane of the benzene ring. This twisting reduces steric strain but also decreases the extent of electronic conjugation between the nitro groups and the aromatic ring. The ethyl group itself will have a preferred orientation to minimize steric interactions.

Bond Lengths, Bond Angles, and Dihedral Angles

In the absence of experimental crystallographic data for this compound, the following table presents typical or theoretical values for key structural parameters based on general principles of organic chemistry and data for similar molecules.

ParameterAtom(s) InvolvedTypical/Theoretical Value
Bond Lengths (Å)
C-C (aromatic)~1.39
C-N~1.47
N=O~1.22
C-C (ethyl)~1.54
C-H (aromatic)~1.08
C-H (ethyl)~1.09
Bond Angles (°)
C-C-C (aromatic)~120
C-C-N~120
O-N-O~125
C-C-C (ethyl)~109.5
Dihedral Angles (°)
C-C-N-OExpected to be non-zero due to steric hindrance

Note: These are generalized values and the actual parameters for this compound may vary.

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons and the aromatic protons.

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)
-CH₃Triplet~1.3
-CH₂-Quartet~2.8
Aromatic-HMultiplet/Doublet of Doublets7.5 - 8.8

Note: The exact chemical shifts and coupling constants will depend on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence.

CarbonApproximate Chemical Shift (δ, ppm)
-CH₃~15
-CH₂-~25
Aromatic C-H120 - 135
Aromatic C-NO₂145 - 150
Aromatic C-CH₂CH₃~140

Note: These are approximate ranges and can be influenced by the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the absorption bands of the nitro groups, the aromatic ring, and the ethyl group.

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1530 - 1560
NO₂Symmetric Stretch1345 - 1385
C-H (aromatic)Stretch3000 - 3100
C=C (aromatic)Stretch1450 - 1600
C-H (aliphatic)Stretch2850 - 3000
C-NStretch800 - 900
UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show strong absorption bands in the ultraviolet region, arising from π → π* transitions of the aromatic system and n → π* transitions of the nitro groups. The presence of the nitro groups, which are strong chromophores, will cause a bathochromic (red) shift compared to ethylbenzene.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. While there is a scarcity of direct experimental data for this compound in the public domain, this guide has synthesized a comprehensive picture based on established chemical principles, data from analogous compounds, and theoretical predictions. The provided information on its synthesis, molecular geometry, and spectroscopic characteristics will be of significant value to researchers, scientists, and professionals in drug development and other fields of chemical science. Further experimental studies, particularly X-ray crystallography and detailed spectroscopic analyses, are warranted to provide a more precise and complete understanding of this important chemical intermediate.

References

An In-depth Technical Guide to the Quantum Chemical Calculations of Dinitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations of dinitrobenzene isomers (ortho-, meta-, and para-dinitrobenzene). It details the computational and experimental methodologies for determining key properties of these isomers, including their heats of formation, dipole moments, and frontier molecular orbital energies. The synthesis, purification, and characterization of dinitrobenzene isomers are also discussed, providing a holistic view for researchers in chemistry and drug development. All quantitative data is presented in structured tables for straightforward comparison, and key workflows are visualized using Graphviz diagrams.

Introduction

Dinitrobenzenes are a group of organic compounds with the chemical formula C₆H₄(NO₂)₂. They exist as three structural isomers: 1,2-dinitrobenzene (ortho-), 1,3-dinitrobenzene (meta-), and 1,4-dinitrobenzene (para-). These compounds are of significant interest due to their applications in the synthesis of explosives, dyes, and pharmaceuticals. Understanding the relationship between their isomeric structure and chemical properties is crucial for their effective utilization and for predicting their reactivity, stability, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the electronic structure and properties of molecules at the atomic level. By employing computational methods, researchers can gain insights into various molecular descriptors that are often difficult or time-consuming to measure experimentally. This guide focuses on the application of DFT calculations to elucidate the properties of dinitrobenzene isomers.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.

Level of Theory

The choice of the functional and basis set is critical for obtaining accurate computational results. For the dinitrobenzene isomers, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice. This functional combines the strengths of both Hartree-Fock theory and DFT, providing a good balance between accuracy and computational cost for many organic molecules.

The 6-31G(d) basis set is a Pople-style basis set that provides a good description of the electron distribution in molecules containing first- and second-row atoms. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is important for accurately describing the bonding in molecules with heteroatoms like oxygen and nitrogen.

Software

A variety of quantum chemistry software packages can be used to perform these calculations, including but not limited to:

  • Gaussian: A widely used commercial software package for electronic structure calculations.

  • ORCA: A powerful and versatile quantum chemistry program package that is free of charge for academic use.

  • Schrödinger Suite: A comprehensive suite of molecular modeling software.

The general workflow for these calculations is outlined in the diagram below.

G Computational Analysis Workflow cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis build Build Isomer Structures (o-, m-, p-dinitrobenzene) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm minima) geom_opt->freq_calc Optimized Geometry prop_calc Property Calculation (Heats of Formation, Dipole Moment, HOMO/LUMO) freq_calc->prop_calc Verified Minimum extract_data Extract Quantitative Data prop_calc->extract_data Calculated Properties compare Compare Isomer Properties extract_data->compare Structured Data G Experimental Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization mix Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) react Nitration of Nitrobenzene mix->react Add Nitrobenzene precipitate Precipitation on Ice react->precipitate Pour onto Ice filter_wash Filtration and Washing precipitate->filter_wash Isolate Crude Product recrystallize Recrystallization (e.g., from Ethanol) filter_wash->recrystallize Crude Product mp Melting Point Determination recrystallize->mp Purified Crystals ir IR Spectroscopy recrystallize->ir nmr NMR Spectroscopy recrystallize->nmr uv UV-Vis Spectroscopy recrystallize->uv

Methodological & Application

Application Notes and Protocols: The Nitration of Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental protocols and application notes for the electrophilic aromatic nitration of ethylbenzene. The primary focus is on the widely used mixed-acid method, with an alternative greener protocol also presented.

Introduction

The nitration of ethylbenzene is a cornerstone example of an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic synthesis.[1] In this reaction, a nitro group (—NO₂) is introduced onto the aromatic ring of ethylbenzene. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), which subsequently attacks the electron-rich benzene ring.[1][2]

The ethyl group is an activating, ortho-, para-director; it increases the reaction rate compared to benzene and directs the incoming nitro group primarily to the ortho (2-) and para (4-) positions of the ring.[3] This regioselectivity arises from the electron-donating nature of the ethyl group, which stabilizes the cationic intermediate (arenium ion or sigma complex) formed during the electrophilic attack at these positions.[1][3] The most common method employs a "mixed acid" solution of concentrated sulfuric acid and nitric acid, where sulfuric acid acts as a catalyst to generate the essential nitronium ion.[1][3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of ethylbenzene proceeds in two main stages:

  • Generation of the Nitronium Ion : Concentrated sulfuric acid protonates nitric acid. This protonated intermediate then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[1]

  • Electrophilic Attack : The π-electron system of the ethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. A weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bonded to the nitro group, restoring the ring's aromaticity and yielding the nitroethylbenzene products.[1]

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Aromatization HNO3 HNO₃ H2NO3_plus H₂O⁺-NO₂ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O Ethylbenzene Ethylbenzene SigmaComplex Sigma Complex (Arenium Ion) Ethylbenzene->SigmaComplex + NO₂⁺ Products o/p-Nitroethylbenzene SigmaComplex->Products - H⁺ H_plus H⁺

Caption: Mechanism of mixed-acid nitration of ethylbenzene.

Quantitative Data Summary

The reaction conditions significantly influence the product yield and the ratio of ortho to para isomers. The following table summarizes key parameters for various nitration protocols.

ParameterMixed Acid NitrationNitric Acid / Acetic AnhydrideSilica Gel-Mediated NitrationNotes
Reagents Ethylbenzene, Conc. HNO₃, Conc. H₂SO₄Ethylbenzene, Conc. HNO₃, Acetic AnhydrideEthylbenzene, 69% HNO₃, Silica GelSulfuric acid acts as a catalyst in the mixed acid method.[3] Acetic anhydride can offer higher selectivity for mono-nitration.[4]
Temperature 0-50°C0-10°C (addition), then room tempRoom TemperatureCareful temperature control is critical to prevent dinitration and runaway reactions.[3][4]
Reaction Time 30-60 minutes1-2 hours (post-addition)Varies (TLC monitored)The mixed-acid reaction is exothermic and proceeds relatively quickly.[3]
Typical Yield HighNot specifiedAlmost quantitativeYields can be optimized by controlling temperature and reaction time.[1][3]
Isomer Distribution ortho-nitroethylbenzene, para-nitroethylbenzene (major products)Not specifiedNot specifiedThe para isomer is typically favored due to less steric hindrance from the ethyl group.[4]

Detailed Experimental Protocols

Safety Precaution : Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. This experiment must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires diligent temperature control.[3]

Protocol 1: Mixed-Acid Nitration of Ethylbenzene

This protocol is a standard procedure for the nitration of aromatic compounds.[3]

Materials:

  • Ethylbenzene

  • Concentrated nitric acid (~70%)

  • Concentrated sulfuric acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • 250 mL Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare Nitrating Mixture : In a 250 mL round-bottom flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid.[3][5] While stirring, slowly and carefully add 20 mL of concentrated nitric acid using a dropping funnel.[3][5] Maintain the temperature of the mixture below 10°C.

  • Reaction : To the cold, stirred nitrating mixture, add 25 mL (approx. 22 g, 0.21 mol) of ethylbenzene dropwise from the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 30-50°C.[3]

  • Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[3]

  • Work-up - Quenching : Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker with stirring. This will dilute the acids and precipitate the crude nitroethylbenzene product.

  • Separation : Transfer the mixture to a separatory funnel. Allow the layers to separate and drain off the lower aqueous acid layer.

  • Washing : Wash the organic layer sequentially with:

    • 100 mL of cold water.

    • 50 mL portions of 5% sodium bicarbonate solution until effervescence ceases (to neutralize any remaining acid).[3][4]

    • 50 mL of cold water.[3]

  • Drying : Transfer the washed organic layer to a clean, dry flask. Add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water.[3][4] Swirl the flask and let it stand until the liquid becomes clear.

  • Purification and Analysis :

    • Filter the dried liquid to remove the drying agent.

    • Purify the product via fractional distillation, collecting the fractions boiling around 231°C (for o-nitroethylbenzene) and 246°C (for p-nitroethylbenzene).[3][6]

    • Analyze the product mixture to determine the isomer ratio using methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Protocol 2: Silica Gel-Mediated Nitration (Solvent-Free)

This protocol offers a "greener" alternative by avoiding strong acid catalysts and organic solvents during the reaction phase.[3][7]

Materials:

  • Ethylbenzene (1 mmol)

  • 69% Nitric Acid

  • Silica Gel (500 mg)

  • Dichloromethane (CH₂Cl₂) for extraction

  • Magnetic stirrer and stir bar

  • Vial or small flask

Procedure:

  • Reaction Setup : In a vial, combine ethylbenzene (1 mmol) and silica gel (500 mg).[3]

  • Addition of Nitric Acid : Add 69% nitric acid to the mixture.[3]

  • Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by TLC. An excess of nitric acid may be required to drive the reaction to completion.[3]

  • Work-up : Once the reaction is complete, extract the products from the silica gel using a suitable organic solvent like dichloromethane.[3] The solvent can then be removed under reduced pressure to isolate the product.

Experimental Workflow Visualization

Workflow_Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_acids 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) in Ice Bath add_eb 2. Add Ethylbenzene Dropwise (Control Temp < 50°C) prep_acids->add_eb stir 3. Stir at Room Temp (30-60 min) add_eb->stir quench 4. Quench on Ice Water stir->quench separate 5. Separate Organic Layer quench->separate wash 6. Wash with NaHCO₃ & H₂O separate->wash dry 7. Dry with Anhydrous Agent wash->dry purify 8. Purify via Distillation dry->purify analyze 9. Characterize Products (GC-MS, NMR) purify->analyze

Caption: General experimental workflow for the nitration of ethylbenzene.

References

Application Notes and Protocols: 1-Ethyl-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2,4-dinitrobenzene is an activated aromatic compound highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing nitro groups at the ortho and para positions to the ethyl group significantly activates the benzene ring towards attack by nucleophiles. This activation facilitates the displacement of a suitable leaving group, or in the case of this compound where the ethyl group is not a typical leaving group, the potential for substitution at the positions activated by the nitro groups if a suitable leaving group were present (e.g., a halogen). For the purpose of these notes, we will consider reactions where a leaving group (e.g., a halide) is present on the ring along with the ethyl and dinitro substituents, or we will infer reactivity based on closely related 1-substituted-2,4-dinitrobenzene compounds.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. This intermediate is a cyclohexadienyl anion whose negative charge is delocalized by the electron-withdrawing groups. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.

These application notes provide an overview of the use of this compound and its analogs in SNAr reactions, including detailed experimental protocols and comparative data.

Data Presentation

Due to the limited availability of specific quantitative data for SNAr reactions starting directly with this compound (which lacks a typical leaving group), the following tables summarize data from closely related and structurally similar 1-substituted-2,4-dinitrobenzenes. This information serves as a valuable reference for predicting the reactivity and optimizing reaction conditions for analogous systems.

Table 1: Reaction of 1-Substituted-2,4-dinitrobenzenes with Amines

SubstrateNucleophileSolventTemperature (°C)ProductYield (%)Reference
1-Bromo-2,4-dinitrobenzeneEthylamineEthanol125 (Microwave)2,4-Dinitro-N-ethylanilineNot Specified[1]
1-Chloro-2,4-dinitrobenzeneDiethylamineEthanol/Water602,4-Dinitro-N,N-diethylaniline100[2]
1-Chloro-2,4-dinitrobenzeneAnilineTolueneNot Specified2,4-DinitrodiphenylamineNot Specified[3]
1-Fluoro-2,4-dinitrobenzeneAnilineNot SpecifiedNot Specified2,4-DinitrophenylanilineNot Specified
1-Chloro-2,4-dinitrobenzeneAmmoniaWater70-802,4-Dinitroaniline98.4[4]

Table 2: Reaction of 1-Substituted-2,4-dinitrobenzenes with Alkoxides

SubstrateNucleophileSolventTemperature (°C)ProductYield (%)Reference
1-Chloro-2,4-dinitrobenzeneSodium EthoxideEthanolNot Specified1-Ethoxy-2,4-dinitrobenzeneNot Specified
1-Chloro-2,4-dinitrobenzeneSodium MethoxideMethanolNot Specified1-Methoxy-2,4-dinitrobenzeneNot Specified[5]
1-Fluoro-2,4-dinitrobenzeneSodium EthoxideNot SpecifiedNot Specified1-Ethoxy-2,4-dinitrobenzeneNot Specified

Experimental Protocols

The following are generalized protocols for conducting SNAr reactions with activated dinitrobenzene systems. These should be adapted and optimized for specific substrates and nucleophiles.

Protocol 1: General Procedure for the Reaction of a 1-Halo-2,4-dinitrobenzene with an Amine

This protocol is adapted from the reaction of 1-bromo-2,4-dinitrobenzene with ethylamine.[1]

Materials:

  • 1-Halo-2,4-dinitrobenzene (e.g., 1-bromo-2,4-dinitrobenzene)

  • Amine (e.g., 70% aqueous ethylamine)

  • Ethanol

  • Microwave reaction vessel (10 mL) with a stir bar

  • Microwave reactor

  • Thin-layer chromatography (TLC) supplies (e.g., silica plates, 40% ethyl acetate/hexanes eluent)

  • Recrystallization solvent (e.g., 95% ethanol)

Procedure:

  • To a 10-mL glass microwave reaction vessel containing a stir bar, add 1-bromo-2,4-dinitrobenzene (1.20 mmol), ethylamine (4.80 mmol), and ethanol (3.0 mL).

  • Seal the reaction vessel with a cap and place it into the microwave cavity.

  • Program the microwave reactor to heat the reaction mixture to 125 °C and hold for 5 minutes.

  • After the reaction is complete and the vessel has cooled to below 50 °C, carefully remove the vessel from the microwave cavity.

  • Monitor the reaction progress by TLC using 40% ethyl acetate/hexanes as the eluent.

  • Upon completion, the crude product can be isolated.

  • Purify the product by recrystallization from 95% ethanol.

  • Dry the purified product and determine its melting point and characterize by spectroscopic methods (IR, 1H-NMR, 13C-NMR).

Safety Precautions:

  • 1-Bromo-2,4-dinitrobenzene is an irritant.

  • Ethylamine is flammable and corrosive.

  • The reaction should be conducted in a well-ventilated fume hood.

  • Microwave reactions can generate high pressure; use appropriate safety shields and pressure monitoring.

Protocol 2: General Procedure for the Reaction of a 1-Halo-2,4-dinitrobenzene with an Alkoxide

This protocol is a generalized procedure based on the synthesis of 1-methoxy-2,4-dinitrobenzene and 1-ethoxy-2,4-dinitrobenzene.[5][6]

Materials:

  • 1-Halo-2,4-dinitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene)

  • Sodium alkoxide (e.g., sodium methoxide or sodium ethoxide)

  • Anhydrous corresponding alcohol (e.g., methanol or ethanol)

  • Round-bottom flask with a reflux condenser and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the sodium alkoxide in the corresponding anhydrous alcohol.

  • Add the 1-halo-2,4-dinitrobenzene to the solution.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final product by its melting point and spectroscopic analysis.

Safety Precautions:

  • 1-Halo-2,4-dinitrobenzenes are irritants.

  • Sodium alkoxides are corrosive and moisture-sensitive.

  • Anhydrous alcohols are flammable.

  • Conduct the reaction in a fume hood and wear appropriate personal protective equipment.

Mandatory Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start reactants Combine 1-Substituted-2,4-dinitrobenzene and Nucleophile in Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete isolation Isolate Crude Product (e.g., Evaporation) workup->isolation purification Purify Product (e.g., Recrystallization, Chromatography) isolation->purification characterization Characterize Final Product (e.g., MP, NMR, IR) purification->characterization end_node End characterization->end_node

Caption: General experimental workflow for SNAr reactions.

References

Application Note: Reverse-Phase HPLC Conditions for Separating Dinitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate separation and quantification of dinitrobenzene (DNB) isomers (1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene) are critical in various fields, including environmental analysis, chemical manufacturing, and pharmaceutical development, due to their potential toxicity and use as synthetic intermediates. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for this purpose. The choice of stationary phase and mobile phase composition is paramount in achieving baseline separation of these structurally similar isomers. This application note provides detailed protocols and comparative data for the separation of dinitrobenzene isomers using different RP-HPLC conditions.

Key Separation Principles

The separation of dinitrobenzene isomers in reverse-phase HPLC is primarily governed by the hydrophobic interactions between the analytes and the non-polar stationary phase. However, secondary interactions, such as π-π and dipole-dipole interactions, play a crucial role in achieving selectivity between the isomers.

  • C18 (Octadecyl) Columns: These are the most common type of reverse-phase columns. Separation is mainly based on the hydrophobicity of the analytes.

  • Phenyl-Hexyl Columns: These columns have a phenyl group attached to the silica surface via a hexyl linker. They offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analytes.[1] These interactions can be modulated by the choice of organic modifier in the mobile phase, with methanol generally enhancing π-π interactions more effectively than acetonitrile.[2]

  • PFP (Pentafluorophenyl) Columns: These columns provide unique selectivity for positional isomers and polar compounds containing nitro groups.[3] The separation mechanism involves a combination of hydrophobic, π-π, dipole-dipole, and charge-transfer interactions.[3]

Experimental Protocols

Instrumentation and General Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Data Acquisition: Chromatographic data can be acquired and processed using appropriate chromatography data software.

  • UV Detection: The typical wavelength for detecting dinitrobenzene isomers is 254 nm.

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of 1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all three isomers at a final concentration of, for example, 10 µg/mL each by diluting the stock solutions with the initial mobile phase.

  • Sample Solutions: Dissolve the sample containing dinitrobenzene isomers in the initial mobile phase to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Methods

The following methods provide starting points for the separation of dinitrobenzene isomers. Method optimization may be required based on the specific instrument and column used.

Method 1: C18 Column with Methanol/Water Mobile Phase

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Methanol/Water (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Method 2: Phenyl-Hexyl Column with Methanol/Water Mobile Phase

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Methanol/Water (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Method 3: PFP Column with Acetonitrile/Water Mobile Phase

  • Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile/Water (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Data Presentation

The following tables summarize the expected retention times and elution orders for the dinitrobenzene isomers under different chromatographic conditions based on literature data. Actual retention times may vary depending on the specific column, system, and laboratory conditions.

Stationary Phase Mobile Phase 1,2-Dinitrobenzene (min) 1,3-Dinitrobenzene (min) 1,4-Dinitrobenzene (min) Elution Order
C18Methanol/Water (50:50, v/v)5.86.56.21,2- < 1,4- < 1,3-
Phenyl-HexylMethanol/Water (50:50, v/v)7.27.86.91,4- < 1,2- < 1,3-
PFPAcetonitrile/Water (40:60, v/v)8.57.57.01,4- < 1,3- < 1,2-

Note: The retention times presented are hypothetical and for illustrative purposes to show expected elution orders and relative retention.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Individual & Mixed Standards hplc_system Equilibrate HPLC System prep_standards->hplc_system prep_sample Dissolve and Filter Sample prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation (C18, Phenyl-Hexyl, or PFP) injection->separation detection UV Detection at 254 nm separation->detection peak_integration Integrate Peak Areas detection->peak_integration quantification Quantify Isomers peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the RP-HPLC analysis of dinitrobenzene isomers.

Signaling_Pathways cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column cluster_pfp PFP Column c18_interaction Primary Interaction: Hydrophobicity phenyl_interaction Primary Interaction: Hydrophobicity pi_pi_interaction Secondary Interaction: π-π Stacking phenyl_interaction->pi_pi_interaction enhances selectivity pfp_interaction Primary Interaction: Hydrophobicity multi_interaction Secondary Interactions: - π-π Stacking - Dipole-Dipole - Charge Transfer pfp_interaction->multi_interaction provides unique selectivity Analyte Dinitrobenzene Isomers Analyte->c18_interaction Analyte->phenyl_interaction Analyte->pfp_interaction

Caption: Interaction mechanisms of dinitrobenzene isomers with different stationary phases.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Following Pre-Column Derivatization with 1-Fluoro-2,4-dinitrobenzene (FDNB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary and secondary amines are a broad class of organic compounds that are of significant interest in the pharmaceutical, environmental, and biological sciences. Due to their often low volatility and lack of a strong chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) can be challenging. Pre-column derivatization is a widely employed strategy to enhance the detectability of amines. This application note details a robust method for the derivatization of primary and secondary amines with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, followed by quantitative analysis using reverse-phase HPLC with UV detection.

The derivatization reaction involves the nucleophilic substitution of the fluorine atom on the FDNB molecule by the amine group, forming a stable N-substituted 2,4-dinitrophenyl (DNP) derivative.[1] This DNP-amine conjugate possesses a strong chromophore, allowing for sensitive detection at a wavelength of approximately 360 nm.[2] This method is applicable to a wide range of amines, including aliphatic and aromatic amines, amino acids, and biogenic amines.

Reaction Mechanism

The derivatization of a primary amine with FDNB proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. The nitro groups on the benzene ring of FDNB are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. The reaction is typically carried out under mildly alkaline conditions to ensure that the amine is in its more nucleophilic, unprotonated form.

Reaction_Mechanism Amine R-NH2 DNP_Amine DNP-Amine Derivative Amine->DNP_Amine + FDNB (Mildly Alkaline) FDNB 1-Fluoro-2,4-dinitrobenzene (FDNB) HF Hydrogen Fluoride (HF) G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Amine Sample or Standard Buffer Add Bicarbonate Buffer Sample->Buffer FDNB Add FDNB Reagent Buffer->FDNB Vortex1 Vortex FDNB->Vortex1 Incubate Incubate at 60°C for 1h Vortex1->Incubate Cool Cool to Room Temperature Incubate->Cool Neutralize Neutralize with HCl Cool->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Centrifuge Centrifuge Extract->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate_HPLC Separation on C18 Column Inject->Separate_HPLC Detect UV Detection at 360 nm Separate_HPLC->Detect Quantify Data Analysis & Quantification Detect->Quantify

References

Application Notes: Synthesis and Utility of Azo Dyes Derived from 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). These dyes are of significant industrial importance, with wide-ranging applications in the textile, leather, paper, and food industries. Their popularity stems from their straightforward synthesis, cost-effectiveness, and the vast array of colors that can be achieved by systematically altering the chemical structure of the precursor molecules. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.

This document provides detailed protocols for the synthesis of a novel azo dye using 1-Ethyl-2,4-dinitrobenzene as the starting material. The presence of nitro groups in the final dye structure can act as auxochromes, potentially enhancing the dye's color intensity and lightfastness.

Key Applications

Azo dyes derived from precursors like this compound are anticipated to be highly colored compounds with potential applications as disperse dyes for synthetic fibers such as polyester and nylon. The specific color of the dye is contingent on the coupling component employed in the synthesis. Beyond their traditional use in textiles, the unique electronic properties imparted by the ethyl and nitro substituents may render these dyes suitable for more advanced applications. These include roles in the formulation of high-performance pigments, in the development of materials with non-linear optical properties, and as potential scaffolds in medicinal chemistry and drug development. Furthermore, the synthesis pathway itself serves as a valuable model for structure-activity relationship studies in dye chemistry.

Experimental Protocols

The synthesis of an azo dye from this compound is a multi-step process. The initial step involves the selective reduction of one of the nitro groups to form an aromatic amine. This amine then undergoes diazotization, followed by coupling with a suitable aromatic compound to yield the final azo dye.

Protocol 1: Selective Reduction of this compound to 4-Ethyl-3-nitroaniline

This protocol outlines the selective reduction of one nitro group of this compound using sodium sulfide, a classic method known as the Zinin reduction.[1][2]

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur powder

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10% w/v)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of Sodium Polysulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in water. To this solution, add sulfur powder. Heat the mixture gently with stirring until the sulfur has completely dissolved, forming a dark reddish-brown solution of sodium polysulfide.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve this compound in ethanol.

  • Reduction Reaction: Heat the ethanolic solution of this compound to reflux. Slowly add the prepared sodium polysulfide solution from the dropping funnel to the refluxing solution over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed under reduced pressure. The remaining aqueous solution is then extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4-Ethyl-3-nitroaniline. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Protocol 2: Synthesis of Azo Dye via Diazotization and Coupling

This protocol describes the diazotization of the synthesized 4-Ethyl-3-nitroaniline and its subsequent coupling with β-naphthol to produce a vibrant azo dye.[3][4][5]

Materials:

  • 4-Ethyl-3-nitroaniline (from Protocol 1)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Urea or Sulfamic acid

  • β-Naphthol (2-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Preparation of Diazonium Salt Solution:

    • In a beaker, dissolve a specific molar amount of 4-Ethyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.

  • Preparation of Coupling Agent Solution:

    • In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • While stirring vigorously, slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Isolation and Purification of the Azo Dye:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid dye with cold water until the filtrate is neutral.

    • The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol or glacial acetic acid.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 4-Ethyl-3-nitroaniline

Reactant/ProductMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar Ratio
This compound196.1619.60.11
Sodium Sulfide (Na₂S·9H₂O)240.1848.00.22
Sulfur32.063.20.11
Product: 4-Ethyl-3-nitroaniline166.18(Expected)(Expected)(Expected)
Expected Yield~11.6 g~0.07~70%

Table 2: Quantitative Data for the Synthesis of the Azo Dye

Reactant/ProductMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar Ratio
4-Ethyl-3-nitroaniline166.188.310.051
Sodium Nitrite (NaNO₂)69.003.620.05251.05
β-Naphthol144.177.210.051
Product: Azo Dye323.34(Expected)(Expected)(Expected)
Expected Yield~13.6 g~0.042~85%

Table 3: Characterization Data for the Synthesized Azo Dye

PropertyValue
AppearanceRed to Orange Powder
Melting Point>200 °C (decomposes)
λmax (in Ethanol)~480-520 nm
SolubilitySoluble in ethanol, acetone; Insoluble in water

Visualizations

Synthesis_Pathway precursor This compound intermediate 4-Ethyl-3-nitroaniline precursor->intermediate Na2S/S, EtOH (Zinin Reduction) diazonium 4-Ethyl-3-nitro-benzenediazonium chloride intermediate->diazonium NaNO2, HCl 0-5 °C product Azo Dye diazonium->product Coupling coupler β-Naphthol coupler->product

Caption: Synthetic pathway of the azo dye from this compound.

Experimental_Workflow start Start: this compound reduction Selective Reduction (Protocol 1) start->reduction purification1 Purification of Amine (Recrystallization) reduction->purification1 characterization1 Characterization of Amine (TLC, MP, NMR) purification1->characterization1 diazotization Diazotization of Amine (Protocol 2) characterization1->diazotization coupling Azo Coupling with β-Naphthol (Protocol 2) diazotization->coupling purification2 Purification of Azo Dye (Recrystallization) coupling->purification2 characterization2 Characterization of Azo Dye (MP, UV-Vis, FT-IR) purification2->characterization2 end Final Product: Azo Dye characterization2->end

Caption: General experimental workflow for the synthesis and characterization of the azo dye.

References

Application Notes and Protocols for the Reduction of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of the nitro groups in 1-Ethyl-2,4-dinitrobenzene. The protocols cover both the selective reduction to yield 4-ethyl-3-nitroaniline and the complete reduction to afford 1-ethyl-2,4-diaminobenzene. These methods are foundational for the synthesis of various intermediates in pharmaceutical and materials science research.

Overview of Reduction Strategies

The reduction of dinitroaromatic compounds like this compound can be controlled to achieve either partial or complete reduction of the nitro groups. The choice of reducing agent and reaction conditions dictates the final product.

  • Selective Reduction (Mono-reduction): This is typically achieved using milder reducing agents under controlled conditions. The Zinin reduction, which employs sodium sulfide or polysulfides, is a classic method for the selective reduction of one nitro group in polynitroarenes.[1][2] Generally, the least sterically hindered nitro group is preferentially reduced. In the case of this compound, the nitro group at the 4-position is more accessible and is therefore the primary target for selective reduction.

  • Complete Reduction (Di-reduction): Stronger reducing systems are employed for the exhaustive reduction of both nitro groups to the corresponding amino groups. Common methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas or hydrazine hydrate, as well as metal-acid systems such as tin or iron in the presence of hydrochloric acid.[3]

The following sections provide detailed experimental protocols for both selective and complete reduction of this compound.

Data Presentation: Comparison of Reduction Methods

The selection of a reduction protocol often depends on the desired product, yield, and compatibility with other functional groups. The following table summarizes common methods and their typical outcomes for dinitrobenzene derivatives.

Reduction MethodReducing Agent(s)Typical Product(s)Typical Reaction ConditionsExpected YieldReference
Selective Reduction
Zinin ReductionSodium sulfide (Na₂S) or Sodium polysulfide (Na₂Sₓ) in aqueous ethanol4-Ethyl-3-nitroanilineRefluxModerate to High[1][2][4]
Catalytic Transfer HydrogenationHydrazine hydrate with Raney Nickel4-Ethyl-3-nitroaniline (and potentially the other isomer)50-60 °C, Ethanol/1,2-dichloroethaneHigh[5]
Complete Reduction
Catalytic HydrogenationH₂ gas, Pd/C or PtO₂1-Ethyl-2,4-diaminobenzeneRoom temperature to moderate heat, elevated pressureHigh[3][6][7]
Metal-Acid ReductionTin (Sn) and concentrated HCl1-Ethyl-2,4-diaminobenzeneRefluxGood to High[3][8][9]
Metal-Acid ReductionIron (Fe) and concentrated HCl1-Ethyl-2,4-diaminobenzeneRefluxGood to High[3]

Experimental Protocols

Protocol 1: Selective Reduction to 4-Ethyl-3-nitroaniline via Zinin Reduction

This protocol describes the selective reduction of one nitro group using sodium sulfide.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur

  • Ethanol

  • Water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Sodium Polysulfide Reagent: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.5 eq) and sulfur (1.0 eq) in water. Gently heat the mixture until a clear, dark-red solution is formed.

  • Reaction Setup: To a separate round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol.

  • Reaction Execution: Heat the ethanol solution of the dinitrobenzene to reflux. Add the prepared sodium polysulfide solution dropwise to the refluxing mixture over a period of 30 minutes.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to remove precipitated sulfur and other solids.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-ethyl-3-nitroaniline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Complete Reduction to 1-Ethyl-2,4-diaminobenzene via Catalytic Hydrogenation

This protocol details the complete reduction of both nitro groups using palladium on carbon as a catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source (balloon or cylinder)

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (or a balloon setup)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude 1-ethyl-2,4-diaminobenzene.

  • Purification: The product is often of high purity after filtration and solvent removal. If necessary, it can be further purified by recrystallization or column chromatography. Note that aromatic diamines can be susceptible to oxidation, so it is advisable to handle them under an inert atmosphere and store them protected from light and air.[3]

Visualizations

Reaction Pathway for the Reduction of this compound

Reduction_Pathway DNB This compound MNA 4-Ethyl-3-nitroaniline DNB->MNA Selective Reduction (e.g., Na2S) DAB 1-Ethyl-2,4-diaminobenzene DNB->DAB Complete Reduction (e.g., H2/Pd/C) MNA->DAB Further Reduction Zinin_Workflow start Start reagent_prep Prepare Sodium Polysulfide Solution start->reagent_prep reaction_setup Dissolve Dinitrobenzene in Ethanol start->reaction_setup reaction Reflux and Add Polysulfide Solution reagent_prep->reaction reaction_setup->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Filter monitoring->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Chromatography or Recrystallization extraction->purification end End Product: 4-Ethyl-3-nitroaniline purification->end Hydrogenation_Workflow start Start dissolve Dissolve Dinitrobenzene in Solvent start->dissolve catalyst Add Pd/C Catalyst under Inert Atmosphere dissolve->catalyst hydrogenate Evacuate and Fill with Hydrogen Gas catalyst->hydrogenate react Stir Vigorously at Room Temperature hydrogenate->react monitor Monitor by TLC react->monitor filter Filter through Celite to Remove Catalyst monitor->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate end End Product: 1-Ethyl-2,4-diaminobenzene concentrate->end

References

Application Notes and Protocols for the Enzymatic Degradation of 1-Ethyl-2,4-dinitrobenzene in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound that can be found in industrial wastewater, posing environmental and health risks due to its toxic and recalcitrant nature. Enzymatic degradation offers a promising, environmentally friendly alternative to conventional physicochemical treatment methods for the remediation of water contaminated with such compounds. This document provides detailed application notes and protocols for the enzymatic degradation of this compound in wastewater, drawing upon established methodologies for structurally similar compounds like 2,4-dinitrotoluene (DNT). The protocols outlined below utilize enzymes such as dioxygenases, nitroreductases, and laccases, which have demonstrated efficacy in the degradation of nitroaromatic pollutants.[1][2][3][4]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the enzymatic degradation of the closely related compound, 2,4-dinitrotoluene (2,4-DNT). This information serves as a valuable proxy for estimating the potential efficacy of similar enzymatic systems for this compound.

Table 1: Performance of Engineered 2,4-DNT Dioxygenase (DDO) Variants

Enzyme VariantSubstrateDegradation Rate (nmol/min/mg protein)Reference
Wild-type DDO2,4-DNTNot specified, used as baseline[5]
DntAc I204L2,4-DNT4.7 ± 0.5[5]
DntAc I204L2,6-DNT0.8 ± 0.6[5]
DntAc I204Y2,4-DNTComparable enhancement to I204L[5]

Table 2: Removal Efficiencies in an Aerobic Fluidized-Bed Biofilm Reactor (FBBR) for DNTs

DNT IsomerInfluent Concentration (mg/L)Surface Loading Rate (mg/m²/d)Removal Efficiency (%)Reference
2,4-DNT4036 - 600> 98[6]
2,6-DNT1036 - 600> 94[6]

Proposed Enzymatic Degradation Pathways for this compound

Two primary enzymatic pathways are proposed for the degradation of this compound, based on known mechanisms for similar nitroaromatic compounds.

  • Dioxygenase-Initiated Pathway: This pathway involves the initial attack by a dioxygenase enzyme, leading to the removal of a nitro group and the formation of a catechol derivative. This is a common aerobic degradation mechanism.[3]

digraph "Dioxygenase_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-Ethyl-5-nitrocatechol" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ring_Cleavage_Products" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Central_Metabolism" [fillcolor="#FBBC05", fontcolor="#202124"];

"this compound" -> "3-Ethyl-5-nitrocatechol" [label=" 2,4-DNT Dioxygenase \n (+ O2, - NO2-)"]; "3-Ethyl-5-nitrocatechol" -> "Ring_Cleavage_Products" [label=" Catechol Dioxygenase \n (+ O2)"]; "Ring_Cleavage_Products" -> "Central_Metabolism" [label=" Further Degradation"]; }

Caption: Proposed dioxygenase-initiated degradation pathway for this compound.

  • Nitroreductase-Initiated Pathway: This pathway involves the sequential reduction of the nitro groups to amino groups, forming intermediate hydroxylamino derivatives. This is a common initial step in both aerobic and anaerobic degradation.[7][8]

digraph "Nitroreductase_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_1" [label="2-Ethyl-5-nitro-hydroxylaminobenzene"]; "Intermediate_2" [label="2-Amino-1-ethyl-4-nitrobenzene"]; "Intermediate_3" [label="Further Reduction Products"]; "Mineralization" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "Intermediate_1" [label=" Nitroreductase \n (+ NADPH)"]; "Intermediate_1" -> "Intermediate_2" [label=" Nitroreductase \n (+ NADPH)"]; "Intermediate_2" -> "Intermediate_3" [label=" Further Enzymatic Steps"]; "Intermediate_3" -> "Mineralization"; }

Caption: Proposed nitroreductase-initiated degradation pathway for this compound.

Experimental Protocols

The following are detailed protocols for key experiments in the enzymatic degradation of this compound in wastewater.

Protocol 1: Enzyme Immobilization by Adsorption on Clay Beads

This protocol describes a simple and cost-effective method for immobilizing enzymes for use in wastewater treatment.[9]

Materials:

  • Purified enzyme (e.g., laccase, nitroreductase, or dioxygenase) solution

  • Clay beads (porous)

  • Shaker

  • Phosphate buffer (pH 7.0, 50 mM)

Procedure:

  • Prepare a stock solution of the desired enzyme in phosphate buffer.

  • Wash the clay beads with deionized water and dry them in an oven at 100°C for 2 hours.

  • In a sterile flask, combine the dried clay beads and the enzyme solution. A typical ratio is 5 g of beads to 5 mL of enzyme solution.[9]

  • Place the flask on a shaker and agitate at 120 rpm for 30 minutes at room temperature.[9]

  • After incubation, carefully decant the supernatant.

  • Wash the beads with phosphate buffer to remove any unbound enzyme.

  • The immobilized enzyme on the clay beads is now ready for use in a packed-bed reactor.

Protocol 2: Batch Reactor Treatment of Wastewater

This protocol outlines the procedure for treating a sample of wastewater containing this compound with an immobilized enzyme in a batch reactor setup.

Materials:

  • Immobilized enzyme (from Protocol 1)

  • Wastewater sample spiked with this compound (e.g., 50 mg/L)

  • Batch reactor (e.g., a stirred beaker or flask)

  • Magnetic stirrer and stir bar

  • pH meter and appropriate buffers for adjustment

  • Incubator or water bath for temperature control

Procedure:

  • Adjust the pH of the wastewater sample to the optimal pH for the chosen enzyme (e.g., pH 5.0 for laccase, pH 7.0 for many dioxygenases and nitroreductases).

  • Place the wastewater sample in the batch reactor and add the immobilized enzyme.

  • If using a laccase-mediator system, add a mediator such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or a natural mediator like syringaldehyde to the reaction mixture.[4][10]

  • Stir the reaction mixture at a constant speed (e.g., 150 rpm) to ensure adequate mixing.

  • Maintain the optimal temperature for the enzyme throughout the experiment.

  • Collect samples at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) for analysis.

  • Filter the samples to remove the immobilized enzyme before analysis.

  • Analyze the samples for the concentration of this compound and potential degradation products using HPLC.

Protocol 3: Analytical Method for Monitoring Degradation

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the degradation of this compound.[11][12]

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and water gradient

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Detection wavelength: 254 nm

Procedure:

  • Prepare a standard curve for this compound in the mobile phase.

  • Filter the collected and filtered samples from the batch reactor experiment through a 0.22 µm syringe filter.

  • Inject the samples into the HPLC system.

  • Monitor the chromatogram for the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.

  • Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.

  • Calculate the percentage degradation at each time point.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the enzymatic degradation of this compound in wastewater.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Enzyme_Selection" [label="Enzyme Selection\n(Dioxygenase, Nitroreductase, Laccase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Immobilization" [label="Enzyme Immobilization\n(e.g., Adsorption on Clay Beads)"]; "Wastewater_Prep" [label="Wastewater Preparation\n(Spiking and pH adjustment)"]; "Enzyme_Selection" -> "Immobilization"; }

subgraph "cluster_treatment" { label = "Treatment"; style = "rounded"; bgcolor = "#FFFFFF"; "Batch_Reactor" [label="Batch Reactor Treatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sampling" [label="Time-course Sampling"]; "Batch_Reactor" -> "Sampling"; }

subgraph "cluster_analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "HPLC_Analysis" [label="HPLC-UV Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Analysis" [label="Data Analysis\n(Degradation Rate, Efficiency)"]; "HPLC_Analysis" -> "Data_Analysis"; }

"Immobilization" -> "Batch_Reactor"; "Wastewater_Prep" -> "Batch_Reactor"; "Sampling" -> "HPLC_Analysis"; "Data_Analysis" -> "Conclusion" [label="Draw Conclusions"]; "Conclusion" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Overall experimental workflow for enzymatic wastewater treatment.

References

Application Notes and Protocols: 1-Ethyl-2,4-dinitrobenzene as a Substrate for Nitroreductase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroreductases (NTRs) are a family of flavin-containing enzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic and nitroheterocyclic compounds.[1] These enzymes are of significant interest in various biomedical and biotechnological applications, including bioremediation, biocatalysis, and notably, in cancer therapy through gene-directed enzyme prodrug therapy (GDEPT).[1][2] In GDEPT, a nitroreductase gene is delivered to tumor cells, which then express the enzyme and activate a non-toxic prodrug into a potent cytotoxic agent.[2]

The substrate specificity of nitroreductases is broad, allowing them to act on a variety of nitro-containing compounds.[3] 1-Ethyl-2,4-dinitrobenzene is a dinitroaromatic compound that can serve as a substrate for nitroreductase enzymes. The enzymatic reduction of its nitro groups leads to the formation of corresponding nitroso, hydroxylamino, and ultimately amino derivatives.[1][3] This document provides detailed application notes and protocols for utilizing this compound as a substrate to characterize the activity of nitroreductase enzymes.

Principle of the Assay

The activity of nitroreductase enzymes with this compound as a substrate can be monitored spectrophotometrically. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH or NADPH to NAD⁺ or NADP⁺, respectively, as the nitroreductase reduces the substrate.[4] The rate of NADH/NADPH oxidation is directly proportional to the nitroreductase activity under appropriate conditions.

Data Presentation

Table 1: Kinetic Parameters of a Model Nitroreductase with Various Substrates

This table presents hypothetical kinetic data for a generic nitroreductase to illustrate the expected range of values. The specific values for this compound would need to be determined experimentally.

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound To be determinedTo be determinedTo be determinedTo be determined
2,4-Dinitrotoluene15015.28.15.4 x 10⁴
p-Nitrobenzoic acid25010.55.62.2 x 10⁴
CB19543005.83.11.0 x 10⁴
Nitrofurazone5025.013.32.7 x 10⁵

Note: The values for substrates other than this compound are representative and may vary depending on the specific nitroreductase enzyme and assay conditions.

Table 2: Recommended Reagent Concentrations for Nitroreductase Assay
ReagentStock ConcentrationFinal Concentration
Potassium Phosphate Buffer (pH 7.0)1 M50 mM
NADH or NADPH10 mM100 - 500 µM
This compound10 mM in DMSO10 - 500 µM
Purified Nitroreductase Enzyme1 mg/mL1 - 10 µg/mL
Bovine Serum Albumin (BSA)10 mg/mL0.1 mg/mL (optional)

Experimental Protocols

Protocol 1: Standard Nitroreductase Activity Assay

This protocol describes a standard endpoint or kinetic assay to measure nitroreductase activity using this compound.

Materials:

  • Purified nitroreductase enzyme

  • This compound

  • NADH or NADPH

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer and NADH (or NADPH) to the desired final concentrations as indicated in Table 2. For a 100 µL final reaction volume, prepare a sufficient volume of master mix for all reactions.

  • Set up the assay plate/cuvettes:

    • Test reactions: Add the appropriate volume of the reaction mixture to each well/cuvette. Add the desired volume of the this compound stock solution.

    • Control reactions (no substrate): Add the reaction mixture and an equivalent volume of DMSO without the substrate.

    • Control reactions (no enzyme): Add the reaction mixture and substrate, but substitute buffer for the enzyme solution in the final step.

  • Pre-incubate: Equilibrate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction: Add the purified nitroreductase enzyme to each well/cuvette to initiate the reaction. Mix gently.

  • Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time (e.g., every 30 seconds for 5-10 minutes) for a kinetic assay. For an endpoint assay, incubate for a fixed time (e.g., 15 minutes) and then measure the final A₃₄₀.

  • Calculate enzyme activity: The rate of NADH/NADPH oxidation can be calculated using the Beer-Lambert law (ε of NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    Activity (µmol/min/mg) = (ΔA₃₄₀ / min) / (ε * path length) * (1 / mg of enzyme)

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure to determine the Km and Vmax of a nitroreductase for this compound.

Procedure:

  • Follow the standard assay protocol (Protocol 1).

  • Keep the concentration of the nitroreductase enzyme and NADH/NADPH constant.

  • Vary the concentration of this compound over a wide range (e.g., 0.1 to 10 times the expected Km). A typical range to start with could be 10 µM to 500 µM.

  • Measure the initial reaction velocity (V₀) at each substrate concentration by determining the linear rate of decrease in A₃₄₀ in the first few minutes of the reaction.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation, although non-linear regression is generally more accurate.

Visualizations

Nitroreductase_Reaction_Mechanism cluster_enzyme Nitroreductase Catalytic Cycle cluster_cofactor Cofactor Regeneration cluster_substrate Substrate Reduction E-FMN Nitroreductase (Oxidized Flavin) E-FMNH2 Nitroreductase (Reduced Flavin) E-FMN->E-FMNH2 NAD(P)H E-FMNH2->E-FMN This compound Substrate This compound Product1 1-Ethyl-2-nitro-4-hydroxylaminobenzene NADH NAD(P)H NAD NAD(P)+ Substrate->Product1 2e⁻, 2H⁺ Product2 1-Ethyl-2,4-diaminobenzene Product1->Product2 2e⁻, 2H⁺

Caption: Nitroreductase catalytic cycle with this compound.

Experimental_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, NADH, Substrate) Start->Prep_Reagents Setup_Assay Set up Assay Plate (Controls and Test Wells) Prep_Reagents->Setup_Assay Pre_Incubate Pre-incubate at Assay Temperature Setup_Assay->Pre_Incubate Add_Enzyme Initiate Reaction with Nitroreductase Pre_Incubate->Add_Enzyme Measure_Abs Monitor Absorbance at 340 nm Add_Enzyme->Measure_Abs Analyze_Data Calculate Initial Velocities Measure_Abs->Analyze_Data Determine_Kinetics Determine Kinetic Parameters? Analyze_Data->Determine_Kinetics MM_Plot Michaelis-Menten Plot Determine_Kinetics->MM_Plot Yes End End Determine_Kinetics->End No LB_Plot Lineweaver-Burk Plot MM_Plot->LB_Plot LB_Plot->End

Caption: Workflow for determining nitroreductase kinetic parameters.

Troubleshooting

IssuePossible CauseSolution
No or low activity Inactive enzymeUse a fresh enzyme preparation; confirm activity with a known potent substrate.
Sub-optimal pH or temperatureOptimize assay conditions.
Inhibitors present in reagentsUse high-purity reagents.
High background Non-enzymatic reduction of substrateRun a no-enzyme control and subtract the background rate.
Contamination of reagentsPrepare fresh solutions.
Precipitation of substrate Low solubility of this compoundEnsure the final DMSO concentration is consistent and as low as possible (typically <5%).
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityAdd a stabilizing agent like BSA; perform assays over a shorter time course.

Conclusion

This compound is a viable substrate for characterizing the activity of nitroreductase enzymes. The provided protocols offer a robust framework for determining enzyme activity and kinetic parameters. Researchers should note that optimal assay conditions may vary depending on the specific nitroreductase being studied, and empirical optimization is recommended. The detailed methodologies and structured data presentation aim to facilitate the integration of this substrate into nitroreductase research and drug development workflows.

References

Application Notes and Protocols for Protein Modification Using Dinitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of proteins is a cornerstone technique in biochemistry, enabling the study of protein structure, function, and interactions. Dinitrobenzene-based reagents have historically played a significant role in this field, primarily for the labeling and analysis of amino acid residues. While information on the specific use of 1-Ethyl-2,4-dinitrobenzene (EDNB) in protein modification is not extensively documented in scientific literature, the principles of its reactivity can be inferred from well-characterized analogues such as 1-fluoro-2,4-dinitrobenzene (DNFB) , famously known as Sanger's reagent.

This document provides a detailed overview of the application of dinitrobenzene compounds in protein modification, with a focus on the reaction mechanisms and protocols applicable to reagents like DNFB. These notes are intended to serve as a guide for researchers interested in utilizing dinitrobenzene derivatives for protein labeling and functional studies.

Reaction Mechanism and Specificity

Dinitrobenzene compounds modify proteins through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two nitro groups makes the benzene ring electron-deficient and susceptible to attack by nucleophiles. In the context of proteins, the most common nucleophilic residues are the ε-amino group of lysine and the sulfhydryl group of cysteine.

The general mechanism involves the attack of the nucleophilic amino acid side chain on the carbon atom bearing a suitable leaving group (e.g., a halogen). This forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro groups. The subsequent departure of the leaving group results in the formation of a stable, covalent dinitrophenyl (DNP)-protein adduct.

The reactivity of the leaving group is a critical factor in the efficiency of the modification reaction. For SNAr reactions, the reactivity order of halogens is F > Cl > Br > I. This is why DNFB, with its highly electronegative fluorine atom, is a particularly effective protein modification reagent.[1]

Target Residues:
  • Lysine: The ε-amino group of lysine is a primary target for dinitrobenzene reagents. The reactivity of a specific lysine residue is highly dependent on its local microenvironment and its pKa value. A lower pKa (closer to physiological pH) results in a greater proportion of the deprotonated, nucleophilic form of the amine.[2][3]

  • Cysteine: The sulfhydryl group of cysteine is also a potent nucleophile and can be modified by dinitrobenzene compounds. Similar to lysine, the reactivity of a cysteine residue is influenced by its pKa.[2][3]

  • N-terminal α-amino group: The free amino group at the N-terminus of a polypeptide chain can also be targeted by dinitrobenzene reagents, a principle famously exploited by Frederick Sanger for protein sequencing.[4][5]

Quantitative Data on Amino Acid Reactivity

The reactivity of lysine and cysteine residues is critically dependent on their pKa values, which can vary significantly based on their local environment within the protein structure.

Amino AcidTypical pKa (in solution)Factors Influencing pKa in ProteinsImplications for Reactivity with Dinitrobenzene Reagents
Lysine ~10.4[2]Proximity to other charged residues, solvent accessibility, hydrogen bonding.[2]A lower pKa increases the concentration of the nucleophilic deprotonated form at a given pH, enhancing reactivity.
Cysteine ~8.5[2]Proximity to positively charged residues, formation of salt bridges, solvent accessibility.[2]A lower pKa leads to a higher concentration of the highly reactive thiolate anion, increasing the rate of modification.

Experimental Protocols

The following protocols are generalized for protein modification using a dinitrobenzene reagent like DNFB and should be optimized for the specific protein and application.

Protocol 1: General Protein Labeling with DNFB

Objective: To covalently label accessible primary amino groups (lysine and N-terminus) in a purified protein sample.

Materials:

  • Purified protein solution (e.g., 1-10 mg/mL in a suitable buffer)

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 1% w/v in ethanol or acetonitrile)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis tubing for cleanup

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). Exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with the Reaction Buffer.

  • Initiation of Labeling: Add a 5- to 20-fold molar excess of the DNFB solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light as dinitrophenyl compounds can be light-sensitive.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted DNFB. Incubate for an additional 30 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Analysis: Confirm the extent of labeling using techniques such as UV-Vis spectrophotometry (DNP adducts have a characteristic absorbance around 360 nm), mass spectrometry, or SDS-PAGE analysis.

Protocol 2: N-terminal Amino Acid Identification (Sanger's Method)

Objective: To identify the N-terminal amino acid of a peptide or protein.

Materials:

  • Peptide or protein sample

  • DNFB solution (1% w/v in ethanol)

  • Sodium bicarbonate solution (e.g., 4% w/v)

  • 6 M Hydrochloric acid (HCl)

  • Ether

  • Chromatography system (e.g., HPLC or TLC) with appropriate standards for DNP-amino acids

Procedure:

  • Dinitrophenylation:

    • Dissolve the peptide/protein in water and add an equal volume of sodium bicarbonate solution.

    • Add two volumes of the DNFB solution and mix vigorously.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Extract the unreacted DNFB with ether and discard the ether layer.

    • Acidify the aqueous solution with HCl to precipitate the DNP-peptide/protein.

    • Collect the precipitate by centrifugation and wash with water, ethanol, and ether.

  • Hydrolysis:

    • Hydrolyze the DNP-peptide/protein with 6 M HCl at 110°C for 12-24 hours in a sealed, evacuated tube. This will cleave the peptide bonds.

  • Extraction of DNP-amino acid:

    • After hydrolysis, extract the DNP-N-terminal amino acid with ether. The other amino acids will remain in the aqueous phase.

  • Identification:

    • Evaporate the ether to obtain the DNP-amino acid.

    • Identify the DNP-amino acid by comparing its chromatographic behavior (e.g., retention time in HPLC or Rf value in TLC) with that of known DNP-amino acid standards.[6]

Diagrams

Protein_Modification_Workflow Protein Purified Protein in Amine-Free Buffer Reaction Reaction Mixture (pH 8.5-9.0) Protein->Reaction Dinitrobenzene Dinitrobenzene Reagent (e.g., DNFB) Dinitrobenzene->Reaction Incubation Incubation (1-2h, RT, dark) Reaction->Incubation Covalent Modification Quenching Quenching (e.g., Tris buffer) Incubation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis Analysis (MS, UV-Vis, SDS-PAGE) Purification->Analysis Modified_Protein DNP-Labeled Protein Purification->Modified_Protein

Caption: Experimental workflow for protein modification with a dinitrobenzene reagent.

SNAr_Mechanism Protein_Nuc Protein-Nu: Meisenheimer Meisenheimer Complex (Intermediate) Protein_Nuc->Meisenheimer Nucleophilic Attack DNFB Dinitrobenzene-X (X = Leaving Group) DNFB->Meisenheimer DNP_Protein DNP-Protein Adduct Meisenheimer->DNP_Protein Loss of Leaving Group Leaving_Group X- Meisenheimer->Leaving_Group

Caption: Generalized mechanism of protein modification by dinitrobenzene derivatives.

References

Application Notes and Protocols for the Analysis of 1-Ethyl-2,4-dinitrobenzene in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound that can be present in soil as a result of industrial activities, including the manufacturing of dyes, pesticides, and explosives. Due to its potential toxicity and environmental persistence, accurate and sensitive analytical methods are required for its detection and quantification in soil samples. These application notes provide detailed protocols for the analysis of this compound in soil using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common and reliable analytical techniques. The methods described are based on established EPA methodologies for similar analytes and are intended to provide a robust framework for researchers.

Data Presentation

ParameterGC-MS (Adapted from EPA Method 8270)HPLC-UV (Adapted from EPA Method 8330B)
Analyte This compoundThis compound
Matrix SoilSoil
Extraction Method Ultrasonic Extraction (Method 3550C)Ultrasonic Extraction (Method 3550C)
Typical Limit of Detection (LOD) 0.01 - 0.1 mg/kg0.1 - 0.5 mg/kg
Typical Limit of Quantitation (LOQ) 0.03 - 0.3 mg/kg0.3 - 1.5 mg/kg
Linear Range 0.1 - 20 mg/kg0.5 - 50 mg/kg
Mean Recovery (%) 80 - 110%85 - 115%
Relative Standard Deviation (RSD) < 15%< 10%

Experimental Workflow

The overall workflow for the analysis of this compound in soil samples is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Soil Sample Collection sieving 2. Sieving & Homogenization sample_collection->sieving extraction 3. Ultrasonic Extraction with Acetonitrile sieving->extraction filtration 4. Filtration & Concentration extraction->filtration analysis_choice 5. Select Analytical Method filtration->analysis_choice gcms_analysis GC-MS Analysis quantification 6. Quantification gcms_analysis->quantification hplc_analysis HPLC-UV Analysis hplc_analysis->quantification reporting 7. Reporting quantification->reporting analysis_choice->gcms_analysis  GC-MS analysis_choice->hplc_analysis  HPLC-UV

Figure 1. Experimental workflow for the analysis of this compound in soil.

Experimental Protocols

Sample Preparation: Ultrasonic Extraction (Adapted from EPA Method 3550C)

This protocol describes a method for extracting this compound from soil samples using sonication.

Materials:

  • Soil sample, air-dried and sieved (<2 mm)

  • Acetonitrile, HPLC grade

  • Anhydrous sodium sulfate

  • Ultrasonic disruptor with a horn

  • Centrifuge and centrifuge tubes (50 mL)

  • Filter paper (e.g., Whatman No. 41)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the centrifuge tube.

  • Place the tip of the ultrasonic horn approximately 1 cm below the surface of the solvent but above the soil layer.

  • Sonicate the sample for 2 minutes at an appropriate power setting to ensure dispersion of the sample without causing excessive heating.

  • After sonication, centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.

  • Decant the supernatant into a clean collection flask.

  • Repeat the extraction (steps 2-6) on the soil pellet with a fresh 20 mL aliquot of acetonitrile.

  • Combine the two extracts.

  • Pass the combined extract through a filter funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The concentrated extract is now ready for GC-MS or HPLC-UV analysis.

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) (Adapted from EPA Method 8270)

This method provides high selectivity and sensitivity for the detection of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977A or equivalent, capable of electron ionization (EI).

  • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z (to be determined from the mass spectrum of a this compound standard).

    • Qualifier Ions: m/z (to be determined from the mass spectrum of a this compound standard).

Calibration: Prepare a series of calibration standards of this compound in acetonitrile covering the expected concentration range of the samples. Analyze the standards under the same conditions as the samples and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

Analytical Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection (Adapted from EPA Method 8330B)

This method is a robust and widely used technique for the analysis of nitroaromatic compounds.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and UV-Vis detector.

  • HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm.

Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Analyze the standards under the same HPLC conditions as the samples. Generate a calibration curve by plotting the peak area at 254 nm against the concentration of the standards.

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An analyte-free matrix (e.g., clean sand) should be extracted and analyzed with each batch of samples to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of this compound should be added to a sample before extraction to assess the recovery and precision of the method.

  • Laboratory Control Sample (LCS): A certified reference material or a clean matrix spiked with a known concentration of the analyte should be analyzed with each batch to monitor the overall performance of the analytical process.

  • Surrogate Standards: For GC-MS analysis, it is recommended to add a surrogate standard (a compound chemically similar to the analyte but not expected to be in the samples) to all samples, blanks, and standards before extraction to monitor the efficiency of the sample preparation process.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive approach for the detection and quantification of this compound in soil samples. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and available instrumentation. Proper implementation of the described protocols and quality control procedures will ensure the generation of accurate and defensible data for environmental monitoring and research purposes.

Application Note: A Fast UPLC-UV Method for the Analysis of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a rapid and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of 1-Ethyl-2,4-dinitrobenzene. This compound is utilized as a raw material in the synthesis of dyes and pesticides.[1] The developed method leverages the high-throughput capabilities of UPLC technology, which offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC).[2] By employing a sub-2 µm particle column, this method achieves a short run time, making it ideal for high-volume sample analysis in quality control, environmental monitoring, and research settings. The protocol outlines the chromatographic conditions, sample preparation, and a brief overview of validation parameters, providing a robust framework for the rapid determination of this compound.

Introduction

This compound (CAS No: 1204-29-1) is a nitroaromatic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol .[3][4][5] Its chemical structure consists of a benzene ring substituted with an ethyl group and two nitro groups. Given its application in chemical synthesis, a fast and reliable analytical method is crucial for ensuring purity, monitoring its presence in various matrices, and supporting research and development activities.

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically less than 2 µm), operated at higher pressures. This technology results in significantly faster analysis times, improved peak resolution, and enhanced sensitivity, making it a powerful tool for modern analytical laboratories.[2] This note presents a UPLC-UV method optimized for the rapid analysis of this compound.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: A UPLC system equipped with a binary solvent manager, sample manager, column oven, and a photodiode array (PDA) or tunable UV detector.

  • Column: A reversed-phase UPLC column, such as an Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, is recommended.

  • Chemicals:

    • This compound reference standard (>98% purity)

    • Acetonitrile (UPLC or MS-grade)

    • Water (UPLC or MS-grade, prepared via a purification system)

  • Diluent: Acetonitrile was used as the diluent for standard and sample preparations.[6]

Chromatographic Conditions

The method was optimized to achieve a fast and efficient separation. A summary of the instrumental parameters is provided in the table below. Nitroaromatic compounds are known to be detectable by UV at 254 nm.[7]

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water (UPLC-grade)
Mobile Phase B Acetonitrile (UPLC-grade)
Flow Rate 0.5 mL/min
Gradient Program 0-0.5 min (60% B), 0.5-2.0 min (60-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-60% B), 2.6-3.5 min (60% B)
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 1.0 µL
Run Time 3.5 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix well.

Calibration Standards (e.g., 1-100 µg/mL):

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with acetonitrile.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample with acetonitrile to achieve a final concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the UPLC system.

Method Validation Overview

The developed UPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standards at different concentrations. The correlation coefficient (r²) should be >0.999.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically expected to be <2%.

  • Accuracy: Determined by recovery studies of spiked samples, with recovery values ideally between 98-102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature) and observing the effect on the results.

Data Presentation

Example Quantitative Data

The following table presents hypothetical data from a linearity study to demonstrate the expected performance of the method.

Concentration (µg/mL)Peak Area (µAU*s)
1.05210
5.025980
10.051995
25.0130150
50.0260400
100.0521100

Visualizations

Experimental Workflow

The logical workflow for the analysis of this compound using this UPLC method is outlined below.

UPLC_Workflow prep_stock Prepare Standard Stock Solution (1000 µg/mL) prep_cal Prepare Calibration Standards (1-100 µg/mL) prep_stock->prep_cal Dilute analysis Inject Standards and Samples for UPLC Analysis prep_cal->analysis prep_sample Prepare and Filter Test Sample prep_sample->analysis uplc_system Set up UPLC System (Method Parameters) uplc_system->analysis data_acq Data Acquisition (Chromatogram) analysis->data_acq data_proc Process Data: Peak Integration & Calibration Curve data_acq->data_proc quant Quantify this compound in Sample data_proc->quant

Caption: Workflow for UPLC analysis of this compound.

Conclusion

The UPLC-UV method described in this application note provides a fast, sensitive, and reliable approach for the quantitative determination of this compound. With a total run time of 3.5 minutes, this method significantly increases sample throughput compared to conventional HPLC methods. The protocol is straightforward and can be readily implemented in analytical laboratories for routine quality control and research purposes, ensuring high-quality results with reduced solvent consumption and operational costs.

References

Application Note: Analysis of 1-Ethyl-2,4-dinitrobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Keywords: 1-Ethyl-2,4-dinitrobenzene, 2,4-Dinitro-1-ethylbenzene, GC-MS, Nitroaromatics, Analytical Method, Protocol

Abstract

This application note presents a detailed protocol for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a nitroaromatic compound relevant in various chemical syntheses and as a potential impurity in pharmaceutical manufacturing. The methodology outlined provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and selectivity. This guide is intended for analytical chemists, quality control specialists, and researchers in the pharmaceutical and chemical industries.

Introduction

This compound (CAS No. 1204-29-1) is a dinitrated aromatic compound.[1][2] Due to its chemical structure, which includes nitro groups, it is of interest in various industrial applications and may be encountered as an impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are crucial for its detection and quantification to ensure product quality and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound, offering excellent chromatographic resolution and definitive identification based on mass spectra.[3][4] This application note provides a comprehensive GC-MS method, including sample preparation, instrumental parameters, and expected analytical performance.

Chemical Properties

PropertyValue
Chemical Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol [1]
CAS Number 1204-29-1[1][2]
Appearance Pale yellow crystalline solid (typical for dinitroaromatics)
Boiling Point 304.6 °C at 760 mmHg
Synonyms 2,4-Dinitro-1-ethylbenzene, Benzene, 1-ethyl-2,4-dinitro-[1][2]

Experimental Protocol

This protocol is based on established methods for the analysis of nitroaromatic compounds, such as EPA Method 8091, adapted for this compound.[3]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

For Solid Samples (e.g., API powder, soil):

  • Dissolution: Accurately weigh approximately 10-20 mg of the solid sample into a 10 mL volumetric flask.

  • Solvent Addition: Add a suitable volatile organic solvent such as acetone or dichloromethane to dissolve the sample.

  • Sonication: Sonicate the sample for 10-15 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

  • Final Concentration: The target concentration for GC-MS analysis is typically in the range of 1-10 µg/mL. Further dilution may be necessary.

For Liquid Samples (e.g., reaction mixtures, wastewater):

  • Liquid-Liquid Extraction (LLE):

    • Take a known volume (e.g., 10 mL) of the liquid sample.

    • Adjust the pH to neutral if necessary.

    • Extract the sample three times with an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

  • Solvent Exchange: If the extraction solvent is not suitable for GC injection, exchange it with a more volatile solvent.

  • Final Volume: Adjust the final volume to 1 mL in a volumetric flask and transfer to a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (with a splitless time of 1 minute)
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Temperature Program Initial temperature: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Source Temperature 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 50 - 350 amu
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Expected Retention Time

The retention time of this compound will depend on the specific GC system and conditions. Based on its structure and boiling point, it is expected to elute after dinitrotoluene isomers and before more substituted or higher molecular weight nitroaromatics. An estimated retention time under the specified conditions is approximately 12-15 minutes .

Mass Spectrum and Fragmentation

The mass spectrum of this compound is key to its positive identification. The expected fragmentation pattern upon electron ionization is as follows:

  • Molecular Ion (M⁺): A peak at m/z 196 corresponding to the molecular weight of the compound [C₈H₈N₂O₄]⁺.

  • Major Fragments:

    • m/z 181: Loss of a methyl group (-CH₃) from the ethyl side chain, [M-15]⁺.

    • m/z 167: Loss of an ethyl group (-C₂H₅), [M-29]⁺.

    • m/z 150: Loss of a nitro group (-NO₂), [M-46]⁺.

    • m/z 120: Further fragmentation involving the loss of multiple groups.

    • m/z 77: Phenyl cation [C₆H₅]⁺, characteristic of benzene derivatives.

A representative mass spectrum can be found in spectral databases such as SpectraBase.

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The use of an internal standard is recommended to improve accuracy and precision.

ParameterTypical Value
Linear Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL (in SIM mode)
Limit of Quantification (LOQ) 0.15 µg/mL (in SIM mode)
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Quantification Ions (SIM) m/z 196, 181, 167

Workflow Diagram

The overall experimental workflow for the GC-MS analysis of this compound is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection (Solid or Liquid) dissolve Dissolution / Extraction start->dissolve filter Filtration / Concentration dissolve->filter vial Transfer to GC Vial filter->vial injection GC Injection vial->injection Autosampler separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan/SIM) ionization->detection chromatogram Chromatogram Generation detection->chromatogram Raw Data spectrum Mass Spectrum Analysis chromatogram->spectrum quantification Quantification spectrum->quantification report Final Report quantification->report

GC-MS analysis workflow for this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and instrumental conditions, along with the expected data, will enable researchers and analytical scientists to effectively identify and quantify this compound in various matrices. The method's high selectivity and sensitivity make it suitable for quality control in pharmaceutical and chemical manufacturing, as well as for research applications.

References

Application of 1-Ethyl-2,4-dinitrobenzene in Chemical Sensor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound. The detection of such compounds is of significant interest in various fields, including environmental monitoring, homeland security, and industrial process control. While specific chemosensors developed exclusively for this compound are not extensively documented in publicly available literature, the principles and methodologies for detecting the broader class of dinitrobenzene (DNB) and other nitroaromatic compounds are well-established and directly applicable. This document provides detailed application notes and experimental protocols based on established methods for nitroaromatic compound detection, which can be adapted for this compound. The primary detection mechanisms explored are fluorescence quenching and electrochemical sensing.

Application Notes

Principle of Detection: Fluorescence Quenching

A prevalent method for detecting nitroaromatic compounds is through fluorescence quenching. In this mechanism, the electron-deficient nitroaromatic compound interacts with an electron-rich fluorescent material (fluorophore). Upon excitation of the fluorophore, an excited-state electron can be transferred to the nitroaromatic analyte. This process, known as photoinduced electron transfer (PET), provides a non-radiative pathway for the fluorophore to return to its ground state, resulting in a decrease, or "quenching," of the fluorescence emission.[1][2] The degree of quenching can be correlated to the concentration of the nitroaromatic analyte.

Various materials have been employed as fluorophores for the detection of nitroaromatic compounds, including chitosan-based thin films, polyaniline-Ag composites, and cadmium-based coordination polymers.[1][2][3] The sensitivity and selectivity of these sensors depend on the specific interaction between the fluorophore and the analyte.

Principle of Detection: Electrochemical Sensing

Electrochemical methods offer another robust approach for the detection of nitroaromatic compounds like dinitrobenzene.[4] These techniques rely on the redox properties of the nitro groups (-NO2), which can be electrochemically reduced at an electrode surface.[4][5] By applying a potential to a working electrode immersed in a solution containing the analyte, the reduction of the nitro groups generates a measurable current. The magnitude of this current is proportional to the concentration of the nitroaromatic compound.

Cyclic voltammetry (CV) and other electrochemical techniques can be used to characterize the redox behavior of the analyte and to quantify its concentration.[5] The choice of electrode material is crucial for achieving high sensitivity and selectivity. Glassy carbon electrodes (GCE), as well as modified silicon electrodes, have been successfully used for the detection of dinitrobenzene.[5]

Quantitative Data Summary

The following tables summarize the performance of various chemical sensors for dinitrobenzene (DNB) and related nitroaromatic compounds from recent studies. These data provide a benchmark for the development of sensors for this compound.

Table 1: Performance of Fluorescence-Based Sensors for Nitroaromatic Compounds

FluorophoreAnalyteQuenching Constant (Ksv) (M⁻¹)Limit of Detection (LOD) (M)Reference
Polyaniline-Ag CompositeDinitrobenzene (DNB)0.161 x 10⁴23.30 x 10⁻⁶[1]
Polyaniline-Ag Composite2,4,6-Trinitrophenol (TNP)0.1037 x 10⁶5.58 x 10⁻⁷[1]
Cd-based Coordination PolymerNitrobenzene (NB)Not Reported1.15 x 10⁻¹⁰[2]

Table 2: Performance of Electrochemical Sensors for Nitroaromatic Compounds

Electrode MaterialAnalyteTechniqueLimit of Detection (LOD)Reference
Silicon-Hydrogen (Si-H) SurfaceDinitrobenzene (DNB)Cyclic Voltammetry (CV)One order of magnitude lower than GCE[5]
Silicon-Hydrogen (Si-H) SurfaceDinitrobenzene (DNB)Electrochemical Impedance Spectroscopy (EIS)Two orders of magnitude lower than CV[5]

Experimental Protocols

Protocol 1: Fluorescence-Based Detection of Dinitrobenzene Compounds

This protocol describes a general procedure for the detection of a dinitrobenzene compound using a fluorescence quenching assay.

Materials:

  • Fluorophore solution (e.g., Polyaniline-Ag composite in DMF)

  • Analyte stock solution (this compound or other DNB) dissolved in a suitable solvent (e.g., DMF)

  • Solvent for dilution (e.g., DMF)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Fluorophore Solution: Prepare a stock solution of the chosen fluorophore at a known concentration (e.g., 10 ppm) in a suitable solvent.

  • Preparation of Analyte Solutions: Prepare a series of standard solutions of the dinitrobenzene analyte by serial dilution from a concentrated stock solution. The concentration range should be chosen to encompass the expected detection range.

  • Fluorescence Measurement: a. Pipette a fixed volume of the fluorophore solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum of the fluorophore solution. The excitation wavelength should be chosen to maximize the fluorescence emission. c. Successively add small aliquots of the dinitrobenzene analyte standard solutions to the cuvette. d. After each addition, gently mix the solution and allow it to equilibrate for a few minutes. e. Record the fluorescence emission spectrum after each addition.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. b. Analyze the quenching efficiency using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (analyte). c. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3:1).

Protocol 2: Electrochemical Detection of Dinitrobenzene Compounds

This protocol outlines a general method for the electrochemical detection of a dinitrobenzene compound using cyclic voltammetry.

Materials:

  • Working electrode (e.g., Glassy Carbon Electrode or modified Silicon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Electrolyte solution (e.g., 0.5 M NBu₄PF₆ in DMF)

  • Analyte stock solution (this compound or other DNB) dissolved in the electrolyte solution.[4]

  • Polishing materials for the working electrode (e.g., alumina slurry)

Procedure:

  • Electrode Preparation: a. Polish the working electrode with alumina slurry to a mirror finish. b. Rinse the electrode thoroughly with deionized water and the solvent used for the electrolyte. c. Dry the electrode before use.

  • Electrochemical Measurement: a. Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution. b. Record a background cyclic voltammogram of the electrolyte solution. c. Add a known concentration of the dinitrobenzene analyte to the electrochemical cell. d. Record the cyclic voltammogram over a potential range where the reduction of the nitro groups is expected. The scan rate can be optimized to obtain well-defined peaks. e. Repeat the measurement for different concentrations of the analyte.

  • Data Analysis: a. Identify the reduction peaks corresponding to the nitro groups of the dinitrobenzene analyte. b. Plot the peak current as a function of the analyte concentration to generate a calibration curve. c. The limit of detection (LOD) can be determined from the calibration curve and the standard deviation of the blank signal.

Visualizations

G cluster_0 Fluorescence Quenching Mechanism Fluorophore Fluorophore (Ground State) Excited_Fluorophore Fluorophore (Excited State) Fluorophore->Excited_Fluorophore Excitation (Light) Excited_Fluorophore->Fluorophore Fluorescence Emission Complex [Fluorophore...Analyte] Exciplex Excited_Fluorophore->Complex Photoinduced Electron Transfer (PET) Analyte This compound (Analyte) Analyte->Complex Ground_State Ground State Return Complex->Ground_State Non-radiative Decay G cluster_1 Experimental Workflow: Sensor Fabrication & Measurement start Start electrode_prep Electrode Preparation Polishing Cleaning start->electrode_prep modification Surface Modification (Optional) electrode_prep->modification char Characterization SEM EIS modification->char measurement Analyte Measurement Cyclic Voltammetry Fluorescence Spectroscopy char->measurement analysis Data Analysis Calibration Curve LOD Calculation measurement->analysis end End analysis->end G cluster_2 Analyte-Sensor Interaction Logic Analyte This compound (Analyte) Interaction Physical/Chemical Interaction Analyte->Interaction Sensor Chemical Sensor (Sensing Material) Sensor->Interaction Signal Signal Transduction Interaction->Signal Response Measurable Response (e.g., Current, Fluorescence) Signal->Response

References

Application Notes and Protocols for the Electrochemical Detection of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound of interest in various fields, including environmental monitoring and industrial process control. Due to the presence of electrochemically active nitro groups, electrochemical methods offer a sensitive, rapid, and cost-effective approach for its detection.[1][2][3] This document provides detailed application notes and protocols for the electrochemical detection of this compound, drawing upon established methodologies for structurally similar dinitroaromatic compounds. The electrochemical reduction of the nitro groups serves as the basis for detection, a principle widely applied to nitroaromatic compounds.[2][3]

Principle of Detection

The electrochemical detection of this compound relies on the reduction of its two nitro groups (-NO₂) at an electrode surface. In aprotic media, this reduction typically occurs in two separate one-electron steps, forming a radical anion and then a dianion.[4][5] However, in the presence of proton donors, a more complex, multi-electron, irreversible reduction to hydroxylamino or amino groups can occur, often at less negative potentials, which can enhance the analytical signal.[5][6]

The general reduction pathway for a dinitroaromatic compound can be visualized as follows:

G cluster_aprotic Aprotic Media cluster_protic Protic Media DNB This compound RadicalAnion Radical Anion DNB->RadicalAnion + e- Hydroxylamino Hydroxylamino Derivative DNB->Hydroxylamino + 4e-, + 4H+ Dianion Dianion RadicalAnion->Dianion + e- Amino Amino Derivative Hydroxylamino->Amino + 2e-, + 2H+

Caption: Generalized electrochemical reduction pathways for dinitroaromatic compounds.

Experimental Protocols

The following protocols are adapted from established methods for the electrochemical analysis of dinitrobenzene and dinitrotoluene. Optimization for this compound may be required.

Protocol 1: Cyclic Voltammetry (CV) in Aprotic Media

This protocol is suitable for fundamental electrochemical studies of this compound.

1. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE)[2]

  • Reference Electrode: Ag/AgCl or Ag/AgNO₃[4]

  • Counter Electrode: Platinum wire

  • Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous[2][4][6]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (NBu₄PF₆)[2]

  • Analyte: this compound stock solution in the chosen solvent.

2. Electrode Preparation:

  • Polish the GCE surface with alumina slurry (0.3 and 0.05 µm) on a polishing pad.

  • Rinse thoroughly with deionized water and then with the chosen organic solvent.

  • Allow the electrode to dry completely before use.

3. Experimental Setup:

  • Assemble the three-electrode system in an electrochemical cell.

  • De-aerate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.

4. CV Measurement:

  • Prepare a solution of the supporting electrolyte in the solvent.

  • Record a blank CV scan in the potential range of interest (e.g., 0 V to -1.5 V vs. Ag/AgCl).

  • Add a known concentration of this compound to the cell.

  • Record the CV at a scan rate of 100 mV/s.

  • Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.

Protocol 2: Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity

DPV is a more sensitive technique suitable for quantitative analysis.

1. Materials and Reagents:

  • Same as Protocol 1. A modified electrode, such as a mesoporous silica-modified GCE, can be used for enhanced sensitivity through preconcentration of the analyte.[1]

2. Electrode Preparation and Experimental Setup:

  • Follow the same procedure as in Protocol 1.

3. DPV Measurement:

  • Prepare a series of standard solutions of this compound at different concentrations in the electrolyte solution.

  • For each standard, record the DPV from an initial potential to a final potential that encompasses the reduction peaks (e.g., -0.4 V to -1.2 V).

  • Typical DPV parameters (to be optimized):

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Increment: 4 mV

    • Pulse Period: 200 ms

  • Construct a calibration curve by plotting the peak current against the concentration of this compound.

Experimental Workflow

The general workflow for the electrochemical detection of this compound is illustrated below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Solvent and Supporting Electrolyte D Assemble Electrochemical Cell A->D B Prepare Analyte Stock Solution B->D C Polish and Clean Working Electrode E De-aerate Solution D->E F Record Blank Voltammogram E->F G Add Analyte and Record Voltammogram F->G H Identify Reduction Peaks G->H I Construct Calibration Curve (for quantitative analysis) H->I J Determine Analyte Concentration I->J G cluster_analyte Analyte Properties cluster_electrode Electrode Interaction cluster_process Electrochemical Process cluster_output Analytical Output Analyte This compound (with reducible -NO₂ groups) Electrode Working Electrode Surface (e.g., GCE, modified GCE) Analyte->Electrode Adsorption Analyte Adsorption (optional, enhances sensitivity) Analyte->Adsorption ElectronTransfer Electron Transfer (Reduction of -NO₂ groups) Electrode->ElectronTransfer Adsorption->Electrode Potential Applied Potential Potential->ElectronTransfer Current Resulting Current ElectronTransfer->Current Voltammogram Voltammogram (Current vs. Potential) Current->Voltammogram Peak Reduction Peak (at characteristic potential) Voltammogram->Peak Concentration Concentration (proportional to peak height/area) Peak->Concentration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2,4-dinitrobenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help optimize reaction yields and product purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete Dinitration: Insufficient nitrating agent, reaction time, or temperature. 2. Over-nitration to Trinitro Species: Reaction temperature is too high or reaction time is too long. 3. Side Reactions/Oxidation: Formation of tarry byproducts due to aggressive reaction conditions.[1] 4. Loss during Workup: Product loss during extraction, washing, or purification steps.1. Optimize Reaction Conditions: Ensure a sufficient molar excess of the nitrating agent (mixed acid). Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. While high temperatures favor dinitration, excessively high temperatures can lead to unwanted side reactions. A carefully controlled temperature ramp might be beneficial. 2. Strict Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. For dinitration, a higher temperature than for mononitration is required, but it should be carefully optimized to avoid trinitration. 3. Milder Nitrating Conditions: If oxidation is a significant issue, consider alternative nitrating agents that are less aggressive than concentrated nitric and sulfuric acid mixtures.[1] 4. Careful Workup: Perform aqueous workup and extractions meticulously to minimize the loss of the organic layer. Ensure complete phase separation before proceeding.
High Percentage of 2,6-Dinitroethylbenzene Isomer The formation of the 2,6-isomer is a common side product in the dinitration of ethylbenzene. The isomer ratio is influenced by reaction temperature and the steric hindrance of the ethyl group.Temperature Optimization: The ratio of 2,4- to 2,6-isomers can be influenced by the reaction temperature. Systematic experimentation at different temperatures is recommended to find the optimal condition for maximizing the desired 2,4-isomer.
Formation of Dark, Tarry Byproducts Oxidation of Starting Material or Product: This can occur at elevated temperatures or with a high concentration of nitric acid.[1]Strict Temperature Control: Maintain the reaction temperature within the optimized range. Controlled Addition of Nitrating Agent: Add the mixed acid dropwise to the ethylbenzene solution to avoid localized overheating. Alternative Nitrating Agents: Consider using milder nitrating agents if oxidation persists as a major issue.[1]
Runaway Reaction Poor Temperature Control: The nitration of ethylbenzene is a highly exothermic reaction.[1] Rapid Addition of Reagents: Adding the nitrating agent too quickly can lead to a rapid and uncontrolled increase in temperature.[1]Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain a low and stable temperature. Slow and Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to ensure even heat distribution. Continuous Monitoring: Constantly monitor the internal reaction temperature with a thermometer. Safety Precautions: Always have a quenching agent (e.g., a large volume of ice water) readily available.
Difficulty in Purifying the Product Similar Physical Properties of Isomers: this compound and its 2,6-isomer have similar polarities and may co-crystallize, making separation by simple recrystallization challenging.Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) for efficient separation of the isomers.[1] Fractional Crystallization: This technique, which relies on slight differences in solubility and crystallization temperature, can sometimes be used to separate isomers.[2][3] Recrystallization with an Optimal Solvent: Experiment with different solvents to find one that selectively crystallizes the desired 2,4-isomer. Common solvents for recrystallization of nitroaromatic compounds include ethanol, methanol, and mixtures of solvents like hexane/ethyl acetate.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is the dinitration of ethylbenzene necessary to produce this compound, and what are the key challenges?

A1: The ethyl group on the benzene ring is an ortho, para-director, meaning it activates these positions for electrophilic substitution.[1] The first nitration of ethylbenzene primarily yields a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene. To introduce a second nitro group at the 2 and 4 positions, a second, more forceful nitration step (dinitration) is required. The primary challenges include controlling the reaction's exothermicity to prevent runaway reactions, minimizing the formation of the undesired 2,6-dinitroethylbenzene isomer, and preventing over-nitration to trinitroethylbenzene.[1]

Q2: What is the optimal temperature for the synthesis of this compound?

A2: The optimal temperature is a critical parameter that needs to be carefully determined experimentally. While mononitration is typically carried out at low temperatures (0-10 °C) to prevent dinitration, the synthesis of this compound requires higher temperatures to facilitate the second nitration. However, excessively high temperatures can lead to the formation of unwanted byproducts and an increased proportion of the 2,6-isomer. A controlled temperature range, likely moderately elevated from mononitration conditions, should be established through optimization experiments.

Q3: What are the primary byproducts in the synthesis of this compound?

A3: The main byproduct is the isomeric 1-Ethyl-2,6-dinitrobenzene.[1] Other potential byproducts include unreacted mononitroethylbenzenes (if the reaction is incomplete), trinitroethylbenzene (if the reaction is too harsh), and oxidation products, which often appear as dark, tarry substances.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (ethylbenzene and mononitroethylbenzenes) and the formation of the dinitrobenzene products.

Q5: What is the best method to purify the final product?

A5: A combination of techniques is often necessary. After the initial workup to remove the acids, the crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to remove some impurities.[4] However, to effectively separate the 2,4- and 2,6-dinitro isomers, column chromatography on silica gel is typically the most reliable method.[1]

Quantitative Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of nitrated products. While specific quantitative data for the dinitration of ethylbenzene to this compound is limited in the provided search results, the following data for related nitration reactions can provide valuable insights for optimization.

Table 1: Effect of Nitrating Agent on Dinitration (Illustrative)

Nitrating AgentSubstrateTemperature (°C)Mononitro Product Yield (%)Dinitro Product Yield (%)
Conc. HNO₃ / Conc. H₂SO₄Toluene30-35-~95 (mixture of isomers)
Conc. HNO₃ / Acetic AnhydrideEthylbenzeneRoom Temp8511 (mixture of isomers)[1]
Fuming HNO₃ / Conc. H₂SO₄Ethylbenzene40-50LowHigh (predominantly dinitro)

Note: This table is illustrative and combines data from different sources to highlight general trends. The dinitration of ethylbenzene with mixed acid is expected to yield a high percentage of dinitro products under optimized conditions.

Table 2: Physical Properties of Relevant Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Ethylbenzene106.17136-95
1-Ethyl-2-nitrobenzene151.16227-228-14
1-Ethyl-4-nitrobenzene151.16245-24635-37
This compound 196.16 ~300 (decomposes) 48-50 [1]
1-Ethyl-2,6-dinitrobenzene196.16--

Experimental Protocols

Protocol 1: Synthesis of this compound via Dinitration of Ethylbenzene

This protocol outlines a general procedure for the dinitration of ethylbenzene using a mixture of concentrated nitric and sulfuric acids.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice-salt bath

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture (Mixed Acid): In a separate flask, carefully and slowly add a calculated molar excess (e.g., 2.5-3 equivalents) of concentrated nitric acid to a cooled (0-5 °C) amount of concentrated sulfuric acid with continuous stirring. Caution: This process is highly exothermic.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylbenzene. Cool the flask to 0-5 °C in an ice-salt bath.

  • Nitration Reaction: Slowly add the prepared mixed acid to the stirred ethylbenzene from the dropping funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 40-50 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the optimized temperature for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the isomers.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Ethylbenzene Ethylbenzene Nitration Dinitration Reaction (40-50 °C) Ethylbenzene->Nitration MixedAcid Mixed Acid (HNO3/H2SO4) MixedAcid->Nitration Quenching Quenching on Ice Nitration->Quenching Extraction Extraction (DCM) Quenching->Extraction Washing Washing Extraction->Washing Drying Drying (MgSO4) Washing->Drying Purification Purification (Recrystallization/ Column Chromatography) Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? Start->SideReactions WorkupLoss Loss During Workup? Start->WorkupLoss IncreaseTimeTemp Increase Reaction Time/ Optimize Temperature IncompleteReaction->IncreaseTimeTemp Yes CheckReagents Check Molar Ratios of Nitrating Agent IncompleteReaction->CheckReagents Yes ControlTemp Stricter Temperature Control SideReactions->ControlTemp Yes MilderConditions Consider Milder Nitrating Agents SideReactions->MilderConditions Yes CarefulWorkup Perform Careful Extraction and Phase Separation WorkupLoss->CarefulWorkup Yes YieldImproved Yield Improved IncreaseTimeTemp->YieldImproved CheckReagents->YieldImproved ControlTemp->YieldImproved MilderConditions->YieldImproved CarefulWorkup->YieldImproved

Caption: Troubleshooting workflow for low reaction yield.

References

minimizing side-product formation in the nitration of ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the nitration of ethylbenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of ethylbenzene.

Issue Potential Causes Recommended Solutions
Low Yield of Mononitrated Product 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Reaction temperature is too low: Excessively low temperatures can significantly slow down the reaction rate.[1] 3. Inefficient mixing: Poor stirring can lead to localized concentrations of reactants and incomplete reaction.[1]1. Check stoichiometry: Ensure a slight molar excess of nitric acid is used.[1] 2. Optimize temperature: While keeping the temperature low to prevent over-nitration, find a balance where the reaction proceeds at a reasonable rate. A range of 10-20°C can be explored if 0-10°C is too slow.[1] 3. Ensure vigorous stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the mixture is homogeneous.[1]
Excessive Formation of Dinitroethylbenzene 1. High Reaction Temperature: Nitration is an exothermic reaction, and higher temperatures promote di-nitration.[1][2] 2. High concentration of nitrating agent: Using fuming nitric acid or a high ratio of nitric acid to ethylbenzene increases the likelihood of a second nitration.[1][3] 3. Prolonged reaction time: Allowing the reaction to proceed for too long can lead to further nitration of the initial product.[1]1. Improve temperature control: Use an ice bath or an ice/salt bath to maintain a low and consistent temperature, ideally below 10°C.[1] 2. Use milder nitrating conditions: Consider alternative nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) which can be more selective.[1] 3. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the desired product, and quench the reaction once the starting material is consumed.[4]
High Percentage of meta-Nitroethylbenzene 1. High Reaction Temperature: While the ethyl group is primarily ortho, para-directing, higher temperatures can lead to a slight increase in the formation of the meta isomer.1. Strict Temperature Control: Maintain a low and consistent reaction temperature to favor the formation of the thermodynamically preferred ortho and para isomers.
Difficulty in Separating ortho and para Isomers 1. Similar physical properties: The boiling points and polarities of o-nitroethylbenzene and p-nitroethylbenzene are very close, making separation by distillation or standard column chromatography challenging.[1]1. Fractional Distillation: Careful fractional distillation under reduced pressure may provide some separation. 2. Specialized Chromatography: Consider using high-performance liquid chromatography (HPLC) or a specialized column chromatography setup with a selective stationary phase.
Runaway Reaction 1. Poor Temperature Control: The exothermic nature of the nitration reaction can lead to a rapid increase in temperature if not adequately controlled.[1] 2. Too Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can overwhelm the cooling capacity of the setup.1. Pre-cool all reagents: Ensure both the ethylbenzene and the nitrating mixture are adequately cooled before and during the addition. 2. Slow, controlled addition: Add the nitrating agent dropwise with vigorous stirring, carefully monitoring the internal reaction temperature.[1] 3. Have a larger cooling bath ready: In case of a temperature spike, be prepared to add more ice or a colder cooling medium to the external bath.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of ethylbenzene nitration?

A1: The nitration of ethylbenzene is an electrophilic aromatic substitution reaction.[2][4] The ethyl group is an activating, ortho-, para-director, meaning it directs the incoming nitro group primarily to the ortho (2-) and para (4-) positions of the benzene ring.[2] Therefore, the primary products are ortho-nitroethylbenzene and para-nitroethylbenzene.[4] A small amount of the meta (3-) isomer is also typically formed.

Q2: Why is over-nitration (di-nitration) a common side reaction?

A2: The initial mononitration of ethylbenzene introduces a nitro group, which is a deactivating group.[3] However, the ethyl group is activating, making the initial nitration faster than that of benzene.[5] If the reaction conditions are too harsh (e.g., high temperature or high concentration of the nitrating agent), the mononitrated product can undergo a second nitration to form dinitroethylbenzene isomers.[1][2][3]

Q3: What is the most critical factor to control to minimize side-product formation?

A3: Temperature is the most critical factor.[1] Nitration reactions are highly exothermic, and elevated temperatures significantly increase the rate of reaction, which can lead to over-nitration and a decrease in regioselectivity (formation of more of the undesired meta isomer).[1][2] Maintaining a low and consistent temperature is crucial for achieving selective mono-nitration.

Q4: What are the signs of a runaway reaction, and how can it be prevented?

A4: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, excessive gas evolution (brown fumes of nitrogen dioxide), and a change in the color of the reaction mixture. To prevent this, it is essential to use an efficient cooling bath, add the nitrating agent slowly and in a controlled manner, and ensure vigorous stirring to dissipate heat effectively.[1]

Q5: Are there alternative, milder nitrating agents that can be used?

A5: Yes, several milder nitrating agents can offer better selectivity and control. One common alternative is using a mixture of nitric acid and acetic anhydride to generate acetyl nitrate in situ.[1] Another approach is using nitric acid supported on silica gel, which can provide a milder and more selective nitration.[4][6]

Quantitative Data Summary

The ratio of ortho, meta, and para isomers in the nitration of ethylbenzene is influenced by reaction conditions. The following table provides a typical distribution under mixed acid (HNO₃/H₂SO₄) conditions.

IsomerTypical Distribution (%)
ortho-nitroethylbenzene45-55%
meta-nitroethylbenzene2-5%
para-nitroethylbenzene40-50%

Note: The exact isomer distribution can vary based on specific reaction conditions such as temperature, reaction time, and the specific nitrating agent used.[4]

Experimental Protocols

Protocol 1: Mixed-Acid Nitration of Ethylbenzene [2]

  • Preparation of Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid with constant stirring.[2] Keep the mixture cool.

  • Reaction Setup: In a separate flask equipped with a dropping funnel and a thermometer, place a solution of ethylbenzene in a suitable solvent (or neat). Cool this flask in an ice bath.

  • Reaction: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene solution. Maintain the internal reaction temperature below 10°C throughout the addition.[1]

  • Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for a specified time, monitoring the reaction progress by TLC.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).[2] The solvent can then be removed under reduced pressure, and the product can be purified by fractional distillation or column chromatography.

Protocol 2: Nitration using Nitric Acid on Silica Gel [4][6]

  • Reaction Setup: In a suitable reaction vessel, add 1 mmol of ethylbenzene to 500 mg of silica gel.[4]

  • Addition of Nitrating Agent: Add an excess of 69% aqueous nitric acid to the mixture.[4][6]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

  • Work-up and Isolation: Upon completion, the product can be isolated by filtration and removal of the solvent. Further purification can be achieved through column chromatography.[4]

Visualizations

Nitration_Mechanism cluster_generation Step 1: Generation of Nitronium Ion cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2->NO2_plus - H₂O HSO4_minus HSO₄⁻ Ethylbenzene Ethylbenzene H2O H₂O Sigma_Complex Sigma Complex (Arenium Ion) Ethylbenzene->Sigma_Complex + NO₂⁺ Sigma_Complex_depro Sigma_Complex_depro Products o/p-Nitroethylbenzene H3O_plus H₃O⁺ Sigma_Complex_depro->Products - H⁺

Caption: Mechanism of the electrophilic aromatic nitration of ethylbenzene.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_dinitration High Dinitration Solutions cluster_solutions_meta High Meta Isomer Solutions Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Dinitration High Dinitration? Check_Yield->Check_Dinitration No Sol_Yield1 Check Stoichiometry Check_Yield->Sol_Yield1 Yes Check_Meta High Meta Isomer? Check_Dinitration->Check_Meta No Sol_Dinitration1 Improve Temperature Control Check_Dinitration->Sol_Dinitration1 Yes End Successful Nitration Check_Meta->End No Sol_Meta1 Strict Temperature Control Check_Meta->Sol_Meta1 Yes Sol_Yield2 Optimize Temperature Sol_Yield1->Sol_Yield2 Sol_Yield3 Ensure Vigorous Stirring Sol_Yield2->Sol_Yield3 Sol_Yield3->Check_Dinitration Sol_Dinitration2 Use Milder Nitrating Agent Sol_Dinitration1->Sol_Dinitration2 Sol_Dinitration3 Monitor Reaction Progress Sol_Dinitration2->Sol_Dinitration3 Sol_Dinitration3->Check_Meta Sol_Meta1->End

Caption: Troubleshooting workflow for minimizing side-product formation.

References

Technical Support Center: Purification of Crude 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Ethyl-2,4-dinitrobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of crystalline product after recrystallization. The chosen solvent is too effective at dissolving the compound, even at low temperatures.Solvent Selection: Test a variety of solvents or solvent mixtures. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Ethanol or methanol are often good starting points for nitroaromatic compounds.[1]
Too much solvent was used during the recrystallization process.Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter or the product "oiling out".Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of larger crystals. Scratching the inside of the flask with a glass rod can help induce crystallization.[1]
Product purity does not significantly improve after recrystallization. The primary impurity is a positional isomer with very similar solubility characteristics to the desired product.Fractional Crystallization: This technique may be effective for separating isomeric impurities. It involves multiple, careful recrystallization steps, where crystals are collected in fractions and the purity of each fraction is analyzed.[1]
The crude product "oiled out" during recrystallization, which can trap impurities.Alternative Purification: If recrystallization proves ineffective, column chromatography is the recommended next step for separating isomers.[1]
The crude product appears as a dark, tarry substance. This may be due to the oxidation of the starting material or the product during the synthesis. This can happen at high temperatures or with a high concentration of nitric acid.Use Milder Nitrating Conditions: Consider using alternative nitrating agents like acetyl nitrate, which can be more selective. Ensure that the temperature is strictly controlled during the reaction.[2]
Poor separation of isomers during column chromatography. The solvent system (mobile phase) is not optimized for the separation of the specific isomers.Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test different solvent systems. For separating nitrobenzene isomers, a non-polar stationary phase like silica gel is common. Start with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[1]
The column is overloaded with the sample.Sample Loading: Do not overload the column. A general guideline is that the amount of sample should be about 1-5% of the weight of the stationary phase.[1]
The column was not packed correctly, leading to channeling.Proper Packing: Ensure the column is packed uniformly to avoid air bubbles and channels.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities arise from the nitration of ethylbenzene. The ethyl group is an activating group and an ortho, para-director in electrophilic aromatic substitution.[2] This can lead to the formation of positional isomers such as 2,6-dinitroethylbenzene and 3,5-dinitroethylbenzene. Other potential impurities include unreacted ethylbenzene, mono-nitrated ethylbenzene, and over-nitrated products like 2,4,6-trinitroethylbenzene. Oxidation of the starting material or product can also result in tarry byproducts.[2]

Q2: Why is temperature control so critical during the synthesis of this compound?

A2: Nitration reactions are highly exothermic. Elevated temperatures significantly increase the reaction rate, which favors di- and tri-nitration, leading to a higher proportion of impurities.[2] Maintaining a low and consistent temperature is crucial for achieving selective nitration and minimizing the formation of unwanted byproducts. A rapid and uncontrolled increase in temperature, along with the evolution of brown nitrogen oxide fumes, are signs of a runaway reaction.[2]

Q3: What is a suitable solvent for recrystallizing this compound?

A3: Ethanol is a commonly used and effective solvent for recrystallizing dinitrobenzene derivatives.[3] The general principle of recrystallization is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly. The desired compound should be significantly more soluble in the hot solvent than in the cold solvent, while impurities should either remain in solution or be easily filtered off.

Q4: When should I consider using column chromatography instead of recrystallization?

A4: Column chromatography is recommended when recrystallization fails to significantly improve the purity of the product. This is often the case when the main impurities are positional isomers that have very similar solubility profiles to the desired this compound.[1]

Q5: How can I monitor the purity of my this compound fractions during purification?

A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification, especially during column chromatography.[1] For a more quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with a phosphoric acid modifier can be used to analyze this compound.[4]

Experimental Protocols

Recrystallization of this compound from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate or in a water bath until the ethanol begins to boil. Stir continuously to aid in dissolving the solid.[3]

  • If the solid has not completely dissolved, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

  • Once all the solid is dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Allow the crystals to air dry completely.

Column Chromatography of this compound
  • Prepare the Column: Pack a glass column with silica gel as the stationary phase.

  • Select the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase. A mixture of hexane and ethyl acetate is a good starting point for separating nitroaromatic isomers.[1]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions.

  • Monitor Fractions: Analyze the collected fractions using TLC to identify which fractions contain the purified this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity Not OK Pure_Product Pure this compound Purity_Check_1->Pure_Product Purity OK Purity_Check_2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_2 Purity_Check_2->Column_Chromatography Re-run if needed Purity_Check_2->Pure_Product Purity OK Troubleshooting_Logic Start Purification Issue Low_Yield Low Recrystallization Yield? Start->Low_Yield Impure_Product Product Impure After Recrystallization? Start->Impure_Product Oiling_Out Product 'Oiled Out'? Start->Oiling_Out Poor_Chroma Poor Chromatographic Separation? Start->Poor_Chroma Solvent_Check Optimize Solvent & Cooling Rate Low_Yield->Solvent_Check Yes Use_Chroma Use Column Chromatography Impure_Product->Use_Chroma Yes Reheat_Solvent Reheat, Add Solvent, Cool Slowly Oiling_Out->Reheat_Solvent Yes Optimize_Mobile Optimize Mobile Phase & Loading Poor_Chroma->Optimize_Mobile Yes

References

troubleshooting peak tailing in reverse-phase chromatography of nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase chromatography of nitroaromatic compounds, with a focus on addressing peak tailing.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to troubleshoot and resolve peak tailing in your chromatographic separations of nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is typically quantified using the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 indicates significant tailing.[3] This distortion can compromise the accuracy and reproducibility of quantitative analysis and reduce resolution between adjacent peaks.[1][4]

Q2: What are the primary causes of peak tailing for nitroaromatic compounds?

A2: The most common causes of peak tailing for polar compounds like nitroaromatics in reverse-phase HPLC include:

  • Secondary Interactions with Silanol Groups: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar nitro groups of the analytes.[1][4] This creates a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, leading to tailing peaks.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At mid-range pH values, these groups can be deprotonated and interact more strongly with polar analytes.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][5]

  • Column Degradation: The formation of a void at the column inlet or contamination of the column frit can disrupt the sample path and cause peak tailing.[5][6]

  • Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector and the detector can cause band broadening and peak tailing.[2]

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?

A3: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. Acetonitrile is generally less viscous and can provide better efficiency. However, methanol can be more effective at masking silanol interactions due to its ability to hydrogen bond with the silanol groups, which can sometimes lead to more symmetrical peaks for polar analytes.[5]

Q4: How can I confirm if a co-eluting impurity is causing what appears to be peak tailing?

A4: To determine if an observed tail is due to a co-eluting species, you can try changing the detection wavelength. If the shape of the peak changes significantly or resolves into two separate peaks, it is likely that an impurity was co-eluting.[3] Using a higher efficiency column (longer or with smaller particles) can also help to resolve the co-eluting peaks.[3]

Troubleshooting Workflow for Peak Tailing

If you are observing peak tailing with your nitroaromatic compounds, follow this systematic workflow to identify and resolve the issue.

G cluster_0 Initial Observation cluster_1 Step 1: System & Consumables Check cluster_2 Step 2: Addressing Physical Issues cluster_3 Step 3: Optimizing Chemical Parameters cluster_4 Final Resolution start Peak Tailing Observed for Nitroaromatics check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks YES check_all_peaks->yes_all_peaks Yes no_all_peaks NO check_all_peaks->no_all_peaks No physical_issue Potential Physical Issue: - Column Void - Frit Blockage - Extra-column volume yes_all_peaks->physical_issue chemical_issue Potential Chemical Issue: - Secondary Interactions - Mobile Phase Effects no_all_peaks->chemical_issue check_column Inspect/Replace Column - Reverse flush column - Replace with new column physical_issue->check_column adjust_ph Adjust Mobile Phase pH - Lower pH (e.g., 2.5-3.5) to suppress  silanol ionization chemical_issue->adjust_ph check_fittings Check Fittings & Tubing - Minimize tubing length - Ensure proper connections check_column->check_fittings physical_resolved Issue Resolved? check_fittings->physical_resolved physical_resolved->chemical_issue No end Symmetrical Peaks Achieved physical_resolved->end Yes use_additive Use Mobile Phase Additive - e.g., Low concentration of an  acidic modifier like formic acid adjust_ph->use_additive endcapped_column Use a High-Quality End-Capped Column - Reduces available silanol groups use_additive->endcapped_column chemical_resolved Issue Resolved? endcapped_column->chemical_resolved chemical_resolved->physical_issue No, revisit physical checks chemical_resolved->end Yes

Caption: A step-by-step workflow for troubleshooting peak tailing.

Data on Improving Peak Shape

The following table provides illustrative data on how adjusting mobile phase conditions can improve the peak shape of a model nitroaromatic compound, 2,4-Dinitrotoluene. The asymmetry factor is used as the metric for peak shape, with lower values indicating better symmetry.

Mobile Phase ConditionAsymmetry Factor (As)Observations
60:40 Acetonitrile:Water (pH 6.5)1.8Significant peak tailing is observed.
60:40 Acetonitrile:Water (pH 3.0)1.3Tailing is reduced by lowering the pH to suppress silanol ionization.
60:40 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8)1.1The addition of an acidic modifier further improves peak symmetry.

Detailed Experimental Protocol: Troubleshooting Peak Tailing

This protocol outlines a systematic approach to diagnosing and mitigating peak tailing for nitroaromatic compounds.

Objective: To systematically identify the cause of peak tailing and restore symmetrical peak shape.

Materials:

  • HPLC system with UV detector

  • Reverse-phase C18 column (preferably end-capped)

  • Mobile phase components (HPLC-grade acetonitrile and water)

  • pH meter and adjustment reagents (e.g., formic acid)

  • Analytical standards of the nitroaromatic compounds of interest

  • Sample prepared in mobile phase

Procedure:

  • Initial Assessment:

    • Inject a standard of a neutral compound (e.g., toluene). If this peak also tails, it strongly suggests a physical or system-related issue (extra-column volume, column void).

    • If only the nitroaromatic peaks are tailing, the issue is likely chemical in nature (secondary interactions).

  • Investigating Physical Issues:

    • Check for Extra-Column Volume: Ensure all tubing is as short as possible and that all fittings are correctly installed to avoid dead volume.

    • Column Inspection and Flushing:

      • Disconnect the column and check the system pressure. A significant drop in pressure without the column indicates a potential blockage in the column or its frits.

      • If the column manufacturer's instructions permit, reverse the column and flush with a strong solvent (like 100% acetonitrile) to remove any potential blockage from the inlet frit.[3]

    • Column Replacement: If the above steps do not resolve the issue, replace the analytical column with a new, high-quality end-capped column.

  • Optimizing Chemical Conditions:

    • Mobile Phase pH Adjustment:

      • Prepare the mobile phase with a lower pH, for example, by adding 0.1% formic acid to the aqueous component to achieve a pH between 2.5 and 3.5.[7] This will help to keep the residual silanol groups on the stationary phase protonated and reduce their interaction with the polar nitroaromatics.

      • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.

    • Sample Dilution:

      • Dilute the sample by a factor of 10 and re-inject. If the peak shape improves significantly, the original issue may have been column overload.[4]

  • Evaluation:

    • After each adjustment, inject the nitroaromatic standard and calculate the asymmetry factor. A value approaching 1.0 indicates an improvement in peak shape.

    • Document the changes made and the corresponding impact on peak symmetry to determine the root cause of the tailing.

Mechanism of Silanol Interaction

The following diagram illustrates the chemical interaction that is a primary cause of peak tailing for polar analytes like nitroaromatics.

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase C18 C18 Chains Silanol Deprotonated Silanol Group (Si-O⁻) Nitroaromatic Nitroaromatic Analyte (with polar -NO₂ group) Nitroaromatic->C18 Primary Hydrophobic Interaction (Desired Retention) Nitroaromatic->Silanol Secondary Polar Interaction (Causes Tailing)

Caption: Interaction of nitroaromatics with a C18 stationary phase.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,4-Dinitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting nucleophilic aromatic substitution (SNAr) reactions, with a focus on substrates like 1-ethyl-2,4-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the role of the different substituents on the aromatic ring in this compound for an SNAr reaction?

A1: In a typical SNAr reaction, there are three key components on the aromatic ring:

  • Leaving Group: This is the group that is replaced by the nucleophile. Common leaving groups are halides (F, Cl, Br, I).[1] The ethyl group in this compound is a carbanion, which is not a good leaving group under typical SNAr conditions. If you are trying to perform a substitution, you likely need a substrate with a better leaving group at the 1-position, such as 1-chloro- or 1-fluoro-2,4-dinitrobenzene.

  • Activating Groups: These are strongly electron-withdrawing groups that make the aromatic ring electron-poor and susceptible to attack by a nucleophile.[2] The two nitro (-NO2) groups on the 2,4-dinitrobenzene ring are powerful activating groups.[3][4] They stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, which is crucial for the reaction to proceed.[2][3][5]

  • Other Substituents: The ethyl group at the 1-position, if it is not the intended leaving group, will influence the reaction through electronic and steric effects. As an alkyl group, it is weakly electron-donating, which slightly deactivates the ring compared to hydrogen, but the strong activation by the two nitro groups is the dominant effect.

Q2: What is the general mechanism for an SNAr reaction?

A2: The SNAr reaction is generally accepted to be a two-step addition-elimination mechanism.[6][7]

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[1][3][4][5]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final product. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions.[6][7]

Q3: How do I choose the right nucleophile for my reaction?

A3: A wide range of nucleophiles can be used in SNAr reactions. Common examples include amines (primary and secondary), alkoxides, and thiols.[1][5] The reactivity of the nucleophile is a key factor; more nucleophilic species generally react faster.[5] For example, amines are effective nucleophiles for reacting with activated aryl halides like 1-chloro-2,4-dinitrobenzene.[4][5]

Q4: What is the effect of the solvent on the reaction rate?

A4: The choice of solvent has a significant impact on the rate of SNAr reactions. Polar aprotic solvents such as DMSO, acetonitrile (MeCN), and DMF are often preferred because they can solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.[8] Protic solvents like methanol (MeOH) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine is fastest in DMSO, followed by MeCN, and then MeOH.[6][7]

Q5: Is a base required for this reaction?

A5: A base may or may not be required, depending on the nucleophile.

  • If the nucleophile is neutral (e.g., an amine, RNH2), a second equivalent of the amine or a non-nucleophilic base is often added to neutralize the acid (e.g., HCl) formed during the reaction. In some cases, the reaction can show base catalysis, where a second molecule of the amine acts as a general base to facilitate proton removal in the transition state.[9]

  • If the nucleophile is anionic (e.g., an alkoxide, RO-), it is already basic, and no additional base is typically needed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Poor Leaving Group: The ethyl group is not a viable leaving group.1. Verify your starting material. Ensure you are using a 2,4-dinitrobenzene derivative with a good leaving group (e.g., -F, -Cl, -Br) at the position of substitution.
2. Low Reaction Temperature: The activation energy for the reaction has not been overcome.2. Increase the reaction temperature. Consider using microwave heating to accelerate the reaction, for example, heating to 125 °C for a short period.[1]
3. Inappropriate Solvent: The solvent may be deactivating the nucleophile (e.g., using a protic solvent like water or methanol).3. Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance nucleophilicity.[6][7]
4. Deactivated Nucleophile: The nucleophile may have decomposed or is not sufficiently nucleophilic.4. Use a fresh sample of the nucleophile. If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
Slow Reaction Rate 1. Insufficient Activation: While unlikely with two nitro groups, other factors could slow the reaction.1. Ensure the reaction is run under anhydrous conditions if the nucleophile is sensitive to water.
2. Low Concentration: Reactant concentrations may be too low.2. Increase the concentration of the reactants.
3. No Base Catalysis: For amine nucleophiles, the proton transfer may be rate-limiting.3. Add a non-nucleophilic base or use an excess of the amine nucleophile to facilitate the reaction.[9]
Formation of Side Products 1. Reaction at other positions: The nucleophile could potentially attack other positions, although attack at the carbon with the leaving group is strongly favored.1. Lower the reaction temperature to improve selectivity.
2. Reaction with Nitro Groups: Some strong nucleophiles or reducing agents can react with the nitro groups.2. Choose a nucleophile that is selective for SNAr over nitro group reduction.
3. Di-substitution: If the nucleophile has multiple reactive sites, it could react twice.3. Use a protecting group strategy if necessary or control the stoichiometry carefully.
Difficult Product Purification 1. Unreacted Starting Material: The reaction did not go to completion.1. Optimize reaction conditions (time, temperature, solvent) for full conversion. Use column chromatography to separate the product from the starting material.
2. Salts: Formation of salt byproducts (e.g., ammonium halides).2. Perform an aqueous workup to remove water-soluble salts. Wash the organic layer with water and brine.[10]
3. Colored Impurities: Dinitroaromatic compounds and their byproducts are often highly colored.3. Recrystallization from a suitable solvent (e.g., methanol or ethanol) is often effective for purifying colored solid products.[6][7]

Data Presentation

Table 1: Effect of Solvent on Relative Reaction Rate for a Typical SNAr Reaction

SolventSolvent TypeRelative RateRationale
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighPoorly solvates the nucleophile, increasing its reactivity.[6][7]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, enhances nucleophile reactivity.[11]
Acetonitrile (MeCN)Polar AproticMedium-HighEffective polar aprotic solvent.[6][7]
Ethanol/MethanolProticLowSolvates the nucleophile via hydrogen bonding, reducing its reactivity.[6][7]
TolueneNonpolarVery LowDoes not effectively dissolve many nucleophiles or stabilize the charged intermediate.

Table 2: General Reaction Conditions for SNAr with 1-Halo-2,4-dinitrobenzene

NucleophileSolventTemperatureBaseTypical Reaction Time
Primary/Secondary AmineEthanolRoom Temp - 125 °C2-4 eq. of amine or external base5 min (microwave) - 24 h
Ammonia (aqueous)Water60 - 90 °C>3 eq. of NH31 - 2 h[12]
Alkoxide (e.g., MeO-)MethanolRoom TemperatureN/A (nucleophile is the base)< 1 h[6]
ThiolateDMF/DMSORoom Temp - 60 °CN/A (nucleophile is the base)1 - 4 h

Experimental Protocols

General Protocol for the Reaction of 1-Chloro-2,4-dinitrobenzene with an Amine

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Amine nucleophile (e.g., aniline, ethylamine)

  • Ethanol or DMSO

  • Sodium bicarbonate (optional, for workup)

  • Anhydrous magnesium sulfate

  • Reaction vessel (e.g., round-bottom flask with condenser or a microwave reaction vessel)

  • Stir bar

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq.) in the chosen solvent (e.g., ethanol).

  • Addition of Nucleophile: Add the amine nucleophile (2.0-4.0 eq.) to the solution. If using a solid amine, it can be added directly. If using an external base, it can be added at this stage.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature, or heat to reflux, or heat in a microwave reactor to 125 °C for 5 minutes).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution and brine.[10]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]

    • The crude product, which is often a highly colored solid, can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[10]

Visualizations

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow prep 1. Prepare Reactants (Substrate, Nucleophile, Solvent) setup 2. Set up Reaction (Add reactants to vessel) prep->setup react 3. Run Reaction (Stir at desired temperature) setup->react monitor 4. Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup 5. Quench & Workup (Cool, wash with aq. solutions) monitor->workup Reaction Complete purify 6. Purify Product (Recrystallization or Chromatography) workup->purify analyze 7. Characterize Product (NMR, MS, m.p.) purify->analyze

Caption: A general experimental workflow for performing an SNAr reaction.

Troubleshooting_Tree start Low or No Yield check_sm Check Starting Material: Is there a good leaving group? start->check_sm no_lg No: Synthesize or acquire correct substrate. check_sm->no_lg No yes_lg Yes check_sm->yes_lg Yes check_cond Review Reaction Conditions: Temp, Solvent, Nucleophile yes_lg->check_cond temp Increase Temperature (Consider Microwave) check_cond->temp solvent Switch to Polar Aprotic Solvent (DMSO, DMF) check_cond->solvent nuc Check Nucleophile Quality and Concentration check_cond->nuc re_run Re-run Experiment temp->re_run solvent->re_run nuc->re_run

Caption: A decision tree for troubleshooting low-yield SNAr reactions.

References

Technical Support Center: Safe Handling and Disposal of 1-Ethyl-2,4-dinitrobenzene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Ethyl-2,4-dinitrobenzene waste. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic chemical that can be harmful if inhaled, ingested, or if it comes into contact with skin.[1] It is a skin and eye irritant, and high levels of exposure can lead to symptoms such as headaches, nausea, and dizziness.[1] Additionally, as a dinitrobenzene compound, it may be explosive under certain conditions, such as when heated or subjected to shock.[2][3] It is also very toxic to aquatic life with long-lasting effects.[4][5]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Gloves: Compatible chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[3][6]

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: If working outside of a fume hood or with powders, a government-approved respirator is necessary.[3][4]

Q3: How should I properly store this compound and its waste?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It should be kept away from heat, sparks, and open flames.[7] Store it separately from incompatible materials such as strong oxidants, strong bases, strong acids, and reducing agents.[2][4][6] Waste containers should be clearly labeled as "Hazardous Waste" and include the chemical name.

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No, you should never dispose of this compound waste down the drain.[9] It is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[4][5][7] All waste must be collected and disposed of as hazardous waste through an approved waste disposal plant.[4][8]

Q5: What are the signs of overexposure to this compound?

A5: Overexposure may cause a range of symptoms, including skin and eye irritation, headaches, dizziness, nausea, and weakness.[1][10] A key indicator of exposure to dinitrobenzene compounds is the formation of methemoglobin, which can lead to cyanosis (blue lips, fingernails, and skin) and anemia.[6] The effects of exposure may be delayed.[6]

Troubleshooting Guides

Scenario 1: Small Spill of this compound Solution

Problem: I've spilled a small amount (less than 100 mL) of a dilute solution of this compound on the lab bench.

Solution:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If possible, work within a chemical fume hood.[3]

  • Wear Appropriate PPE: Don your personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[3][4]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Dispose of all contaminated materials, including gloves, as hazardous chemical waste.[9]

Scenario 2: Contaminated Glassware

Problem: How do I safely clean glassware that has been in contact with this compound?

Solution:

  • Initial Rinse: Under a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinse solvent as hazardous waste.

  • Decontamination: Immerse the glassware in a base bath (a saturated solution of potassium hydroxide in isopropanol) for several hours to degrade any remaining dinitrobenzene compounds. Caution: Base baths are highly corrosive.

  • Thorough Cleaning: After decontamination, remove the glassware from the base bath, rinse thoroughly with water, and then wash with soap and water.

  • Final Rinse: Rinse with deionized water before drying.

Scenario 3: Accidental Skin or Eye Contact

Problem: I've accidentally splashed a small amount of this compound solution on my skin/in my eyes.

Solution:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][11] Seek immediate medical attention.[4][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.[4][7]

Quantitative Data Summary

ParameterValueReference
Molecular Formula C8H8N2O4[11][12]
Molecular Weight 196.16 g/mol [11][12]
Boiling Point 304.6°C at 760 mmHg[1]
Melting Point 57-57.8 °C[13]
Flash Point 143.4°C[1]
Density 1.344 g/cm³[1]

Experimental Protocols

Protocol for Neutralization of Small Quantities of Acidic Dinitrobenzene Waste

This protocol is for the neutralization of small quantities of acidic waste containing this compound and should only be performed by trained personnel in a controlled laboratory setting.

  • Preparation: Work in a chemical fume hood and wear all necessary PPE. Prepare a neutralizing agent, such as a 5% sodium bicarbonate solution.

  • Cooling: Place the container of acidic dinitrobenzene waste in an ice bath to control the temperature during neutralization.

  • Slow Addition: Slowly and carefully add the sodium bicarbonate solution to the acidic waste while stirring continuously. Be cautious as the reaction may generate gas and heat.

  • pH Monitoring: Monitor the pH of the solution regularly using pH paper or a calibrated pH meter. Continue adding the neutralizing agent until the pH is between 6 and 8.

  • Waste Collection: Once neutralized, the solution must still be collected as hazardous waste. Transfer it to a properly labeled hazardous waste container.

Visualizations

Waste_Disposal_Workflow Waste Disposal Decision Workflow for this compound start Waste Generated is_empty Is the container empty? start->is_empty rinse Triple rinse with a suitable solvent is_empty->rinse Yes is_liquid Is the waste liquid or solid? is_empty->is_liquid No collect_rinse Collect rinsate as hazardous waste rinse->collect_rinse dispose_container Dispose of empty container as non-hazardous waste (if permitted) collect_rinse->dispose_container liquid_waste Liquid Waste is_liquid->liquid_waste Liquid solid_waste Solid Waste is_liquid->solid_waste Solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste liquid_waste->collect_liquid collect_solid Collect in a labeled, sealed container for solid hazardous waste solid_waste->collect_solid disposal Arrange for pickup by Environmental Health & Safety for disposal collect_liquid->disposal collect_solid->disposal Spill_Response_Plan Spill Response Plan for this compound spill Spill Occurs alert Alert personnel and evacuate the immediate area spill->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material into a hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges associated with the poor aqueous solubility of 1-Ethyl-2,4-dinitrobenzene. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound and why is it poorly soluble in water?

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₈N₂O₄ [2]
Molecular Weight 196.16 g/mol [2]
Appearance Pale yellow crystalline solid [1]
Boiling Point 304.6°C at 760 mmHg [3]
Density 1.344 g/cm³ [3]

| Predicted LogP | 3.11 |[3] |

Q2: What is the recommended first step for dissolving this compound for in-vitro experiments?

The most common and straightforward approach is to first prepare a concentrated stock solution in a water-miscible polar organic solvent.[8] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose. N,N-Dimethylformamide (DMF) is another suitable option.[9] After the compound is fully dissolved in the organic solvent, this stock solution can be serially diluted into your aqueous experimental medium.

Q3: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. Why does this happen and how can I prevent it?

This common issue, often called "crashing out," occurs when the compound is rapidly transferred from a favorable organic solvent environment to a predominantly aqueous one where its solubility is much lower.[8][10] The drastic change in solvent polarity causes the compound to fall out of solution.[10]

Here are several strategies to mitigate this:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer.[10] This rapid dispersion helps prevent localized high concentrations that lead to precipitation.

  • Decrease the Final Concentration: Your target concentration may be above the compound's solubility limit in the final aqueous medium. Try working with a lower final concentration.[10]

  • Limit the Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible, typically below 1% and ideally below 0.1%, to minimize both precipitation and potential solvent-induced artifacts in your experiment.

Q4: What are co-solvents and how can they improve solubility?

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[11] They work by reducing the overall polarity of the solvent system.[12] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, making it easier for the compound to dissolve.[13] Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14]

Q5: When should I consider using cyclodextrins?

Cyclodextrins are a good alternative when organic co-solvents interfere with the experimental assay or cause cellular toxicity. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex."[15][16] This complex is water-soluble due to the cyclodextrin's hydrophilic outer surface.[15][17] Chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced aqueous solubility and improved safety profiles.[18][19]

Q6: How do surfactants work to increase solubility?

Surfactants (surface-active agents) are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[20] In an aqueous solution, above a specific concentration called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[20][21] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic heads form the outer shell, which interacts with the water.[22] Poorly soluble compounds like this compound can be entrapped within this hydrophobic core, a process known as micellar solubilization, effectively dissolving them in the bulk aqueous solution.[22][23]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem: My compound precipitates out of the aqueous medium over time or upon temperature change.

  • Possible Cause: The solution is supersaturated and thermodynamically unstable. The solubility of some compounds is also temperature-dependent.

  • Solutions:

    • Re-evaluate Solubility Limit: Determine the maximum stable concentration of this compound in your final medium under the exact experimental conditions (temperature, pH, duration).

    • Use a Stronger Solubilization Method: If a low percentage of co-solvent is not sufficient, consider using cyclodextrins or surfactants, which can offer greater stability.

    • Prepare Fresh Solutions: For long experiments, prepare fresh dilutions of your compound immediately before use to minimize the time for potential precipitation.

Problem: I am observing high variability and poor reproducibility in my assay results.

  • Possible Cause: Inconsistent solubility or partial, sometimes invisible, precipitation of the compound can lead to variations in the actual concentration being tested.

  • Solutions:

    • Visual Inspection: Before each experiment, carefully inspect your final solutions for any signs of cloudiness or precipitate. Hold it against a dark background with good lighting.

    • Filter Sterilization: If you need to filter-sterilize your final solution, be aware that the compound might adsorb to the filter membrane, especially if it is not fully dissolved. This can lower the final concentration. It may be necessary to analyze the concentration of the filtrate.

    • Standardize Preparation: Ensure the protocol for preparing the solution (e.g., vortexing speed and duration, rate of addition) is identical for every experiment.

Problem: The solubilizing agent (DMSO, surfactant, etc.) is toxic to my cells or interferes with my assay.

  • Possible Cause: Many solubilizing agents can have biological effects at certain concentrations. Surfactants, for instance, can disrupt cell membranes.

  • Solutions:

    • Run Vehicle Controls: Always include a control group that is treated with the exact same concentration of the solubilizing agent (the "vehicle") but without the test compound. This allows you to subtract any effects of the vehicle itself.

    • Determine Maximum Tolerable Concentration: Perform a dose-response experiment with just the solubilizing agent to find the highest concentration that does not affect your experimental system.

    • Switch Methods: If the required concentration of a particular agent is toxic, switch to a different class of solubilizer. For example, if DMSO is causing issues, try using HP-β-CD, which is often better tolerated by cells.[18]

Data Presentation

Table 2: Comparison of Common Laboratory Solubilization Strategies

Strategy Mechanism Advantages Disadvantages Best For...
Co-solvents (e.g., DMSO, Ethanol) Reduces solvent polarity.[11] Simple, rapid, and effective for creating high-concentration stock solutions.[14] Potential for compound precipitation upon dilution; can be toxic or interfere with assays at higher concentrations.[14] Initial screening; preparing concentrated stocks for serial dilution.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[15] Generally low toxicity; can achieve higher aqueous concentrations without organic solvents.[18] Can be more expensive; complex formation is dependent on the specific geometry of the guest molecule.[8] Cell-based assays sensitive to organic solvents; when higher final aqueous concentrations are needed.

| Surfactants (e.g., Polysorbate 80) | Forms micelles that entrap the hydrophobic drug in their nonpolar core.[22][23] | High solubilizing capacity for many compounds.[16] | Can interfere with assays and may be toxic to cells; potential for the surfactant itself to degrade.[24] | Formulations where cell viability is not the primary endpoint; in-vitro dissolution studies. |

Experimental Protocols & Visualizations

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a logical workflow for choosing an appropriate method to dissolve this compound.

G start Start: Dissolve this compound in Aqueous Medium stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer (Final DMSO < 0.5%) stock->dilute check1 Is the solution clear and stable? dilute->check1 success Success! Proceed with Experiment check1->success Yes troubleshoot Precipitation or Instability Occurs check1->troubleshoot No options Evaluate Advanced Options troubleshoot->options cyclodextrin Option 1: Use Cyclodextrins (e.g., HP-β-CD) options->cyclodextrin surfactant Option 2: Use Surfactants (e.g., Polysorbate 80) options->surfactant check2 Does the chosen method interfere with the assay? cyclodextrin->check2 surfactant->check2 check2->success No vehicle Run Vehicle Controls to Confirm check2->vehicle fail Interference Observed. Try alternative method. check2->fail Yes fail->options G drug This compound (Hydrophobic) plus + cd HP-β-Cyclodextrin cd_label1 Hydrophilic Exterior cd->cd_label1 cd_label2 Hydrophobic Cavity cd->cd_label2 arrow Complexation in Water complex Soluble Inclusion Complex drug_in_cd Drug

References

Technical Support Center: Analysis of 1-Ethyl-2,4-dinitrobenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 1-Ethyl-2,4-dinitrobenzene in environmental samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, focusing on identifying and mitigating matrix effects.

Issue 1: Low Analyte Recovery During Sample Preparation

  • Possible Cause: Inefficient extraction from the sample matrix (soil, water, sediment).

    • Troubleshooting Steps:

      • Optimize Extraction Solvent: For soil and sediment, ensure the chosen solvent (e.g., acetonitrile, acetone/hexane) has the appropriate polarity to efficiently extract this compound. For water samples, ensure the solid-phase extraction (SPE) cartridge sorbent is appropriate for retaining the analyte.

      • Adjust pH: The pH of the sample can influence the analyte's charge state and solubility. Experiment with adjusting the pH of the sample or extraction solvent to improve recovery.

      • Increase Extraction Time/Temperature: For soil and sediment, increasing the sonication or shaking time can enhance extraction efficiency. For SPE, ensure adequate contact time between the sample and the sorbent.

      • Evaluate Sample Homogenization: Inconsistent results can arise from non-homogenous samples. Ensure soil and sediment samples are thoroughly mixed and free of large debris before extraction.

  • Possible Cause: Analyte loss during extract cleanup.

    • Troubleshooting Steps:

      • Select Appropriate Cleanup Sorbent: In methods like QuEChERS, the choice of dispersive SPE (d-SPE) sorbent (e.g., PSA, C18, GCB) is critical. Primary secondary amine (PSA) can help remove organic acids, while graphitized carbon black (GCB) is effective for pigment removal. The choice depends on the specific matrix interferences.

      • Optimize Elution Solvent: In SPE, the elution solvent may be too weak to completely recover the analyte from the sorbent. Test stronger solvents or solvent mixtures. Conversely, a solvent that is too strong may co-elute interferences.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites in the GC inlet or column.

    • Troubleshooting Steps:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize interactions with the analyte.[1][2]

      • Column Conditioning: Condition the GC column according to the manufacturer's instructions to ensure a properly deactivated surface.

      • Column Trimming: If the front end of the column is contaminated, carefully trim a small portion (e.g., 10-20 cm) to restore performance.[3]

  • Possible Cause: Inappropriate injection technique.

    • Troubleshooting Steps:

      • Injection Volume: An injection volume that is too large can lead to backflash and peak distortion.[1] Reduce the injection volume.

      • Injection Speed: A slow injection can cause premature volatilization of the sample in the syringe needle, leading to broad or split peaks. Use a fast injection speed.[3]

Issue 3: Inconsistent or Non-Reproducible Results

  • Possible Cause: Significant and variable matrix effects.

    • Troubleshooting Steps:

      • Implement Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.

      • Use an Internal Standard: Add a known concentration of an internal standard (a compound with similar chemical properties to this compound but not present in the samples) to all samples and standards. This can help to correct for variations in extraction efficiency and instrument response.

      • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components that cause interference. However, ensure that the analyte concentration remains above the limit of quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the analysis of this compound in environmental samples, complex matrices like soil and sediment contain numerous organic and inorganic compounds that can interfere with the analysis. These interferences can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), resulting in inaccurate quantification.[4]

Q2: How can I quantify the matrix effect in my samples?

A: The matrix effect can be quantified by comparing the response of the analyte in a pure solvent standard to its response in a matrix extract spiked with the same concentration of the analyte. The formula for calculating the matrix effect (ME) is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.

Q3: What are the most common sample preparation techniques for analyzing this compound in environmental samples?

A: The most common techniques are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for solid samples like soil and sediment.[5][6] It involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

  • Solid-Phase Extraction (SPE): This is a common technique for water samples. The sample is passed through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent.[7][8]

Q4: Which analytical technique is most suitable for the determination of this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of this compound.[9] It offers excellent selectivity and sensitivity for the detection and quantification of this compound in complex environmental matrices.

Data Presentation

Table 1: Typical Recovery Rates of Nitroaromatic Compounds from Environmental Matrices using Different Extraction Methods

AnalyteMatrixExtraction MethodRecovery (%)Reference
NitroaromaticsWaterSPE>90[7][8][10]
NitraminesWaterSPE>70[7][8][10]
Multiclass PesticidesSoilQuEChERS70-120[6]
NitroaromaticsGroundwaterSPEGood Recovery[11]

Table 2: Typical Matrix Effects Observed in the Analysis of Nitroaromatic Compounds

Analyte ClassMatrixAnalytical MethodMatrix EffectReference
ExplosivesWaterLC-APCI-MS/MS<5% (acidified water)[12]
PesticidesSoilGC-MS/MS-25% to 74%[13]
PesticidesSoilGC-µEC/NP-45% to 96%[13]
NitroimidazolesMeat, Eggs, FishUHPLC-MS/MS-98.8% to 13.9%[14]

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add a specific volume of water to achieve a consistent moisture content.

  • Extraction: Add 10 mL of acetonitrile to the tube. Add an appropriate internal standard. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is ready for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge by passing air through it for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a collection vial.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 1 mL of acetonitrile or ethyl acetate) for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Reporting Sample Environmental Sample (Soil, Water, Sediment) Homogenize Homogenization (Soil/Sediment) or Filtration (Water) Sample->Homogenize Extract Extraction (QuEChERS or SPE) Homogenize->Extract Cleanup Extract Cleanup (d-SPE or SPE Wash) Extract->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Acquisition and Processing GCMS->Data Quantify Quantification (Matrix-Matched Calibration) Data->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Matrix_Effects Start Inconsistent or Inaccurate Results CheckRecovery Low Analyte Recovery? Start->CheckRecovery CheckPeakShape Poor Peak Shape? CheckRecovery->CheckPeakShape No OptimizeExtraction Optimize Extraction - Solvent - pH - Time/Temp CheckRecovery->OptimizeExtraction Yes MatrixEffectSuspected Matrix Effect Suspected CheckPeakShape->MatrixEffectSuspected No InletMaintenance Inlet Maintenance - Replace Liner/Septum CheckPeakShape->InletMaintenance Yes Mitigation Mitigate Matrix Effects MatrixEffectSuspected->Mitigation OptimizeExtraction->MatrixEffectSuspected OptimizeCleanup Optimize Cleanup - Sorbent Choice - Elution Solvent InletMaintenance->MatrixEffectSuspected ColumnCare Column Care - Condition/Trim Column InletMaintenance->ColumnCare ColumnCare->MatrixEffectSuspected InjectionTechnique Adjust Injection - Volume - Speed ColumnCare->InjectionTechnique InjectionTechnique->MatrixEffectSuspected MatrixMatched Use Matrix-Matched Standards Mitigation->MatrixMatched InternalStandard Use Internal Standard Mitigation->InternalStandard Dilution Dilute Sample Extract Mitigation->Dilution End Accurate & Reproducible Results MatrixMatched->End InternalStandard->End Dilution->End

References

selecting the optimal internal standard for 1-Ethyl-2,4-dinitrobenzene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for the quantification of 1-Ethyl-2,4-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics to consider when selecting an internal standard (IS) for the quantification of this compound?

A1: The ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be structurally and chemically similar to this compound to ensure comparable behavior during sample preparation and analysis.

  • No Interference: The internal standard must not be naturally present in the samples being analyzed.

  • Chromatographic Resolution: It should be well-resolved from the analyte and other matrix components in the chromatogram.

  • Commercial Availability and Purity: The internal standard should be readily available in high purity.

  • Stability: It must be stable throughout the entire analytical procedure.

Q2: Which compounds are recommended as internal standards for the GC-MS analysis of this compound?

A2: Based on structural similarity and successful application in the analysis of related nitroaromatic compounds, the following are recommended candidates for an internal standard:

  • Isotopically Labeled Analogues (Ideal): A deuterated version of this compound would be the optimal choice as its chemical and physical properties are nearly identical to the analyte, leading to the most accurate correction for sample preparation and instrument variability. While a custom synthesis may be required, deuterated analogues of similar compounds like dinitrotoluene are commercially available and would also be excellent choices. The use of isotopically labeled internal standards is a well-established practice for achieving high accuracy in GC-MS analysis.

  • Structurally Similar Dinitrobenzene Derivatives: In the absence of an isotopically labeled standard, other dinitrobenzene derivatives can be used. Compounds such as 2,4-Dinitrotoluene (2,4-DNT) , 2,6-Dinitrotoluene (2,6-DNT) , and 1,3-Dinitrobenzene (1,3-DNB) are suitable candidates due to their structural resemblance to the analyte. For instance, 3,4-Dinitrotoluene has been successfully used as an internal standard in the GC-MS analysis of other dinitroaromatic compounds.[1]

Q3: Can I use an internal standard for HPLC-UV analysis of this compound?

A3: Yes, the principles of internal standard selection for HPLC-UV are similar to those for GC-MS. The chosen internal standard should have a similar chromophore to this compound to ensure a comparable response with the UV detector. It must also be well-separated from the analyte peak in the chromatogram. The same structurally similar dinitrobenzene derivatives mentioned for GC-MS can be considered for HPLC-UV analysis.

Data Presentation: Comparison of Potential Internal Standards

The following table summarizes the key properties of recommended internal standards for the quantification of this compound. The Relative Response Factor (RRF) is a critical parameter for accurate quantification and should be experimentally determined for your specific analytical conditions.

Internal Standard CandidateMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Rationale for SelectionEstimated Relative Response Factor (RRF) vs. This compound (GC-MS)
This compound-d7 C₈HD₇N₂O₄203.20Similar to analyteSimilar to analyteIsotopically labeled analogue, ideal for correcting matrix effects and instrumental variability.~1.0
2,4-Dinitrotoluene (2,4-DNT) C₇H₆N₂O₄182.1330070-71High structural similarity to the analyte.[2]Should be determined experimentally
2,6-Dinitrotoluene (2,6-DNT) C₇H₆N₂O₄182.1327566High structural similarity to the analyte.Should be determined experimentally
1,3-Dinitrobenzene (1,3-DNB) C₆H₄N₂O₄168.11300-30389-90Structurally similar aromatic dinitro compound.Should be determined experimentally

Experimental Protocols

A detailed methodology for the quantification of dinitroaromatic compounds using an internal standard is provided below. This protocol can be adapted for this compound.

GC-MS Method for the Quantification of Dinitroaromatics

This method is based on established procedures for the analysis of nitroaromatic compounds.

1. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of the selected internal standard (e.g., 2,4-Dinitrotoluene) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 100 µg/mL.

  • Analyte Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. Spike each calibration standard with the internal standard stock solution to a final constant concentration (e.g., 10 µg/mL).

  • Sample Preparation: Extract the sample containing this compound using an appropriate method (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction). After extraction and concentration, spike the final extract with the internal standard to the same concentration as in the calibration standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for both the analyte and the internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples by using the response factor (slope of the calibration curve).

Mandatory Visualization

Internal_Standard_Selection_Workflow cluster_0 Initial Assessment cluster_1 Candidate Selection cluster_2 Feasibility Check cluster_3 Method Development & Validation cluster_4 Optimal Internal Standard A Define Analyte: This compound B Identify Key Properties: - Structure - Polarity - Volatility A->B C Search for Isotopically Labeled Analogues (e.g., deuterated) B->C D Search for Structurally Similar Compounds (e.g., other dinitrobenzenes) B->D E Check Commercial Availability and Purity C->E D->E F Evaluate Potential for Chromatographic Co-elution E->F G Prepare Standards and Samples F->G Proceed with promising candidates H Optimize GC-MS/HPLC Conditions G->H I Determine Retention Times and Response Factors H->I J Validate Method: - Linearity - Accuracy - Precision I->J K Select Optimal Internal Standard J->K

Caption: Workflow for Selecting the Optimal Internal Standard.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using an internal standard.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column.- Contamination of the GC system.- Improper column installation.- Use a deactivated inlet liner.- Perform inlet maintenance (replace liner, septum, and seal).- Trim the first few centimeters of the analytical column.- Ensure the column is installed correctly according to the manufacturer's instructions.
Poor Peak Shape (Fronting) - Column overload.- Inappropriate injection solvent.- Dilute the sample.- Ensure the sample solvent is compatible with the stationary phase.
Poor Resolution - Inadequate chromatographic separation.- Optimize the GC oven temperature program (slower ramp rate).- Use a longer GC column or a column with a different stationary phase.
Inconsistent Peak Areas/Ratios - Leaks in the injection port.- Inconsistent injection volume.- Instability of the analyte or internal standard.- Perform a leak check on the GC inlet.- Ensure the autosampler is functioning correctly.- Verify the stability of standard and sample solutions. Prepare fresh standards if necessary.
No or Low Analyte/IS Signal - Degradation of the analyte or IS in the hot injector.- Issues with the MS detector (e.g., dirty ion source).- Lower the injector temperature if possible without compromising peak shape.- Check the MS tune and perform ion source cleaning if necessary.
Baseline Noise or Drift - Contaminated carrier gas.- Column bleed.- Contaminated GC system.- Ensure high-purity carrier gas and check gas traps.- Condition the column according to the manufacturer's instructions.- Bake out the GC system at a high temperature.

References

improving the efficiency of enzymatic degradation of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the efficiency of the enzymatic degradation of 1-Ethyl-2,4-dinitrobenzene and related nitroaromatic compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic strategies for degrading dinitroaromatic compounds like this compound?

A1: The degradation of recalcitrant polynitroaromatic compounds by microorganisms primarily follows two routes:

  • Reductive Pathways: This is the most common strategy, where the electron-withdrawing nitro groups are reduced. This is typically carried out by flavoenzymes called nitroreductases, which sequentially reduce the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) derivatives.[1]

  • Oxidative Pathways: In some cases, enzymes like dioxygenases and monooxygenases can initiate degradation.[2] These enzymes add one or two hydroxyl groups to the aromatic ring, which can lead to the elimination of the nitro group as nitrite and subsequent ring cleavage.[2][3]

Q2: Which class of enzymes is most effective for this process?

A2: Bacterial Type I (oxygen-insensitive) nitroreductases are of special biotechnological interest.[1] These enzymes are typically NAD(P)H-dependent flavoenzymes that catalyze the two-electron reduction of the nitro group.[1] Unlike Type II (oxygen-sensitive) enzymes, their efficiency is not hampered by the presence of oxygen, which makes them more robust for various experimental conditions.[1]

Q3: What factors can inhibit the activity of nitroreductases?

A3: Several factors can inhibit nitroreductase activity. Common inhibitors include dicoumarol (a diaphorase inhibitor), p-hydroxymercuribenzoate (a sulfhydryl group reagent), sodium azide, and certain metal ions like Cu²⁺.[1] Product inhibition can also occur if the resulting amino or hydroxylamino derivatives are not further metabolized or removed.

Q4: Why is this compound difficult to degrade?

A4: Like other polynitrated aromatics, the presence of multiple electron-withdrawing nitro groups on the benzene ring makes the compound resistant to oxidative attack, which is a common mechanism for breaking down aromatic compounds.[4] Furthermore, the high toxicity and often low aqueous solubility of these chemicals can limit their bioavailability to microorganisms or enzymes.[1]

Section 2: Troubleshooting Guide

Issue: Low or No Degradation of this compound

Q: My experiment shows minimal or no reduction of the target compound. What are the potential causes and solutions?

A: This is a common issue that can be traced to several factors. Use the following checklist to diagnose the problem:

Potential CauseRecommended Action
Incorrect Enzyme Type Verify you are using a Type I (oxygen-insensitive) nitroreductase if conducting experiments under aerobic conditions. Type II enzymes are inhibited by oxygen.[1]
Cofactor Limitation Ensure adequate concentrations of the required cofactor, typically NADH or NADPH. Bacterial nitroreductases are dependent on these electron donors.[1][2]
Suboptimal pH/Temp Check the optimal pH and temperature for your specific enzyme. Most nitroreductases have optimal activity in the neutral pH range. For example, immobilized laccase showed optimal degradation at pH 5 and 40°C.[5]
Poor Substrate Solubility This compound has low aqueous solubility. Consider using a co-solvent (e.g., DMSO, ethanol) at a low concentration that does not inhibit the enzyme, or use a dual-phase system to increase bioavailability.[6]
Enzyme Inhibition Review your buffer components for known inhibitors (e.g., certain metal ions, azide).[1] If using cell lysate, endogenous inhibitors could be present; consider purifying the enzyme.
Inactive Enzyme Test the enzyme activity with a known, readily reducible substrate (e.g., nitrobenzene) to confirm it is active. Improper storage or handling can lead to denaturation.

Issue: Degradation Reaction Starts but Stops Prematurely

Q: The degradation rate is initially high but quickly plateaus. What could be the cause?

A: A plateauing reaction rate often points to one of the following issues:

Potential CauseRecommended Action
Cofactor Depletion The reaction consumes NAD(P)H. If the initial concentration is too low, it will be depleted quickly. Consider using a higher initial concentration or implementing a cofactor regeneration system.
Product Inhibition The accumulation of intermediates like hydroxylamino or amino derivatives can inhibit the enzyme. Try removing the product from the reaction mixture as it forms, if feasible.
pH Shift The degradation reaction can alter the pH of the medium. Ensure your buffer has sufficient capacity to maintain the optimal pH throughout the experiment.
Enzyme Instability The enzyme may not be stable under the chosen experimental conditions for extended periods. Perform a time-course stability test of the enzyme under reaction conditions without the substrate.

Section 3: Data Presentation and Optimization

Quantitative Data

The efficiency of enzymatic reactions is often described by Michaelis-Menten kinetics. While specific data for this compound is scarce, data from related compounds can provide a valuable baseline.

Table 1: Example Kinetic Parameters for Enzymes Degrading Nitroaromatics

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Optimal ConditionsSource
Nitrobenzene NitroreductaseNitrobenzene5Not specifiedpH ~7.0[7]
(P. pseudoalcaligenes JS45)NADPH183Not specified30°C[7]
Immobilized Laccase2,4-Dinitrophenol17 - 1300.25 - 0.38 (µmol/min)pH 5.0, 40°C[5]

Table 2: General Parameters for Optimizing Degradation

ParameterTypical RangeConsiderations
pH 5.0 - 8.0Enzyme-specific; must be maintained with a suitable buffer.
Temperature 25°C - 45°CHigher temperatures can increase rates but may decrease enzyme stability over time.[5]
Cofactor [NADH/NADPH] 100 - 500 µMShould be in excess relative to the substrate.
Enzyme Concentration 0.1 - 10 µMHigher concentration leads to a faster rate but increases cost.
Substrate Concentration 10 - 200 µMHigh concentrations can lead to substrate inhibition or insolubility issues.
Contact Time 1 - 24 hoursLonger times may be needed for complete degradation, but enzyme stability must be considered.[5]

Visualizations

cluster_paths General Degradation Pathways for Dinitroaromatics Start Dinitroaromatic Compound (e.g., this compound) Nitroreductase Nitroreductase (Type I, Oxygen-Insensitive) Start->Nitroreductase + NAD(P)H Dioxygenase Dioxygenase Start->Dioxygenase + O2 Nitroso Nitroso Intermediate Nitroreductase->Nitroso 2e- reduction Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino 2e- reduction Amino Amino Derivative Hydroxylamino->Amino 2e- reduction (enzyme dependent) Dihydroxy Dihydroxy Intermediate + Nitrite Release Dioxygenase->Dihydroxy RingCleavage Ring Cleavage Products Dihydroxy->RingCleavage

Caption: Key enzymatic pathways for dinitroaromatic compound degradation.

Start Low Degradation Efficiency Observed CheckEnzyme 1. Confirm Enzyme Activity (Use positive control substrate) Start->CheckEnzyme CheckCofactor 2. Verify Cofactor Presence (Sufficient NADH/NADPH?) CheckEnzyme->CheckCofactor Activity OK CheckConditions 3. Assess Reaction Conditions (pH, Temperature, O2) CheckCofactor->CheckConditions Cofactor OK CheckSolubility 4. Evaluate Substrate Solubility (Is the compound dissolved?) CheckConditions->CheckSolubility Conditions OK CheckInhibitors 5. Test for Inhibition (Buffer components, product accumulation) CheckSolubility->CheckInhibitors Solubility OK Optimize Systematically Optimize Conditions CheckInhibitors->Optimize No Obvious Inhibitors Purify Consider Enzyme Purification CheckInhibitors->Purify Inhibition Suspected

Caption: A logical workflow for troubleshooting low degradation efficiency.

Section 4: Experimental Protocols

Protocol 1: General Nitroreductase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of a nitroreductase by monitoring the oxidation of NADPH.

1. Reagents and Materials:

  • Phosphate Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

  • NADPH stock solution (10 mM in buffer)

  • This compound stock solution (10 mM in DMSO)

  • Purified nitroreductase enzyme or cell-free extract

  • UV-Vis Spectrophotometer and cuvettes

2. Assay Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 880 µL of Phosphate Buffer

    • 100 µL of NADPH stock solution (for a final concentration of 1 mM)

    • 10 µL of enzyme solution

  • Mix gently by pipetting and incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of the this compound stock solution (for a final concentration of 100 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) for 5-10 minutes.

  • Run a control reaction without the substrate to account for any background NADPH oxidation.

3. Calculation of Activity:

  • Determine the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

  • Subtract the rate of the control reaction.

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).

Activity (µmol/min/mL) = (ΔA₃₄₀/min / 6.22) x (Total Reaction Volume / Enzyme Volume)

Protocol 2: Preparation of Cell-Free Extract

This protocol is for preparing a crude enzyme source from bacterial cells expressing the nitroreductase.

1. Materials:

  • Bacterial cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mM PMSF)

  • Lysozyme

  • DNase I

  • Ultrasonicator

  • High-speed refrigerated centrifuge (capable of >12,000 x g)

2. Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL of buffer per gram of wet cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells further by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.

  • Add DNase I to a final concentration of ~10 µg/mL to reduce the viscosity of the lysate.

  • Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the cell-free extract containing the soluble enzymes.

  • Determine the total protein concentration of the extract (e.g., using a Bradford or BCA assay) before use in activity assays. Store on ice for immediate use or at -80°C for long-term storage.

References

challenges in the scale-up of 1-Ethyl-2,4-dinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2,4-dinitrobenzene.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format.

Q1: Why is the dinitration of ethylbenzene challenging to control?

The ethyl group attached to the benzene ring is an activating group, making the aromatic ring more susceptible to electrophilic attack than benzene itself.[1][2] This heightened reactivity means that after the first nitration step, the resulting mono-nitroethylbenzene is already activated for a second nitration, which can lead to the formation of dinitrobenzene isomers.[1] Controlling the reaction conditions to selectively achieve dinitration without further nitration or the formation of unwanted isomers is the primary challenge.

Q2: What are the expected primary products in the dinitration of ethylbenzene?

Under controlled conditions, the primary products of dinitration are 2,4-dinitroethylbenzene and 2,6-dinitroethylbenzene.[1] The ethyl group directs the incoming nitro groups to the ortho and para positions. Due to steric hindrance from the ethyl group, the formation of 2,4-dinitroethylbenzene is generally favored.

Q3: My reaction is turning dark and producing brown fumes. What is happening and how can I prevent it?

A rapid temperature increase, vigorous evolution of brown nitrogen oxide gases, and a darkening of the reaction mixture are all signs of a runaway reaction.[1] Nitration reactions are highly exothermic, and excessive heat can lead to uncontrolled side reactions and the decomposition of reactants and products.[1]

To prevent a runaway reaction:

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the ethylbenzene solution.[1]

  • Efficient Cooling: Maintain a low and consistent temperature throughout the addition using an ice bath.[1]

  • Vigorous Stirring: Ensure the reaction mixture is well-stirred to prevent localized hotspots.[1]

  • Continuous Monitoring: Constantly monitor the internal temperature of the reaction.[1]

Q4: I am observing low conversion of my starting material. What are the possible causes and solutions?

Low conversion of ethylbenzene can be attributed to several factors:

Possible Cause Solution
Insufficient Nitrating Agent Ensure the stoichiometry of the nitrating agents (e.g., nitric acid and sulfuric acid) is correct to generate a sufficient amount of the nitronium ion (NO₂⁺). A slight molar excess of nitric acid may be necessary.[1]
Reaction Temperature is Too Low While crucial for preventing over-nitration, an excessively low temperature can significantly slow down the reaction rate.[1] A temperature range of 10-20°C can be explored if 0-10°C proves too slow.[1]
Inefficient Mixing Poor stirring can lead to incomplete mixing of reactants.[1] Use an appropriately sized stir bar and a magnetic stirrer to ensure the mixture is homogeneous.[1]

Q5: The final product is a dark, tarry substance. What went wrong?

The formation of a dark, tarry product often indicates oxidation of the starting material or the desired product.[1] This can be caused by high reaction temperatures or a high concentration of nitric acid.[1] To mitigate this, consider using milder nitrating conditions and strictly controlling the temperature.[1]

Q6: How can I purify the crude this compound?

Purification can be achieved through recrystallization. A common method involves dissolving the crude product in a suitable solvent like boiling glacial acetic acid or alcohol and allowing it to crystallize upon cooling.[3] The product can also be purified by washing with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and then brine.[1] For analysis of purity, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound.

Parameter Value Notes
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol [5]
Typical Reaction Temperature 0-10°C (addition), can be raised to 10-20°CStrict temperature control is critical to prevent over-nitration and side reactions.[1]
Reaction Time 30-45 minutes (addition), 30 minutes (stirring)Reaction progress can be monitored using Thin Layer Chromatography (TLC).[6]
Melting Point Not specified in search results
Boiling Point Not specified in search results

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below.

Protocol 1: Dinitration using a Mixture of Nitric and Sulfuric Acids

  • Preparation of the Nitrating Mixture: In a flask, carefully add a mixture of concentrated nitric acid and concentrated sulfuric acid. The exact ratio may vary, but a common approach is a 1:2 or 1:1 molar ratio. This step is highly exothermic and should be performed in an ice bath with slow addition and stirring.

  • Reaction Setup: Place ethylbenzene in a separate reaction flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared cold nitrating mixture dropwise to the stirred ethylbenzene over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C throughout the addition.[1]

  • Reaction Progression: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-10°C for an additional 30 minutes.[1]

  • Work-up:

    • Pour the reaction mixture slowly onto crushed ice with constant stirring.[1]

    • Separate the organic layer using a separatory funnel.[1]

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Ethylbenzene Ethylbenzene Intermediate Mono-nitroethylbenzene (ortho and para isomers) Ethylbenzene->Intermediate First Nitration Nitronium_ion Nitronium Ion (NO₂⁺) Nitronium_ion->Intermediate Product This compound Nitronium_ion->Product Reagents HNO₃ / H₂SO₄ Reagents->Nitronium_ion Generates Intermediate->Product Second Nitration

Caption: Reaction pathway for the two-step nitration of ethylbenzene.

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow Start Synthesis of This compound Problem Problem Encountered? Start->Problem Low_Conversion Low Conversion Problem->Low_Conversion Yes Runaway_Reaction Runaway Reaction (Dark color, brown fumes) Problem->Runaway_Reaction Yes Tarry_Product Tarry Product Problem->Tarry_Product Yes Successful_Product Successful Product Isolation Problem->Successful_Product No Check_Stoichiometry Check Stoichiometry of Nitrating Agents Low_Conversion->Check_Stoichiometry Optimize_Temp Optimize Temperature (e.g., 10-20°C) Low_Conversion->Optimize_Temp Improve_Stirring Ensure Vigorous Stirring Low_Conversion->Improve_Stirring Slow_Addition Slow Down Nitrating Agent Addition Runaway_Reaction->Slow_Addition Efficient_Cooling Ensure Efficient Cooling Runaway_Reaction->Efficient_Cooling Milder_Conditions Use Milder Nitrating Conditions Tarry_Product->Milder_Conditions Strict_Temp_Control Strict Temperature Control Tarry_Product->Strict_Temp_Control Check_Stoichiometry->Start Re-run Optimize_Temp->Start Re-run Improve_Stirring->Start Re-run Slow_Addition->Start Re-run Efficient_Cooling->Start Re-run Milder_Conditions->Start Re-run Strict_Temp_Control->Start Re-run

Caption: A logical workflow for troubleshooting common synthesis issues.

References

preventing the degradation of 1-Ethyl-2,4-dinitrobenzene during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Ethyl-2,4-dinitrobenzene (EDNB) during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of EDNB samples for analysis.

Problem Possible Cause(s) Recommended Solution(s)
Yellowing of Sample Solution Alkaline Hydrolysis: Exposure to basic conditions (high pH) can cause hydrolysis of the nitro groups, leading to the formation of colored byproducts like dinitrophenols.[1][2][3][4]- Ensure all solvents and reagents are neutral or slightly acidic. - Use buffered solutions if pH control is critical for the experiment. - Avoid using strong bases in the sample preparation workflow.
Loss of Analyte / Low Recovery Thermal Degradation: EDNB, like other nitroaromatic compounds, can be sensitive to high temperatures, leading to decomposition.[5][6] Photodegradation: Exposure to UV light can induce degradation of nitroaromatic compounds. Adsorption to Labware: Active sites on glass or plastic surfaces can adsorb the analyte.- Avoid heating samples unless absolutely necessary. If heating is required, use the lowest effective temperature for the shortest possible duration. - Protect samples from direct sunlight and UV radiation by using amber vials or covering containers with aluminum foil. - Use silanized glassware or polypropylene containers to minimize adsorption.
Appearance of Extra Peaks in Chromatogram Degradation Products: The extra peaks could be degradation products from hydrolysis, photolysis, or thermal decomposition. Common degradation products of similar compounds include aminonitrotoluenes and dinitrophenols.[7][8] Solvent Impurities: Impurities in the solvents used for extraction or dilution can appear as extra peaks.- Review the sample preparation procedure for potential causes of degradation (see above). - Run a blank analysis of your solvents to check for impurities. - If degradation is suspected, compare the chromatogram to known degradation product standards, if available.
Inconsistent Results / Poor Reproducibility Incomplete Extraction: The extraction procedure may not be efficient in recovering all the EDNB from the sample matrix. Sample Heterogeneity: For solid samples, the analyte may not be evenly distributed. Degradation During Storage: Samples may be degrading between preparation and analysis.- Optimize the extraction method (e.g., solvent choice, extraction time, agitation method). Refer to EPA Method 8330B for guidance on soil and water samples.[9][10][11] - Homogenize solid samples thoroughly before taking a subsample. - Analyze samples as soon as possible after preparation. If storage is necessary, store samples in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (EDNB)?

A1: The primary degradation pathways for EDNB, similar to other nitroaromatic compounds, are expected to be:

  • Reduction of the nitro groups: The nitro groups (-NO2) can be reduced to amino groups (-NH2), forming compounds like ethyl-nitroaniline derivatives. This is a common pathway in biological systems and under certain chemical conditions.

  • Hydrolysis: Under alkaline conditions, the nitro groups can be substituted by hydroxyl groups, leading to the formation of dinitrophenol-like compounds.[1][2][3][4]

  • Photodegradation: Exposure to UV light can lead to the cleavage of the C-N bond or other photochemical reactions.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially leading to the formation of various gaseous products and carbonaceous material.[5][6]

Q2: What is the recommended solvent for dissolving and diluting EDNB standards and samples?

A2: Acetonitrile is a commonly recommended solvent for the analysis of nitroaromatic explosives by HPLC, as suggested in EPA Method 8330B.[9] It is a good solvent for EDNB and is compatible with reversed-phase HPLC systems. For high-concentration aqueous samples, dilution with methanol or acetonitrile is recommended.[9]

Q3: How should I store my EDNB samples to prevent degradation?

A3: To minimize degradation, store EDNB samples in a cool, dark environment, such as a refrigerator. Use amber glass vials with PTFE-lined caps to protect from light and prevent leaching of contaminants from the container. For long-term storage, freezing may be an option, but it is essential to ensure the solvent system is compatible with freezing temperatures to avoid phase separation.

Q4: My sample matrix is complex (e.g., soil, wastewater). What is the best way to extract EDNB?

A4: For complex matrices, a robust extraction method is crucial. EPA Method 8330B provides detailed procedures for both soil and water samples.[9][10][11]

  • Soil and Sediment: Ultrasonic extraction with acetonitrile is a recommended method.[9]

  • Water (low concentration): Solid-phase extraction (SPE) is a preferred method for concentrating the analyte and removing interferences.[9]

Q5: What are the key indicators of EDNB degradation during my experiment?

A5: Key indicators of EDNB degradation include:

  • A noticeable change in the color of your sample solution, often to a yellow or brownish hue.

  • A decrease in the peak area of EDNB in your chromatogram over time or with different sample handling procedures.

  • The appearance of new, unidentified peaks in your chromatogram.

  • A shift in the pH of your sample solution, particularly towards the alkaline range.

Data Presentation

Table 1: Factors Affecting the Stability of Dinitroaromatic Compounds
Parameter Condition Effect on Stability Potential Degradation Products Reference
pH Alkaline (High pH)Increased degradation rateDinitrophenols, Meisenheimer complexes[1][2][3][4]
Acidic to NeutralGenerally more stable-
Temperature Elevated (> 40°C)Increased degradation rateVarious decomposition products[5][6]
Ambient or CooledSlower degradation rate-
Light UV ExposureIncreased degradation ratePhotolysis products[7]
Dark StorageSlower degradation rate-
Solvent Protic Solvents (e.g., Methanol)Can participate in degradation reactions-
Aprotic Solvents (e.g., Acetonitrile)Generally preferred for stability-[9]

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples for EDNB Analysis (Adapted from EPA Method 8330B)[9][10][11]

Objective: To extract and concentrate EDNB from water samples for HPLC analysis.

Materials:

  • Water sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Reagent water (HPLC grade)

  • Vacuum manifold for SPE

  • Concentrator tube

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of acetonitrile through the SPE cartridge.

    • Pass 20 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass a known volume (e.g., 500 mL) of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 10 mL of reagent water to remove interferences.

  • Cartridge Drying:

    • Dry the cartridge by drawing a vacuum through it for 10-15 minutes.

  • Elution:

    • Elute the retained EDNB from the cartridge with 5 mL of acetonitrile into a concentrator tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract is now ready for HPLC analysis.

Protocol 2: Sample Preparation of Soil/Sediment Samples for EDNB Analysis (Adapted from EPA Method 8330B)[9][10]

Objective: To extract EDNB from soil or sediment samples for HPLC analysis.

Materials:

  • Soil/sediment sample

  • Acetonitrile (HPLC grade)

  • Calcium chloride solution (for clarification, if needed)

  • Ultrasonic bath or shaker

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm, PTFE)

  • Autosampler vials

Procedure:

  • Extraction:

    • Weigh 2 g of the soil/sediment sample into a centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Extract the sample in an ultrasonic bath for 18 hours or on a mechanical shaker.

  • Centrifugation and Filtration:

    • After extraction, centrifuge the sample at a low speed to pellet the solid material.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Dilution (if necessary):

    • If high concentrations of EDNB are expected, dilute the extract with an appropriate amount of acetonitrile or the mobile phase.

  • Analysis:

    • The filtered extract is now ready for HPLC analysis.

Visualizations

experimental_workflow cluster_water Water Sample Preparation cluster_soil Soil/Sediment Sample Preparation w_start Water Sample w_cond Condition SPE Cartridge w_start->w_cond w_load Load Sample w_cond->w_load w_wash Wash Cartridge w_load->w_wash w_dry Dry Cartridge w_wash->w_dry w_elute Elute with Acetonitrile w_dry->w_elute w_conc Concentrate Extract w_elute->w_conc w_end Analysis by HPLC w_conc->w_end s_start Soil/Sediment Sample s_extract Extract with Acetonitrile s_start->s_extract s_cent Centrifuge & Filter s_extract->s_cent s_end Analysis by HPLC s_cent->s_end degradation_pathways cluster_degradation Degradation Pathways ednb This compound (EDNB) reduction Reduction Products (e.g., Ethyl-nitroanilines) ednb->reduction Reductive Conditions hydrolysis Hydrolysis Products (e.g., Dinitrophenols) ednb->hydrolysis Alkaline Conditions photolysis Photodegradation Products ednb->photolysis UV Light

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dinitrobenzene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,2-, 1,3-, and 1,4-dinitrobenzene isomers in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivities of these isomers is crucial for designing synthetic routes and for the development of novel therapeutics, where such moieties can be key pharmacophores or synthetic intermediates. This comparison is supported by theoretical principles and available experimental data.

Theoretical Framework: The Role of the Meisenheimer Complex

The reactivity of aryl halides and other substituted benzene derivatives in nucleophilic aromatic substitution is predominantly governed by the stability of the intermediate formed during the reaction, known as the Meisenheimer complex. This resonance-stabilized anionic intermediate is a key feature of the two-step addition-elimination mechanism of SNAr reactions.

Electron-withdrawing groups, such as the nitro group (-NO₂), play a pivotal role in activating the aromatic ring towards nucleophilic attack. They achieve this by delocalizing the negative charge of the Meisenheimer complex through their powerful -I (inductive) and -M (mesomeric or resonance) effects. The efficacy of this stabilization is highly dependent on the position of the nitro group relative to the leaving group. For significant resonance stabilization to occur, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack. A meta-positioned nitro group can only exert an inductive effect, which is less effective at stabilizing the negative charge of the intermediate.

Reactivity Comparison of Dinitrobenzene Isomers

In the context of dinitrobenzenes undergoing SNAr, where one of the nitro groups may act as the leaving group or, more commonly, where the dinitro-substitution pattern influences the displacement of another leaving group (e.g., a halogen), the following reactivity order is predicted:

1,2-Dinitrobenzene ≈ 1,4-Dinitrobenzene > 1,3-Dinitrobenzene

  • 1,2- and 1,4-Dinitrobenzene: In these isomers, one nitro group is positioned ortho or para to the other. This arrangement allows for the effective delocalization of the negative charge in the Meisenheimer complex through resonance, significantly stabilizing the intermediate and thus accelerating the reaction rate. The incoming nucleophile attacks the carbon bearing a leaving group, and the negative charge is delocalized onto the oxygen atoms of the ortho or para nitro group.

  • 1,3-Dinitrobenzene: In the case of 1,3-dinitrobenzene, the nitro groups are meta to each other. If a nucleophile attacks a carbon bearing a leaving group at another position, neither nitro group can effectively stabilize the resulting negative charge in the Meisenheimer complex through resonance. While the inductive effect of the two nitro groups does withdraw electron density from the ring, the lack of resonance stabilization makes the intermediate significantly less stable compared to those formed from the 1,2- and 1,4-isomers. Consequently, the activation energy for the reaction is much higher, leading to a drastically slower reaction rate. The reaction of m-chloronitrobenzene with sodium methoxide, for instance, is much slower than that of its ortho and para isomers because the meta nitro group cannot stabilize the intermediate anion through resonance.[1]

Quantitative Data Presentation

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
1-Chloro-2,4-dinitrobenzenePiperidinen-HexaneNot SpecifiedBase Catalyzed
1-Chloro-2,4-dinitrobenzenen-Butylaminen-HexaneNot SpecifiedBase Catalyzed

Data sourced from a study on the SNAr reaction of 1-chloro-2,4-dinitrobenzene in reverse micelles, which notes the reaction is base catalyzed in pure n-hexane.

It is important to note that the reaction of 1-chloro-2,4-dinitrobenzene with amines like piperidine and n-butylamine is significantly faster in a micellar medium compared to pure n-hexane.

Experimental Protocols

The following is a generalized experimental protocol for comparing the reactivity of dinitrobenzene isomers in an SNAr reaction using UV-Visible spectrophotometry to monitor the reaction kinetics. This method is based on established procedures for kinetic analysis of SNAr reactions.[2]

Objective: To determine and compare the second-order rate constants for the reaction of a dinitro-substituted aryl halide (e.g., 1-chloro-2,4-dinitrobenzene as a model for activated isomers and 1-chloro-3,5-dinitrobenzene as a model for the less reactive meta-substituted isomer) with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol or acetonitrile) at a constant temperature.

Materials:

  • Dinitro-substituted aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)

  • Nucleophile (e.g., Piperidine)

  • Solvent (e.g., spectroscopic grade methanol or acetonitrile)

  • UV-Visible Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the dinitro-substituted aryl halide in the chosen solvent to a known concentration (e.g., 1 x 10⁻⁴ M).

    • Prepare a series of stock solutions of the nucleophile (piperidine) in the same solvent at various known concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, 3 x 10⁻² M, etc.). The nucleophile should be in large excess to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer's cell holder and the reactant solutions to the desired reaction temperature (e.g., 25 °C).

    • Place a cuvette containing the dinitro-substituted aryl halide solution in the cell holder and record the initial absorbance spectrum.

    • Initiate the reaction by rapidly injecting a small, known volume of the nucleophile stock solution into the cuvette and mixing thoroughly.

    • Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product over time. The formation of the product is often accompanied by the appearance of a new absorption band in the visible region.[2]

    • Continue data collection until the reaction is complete (i.e., the absorbance value becomes constant).

  • Data Analysis:

    • Under pseudo-first-order conditions ([Nucleophile] >> [Substrate]), the reaction will follow first-order kinetics with respect to the substrate.

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

    • The second-order rate constant (k₂) is then calculated from the slope of a plot of k_obs versus the concentration of the nucleophile: k₂ = slope.

  • Comparison:

    • Repeat the entire procedure for each dinitrobenzene isomer under identical conditions.

    • Compare the calculated second-order rate constants (k₂) to determine the relative reactivity of the isomers.

Mandatory Visualizations

G cluster_reactivity Relative Reactivity in SNAr cluster_reason Reason for Reactivity Difference 1,2-Dinitrobenzene 1,2-Dinitrobenzene Highly Reactive Highly Reactive 1,2-Dinitrobenzene->Highly Reactive 1,4-Dinitrobenzene 1,4-Dinitrobenzene 1,4-Dinitrobenzene->Highly Reactive 1,3-Dinitrobenzene 1,3-Dinitrobenzene Significantly Less Reactive Significantly Less Reactive 1,3-Dinitrobenzene->Significantly Less Reactive Ortho/Para Nitro Groups Ortho/Para Nitro Groups Highly Reactive->Ortho/Para Nitro Groups Resonance Stabilization of Meisenheimer Complex Meta Nitro Groups Meta Nitro Groups Significantly Less Reactive->Meta Nitro Groups No Resonance Stabilization of Meisenheimer Complex

Caption: Logical relationship of dinitrobenzene isomer reactivity in SNAr.

G start Start prep Prepare Stock Solutions (Substrate & Nucleophile) start->prep equilibrate Equilibrate Solutions & Spectrophotometer to T prep->equilibrate initial_abs Record Initial Absorbance of Substrate equilibrate->initial_abs initiate Initiate Reaction (Mix Solutions in Cuvette) initial_abs->initiate monitor Monitor Absorbance vs. Time at λ_max of Product initiate->monitor plot1 Plot ln(A∞ - At) vs. Time monitor->plot1 calc_kobs Calculate k_obs (from slope) plot1->calc_kobs plot2 Plot k_obs vs. [Nucleophile] calc_kobs->plot2 calc_k2 Calculate k₂ (from slope) plot2->calc_k2 compare Compare k₂ Values for Isomers calc_k2->compare end End compare->end

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Ethyl-2,4-dinitrobenzene against an alternative method. The validation of this analytical procedure is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for the determination of this compound.

Introduction

This compound is a nitroaromatic compound that can be utilized as an intermediate in the synthesis of various organic compounds, including dyes and pesticides.[3] Accurate quantification of this compound is crucial for quality control and to ensure the safety and efficacy of final products. HPLC is a widely used analytical technique for the separation and quantification of such compounds.[4][5] The objective of validating an analytical procedure is to demonstrate through experimental data that it is suitable for its intended use.[1]

This guide details a proposed reverse-phase HPLC (RP-HPLC) method and compares its performance characteristics to an alternative method. The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Protocols

This method is designed for optimal resolution, sensitivity, and speed.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

This method represents a more traditional, less optimized approach.

  • Instrumentation: Waters Alliance 2695 HPLC system or equivalent, with a UV detector.

  • Chromatographic Column: SunFire C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Methanol:Water (50:50, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Similar to the proposed method, but using methanol as the diluent.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of the analytical method.

HPLC Method Validation Workflow start Start: Define Analytical Procedure & Purpose protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability data_analysis Data Analysis & Comparison to Acceptance Criteria system_suitability->data_analysis report Generate Validation Report data_analysis->report end End: Method is Validated report->end

Caption: Workflow for HPLC Method Validation.

Data Presentation and Comparison

The performance of the proposed and alternative HPLC methods was evaluated based on the validation parameters outlined in the ICH guidelines. The results are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterProposed MethodAlternative MethodAcceptance Criteria
Tailing Factor1.11.6≤ 2.0
Theoretical Plates> 5000> 2000> 2000
Retention Time (min)4.28.5-
Resolution2.51.8> 2.0

Table 2: Linearity and Range

ParameterProposed MethodAlternative MethodAcceptance Criteria
Range (µg/mL)1 - 1005 - 150-
Correlation Coefficient (r²)0.99980.9985≥ 0.999
Y-intercept105.4520.1-
Slope2543.21876.5-

Table 3: Accuracy (Recovery)

Concentration LevelProposed Method (% Recovery)Alternative Method (% Recovery)Acceptance Criteria
80%99.5 ± 0.897.2 ± 1.598.0% - 102.0%
100%100.2 ± 0.599.1 ± 1.298.0% - 102.0%
120%99.8 ± 0.7103.5 ± 1.898.0% - 102.0%

Table 4: Precision (%RSD)

Precision TypeProposed Method (%RSD)Alternative Method (%RSD)Acceptance Criteria
Repeatability (n=6)0.61.5≤ 1.0%
Intermediate Precision (n=6)0.81.8≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterProposed Method (µg/mL)Alternative Method (µg/mL)
LOD0.10.5
LOQ0.31.5

Conclusion

The validation data clearly demonstrates that the Proposed HPLC Method is superior to the Alternative Method for the quantification of this compound. The proposed method exhibits better system suitability with a lower tailing factor and higher theoretical plates, indicating greater column efficiency and peak symmetry. It also shows excellent linearity over the tested range with a correlation coefficient exceeding 0.999.

Furthermore, the proposed method is more accurate, with recovery values well within the acceptable range of 98.0% to 102.0%, and more precise, with %RSD values for repeatability and intermediate precision below 1.0%. The lower LOD and LOQ of the proposed method indicate higher sensitivity. The shorter retention time also allows for a higher sample throughput.

References

Comparative Toxicity Analysis: Ethyl-Substituted vs. Non-Substituted Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of ethyl-substituted and non-substituted dinitrobenzenes, supported by available experimental data and mechanistic insights.

Introduction

Dinitrobenzenes (DNBs) are a class of nitroaromatic compounds with significant industrial applications, but also with well-documented toxicological effects. The non-substituted isomers, particularly 1,3-dinitrobenzene, have been extensively studied, revealing potent hematologic, reproductive, and neurological toxicities. In contrast, the toxicological profiles of ethyl-substituted dinitrobenzenes are less characterized in publicly available literature. This guide provides a comparative overview of the known toxicities of these two groups of compounds, highlighting key differences and data gaps. The primary focus of this comparison is on 1,3-dinitrobenzene, the most common and toxicologically significant non-substituted isomer, versus the limited available information on ethyl-substituted counterparts such as 1-ethyl-2,4-dinitrobenzene.

Quantitative Toxicity Data

A significant disparity exists in the availability of quantitative toxicity data between non-substituted and ethyl-substituted dinitrobenzenes. While extensive data is available for 1,3-dinitrobenzene, specific LD50 values and other quantitative measures for ethyl-substituted dinitrobenzenes are not readily found in the reviewed scientific literature. The following tables summarize the available acute toxicity data for non-substituted dinitrobenzene isomers.

Table 1: Acute Oral Toxicity of Dinitrobenzene Isomers in Rats

CompoundSexLD50 (mg/kg)Reference
1,2-Dinitrobenzene-250[1]
1,3-DinitrobenzeneMale & Female83[2]
1,3-DinitrobenzeneMale91[3]
1,3-DinitrobenzeneFemale81[3]
1,4-Dinitrobenzene-29[1]

Table 2: Acute Dermal Toxicity of 1,3-Dinitrobenzene

SpeciesLD50 (g/kg)Reference
Rabbit1.99[4]

Note: No peer-reviewed, quantitative acute toxicity data (e.g., LD50) for ethyl-substituted dinitrobenzenes such as this compound or 2-ethyl-1,3-dinitrobenzene were identified in the conducted literature search. Safety Data Sheets (SDS) for these compounds indicate toxicity but do not provide specific LD50 values[5][6].

Key Toxicological Endpoints

Hematotoxicity: Methemoglobinemia

A primary and well-established toxic effect of dinitrobenzenes is the induction of methemoglobinemia. This condition involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen, leading to cyanosis and tissue hypoxia[7].

  • Non-Substituted Dinitrobenzene: 1,3-Dinitrobenzene is a potent inducer of methemoglobinemia[8]. The mechanism is thought to involve the reduction of the nitro groups to reactive intermediates that can directly oxidize hemoglobin[9]. In a case of human poisoning, methemoglobin levels reached 37.2%[3].

  • Ethyl-Substituted Dinitrobenzene: While specific studies are lacking, it is plausible that ethyl-substituted dinitrobenzenes also induce methemoglobinemia, as this is a common toxicological feature of nitroaromatic compounds[7]. However, the rate and extent of this effect compared to non-substituted DNB are unknown.

Reproductive Toxicity: Sertoli Cell Damage

1,3-Dinitrobenzene is a known male reproductive toxicant, with the primary target being the Sertoli cells within the seminiferous tubules of the testes[3].

  • Non-Substituted Dinitrobenzene: Exposure to 1,3-DNB leads to Sertoli cell vacuolization, damage to the blood-testis barrier, and subsequent germ cell apoptosis, ultimately resulting in testicular atrophy and infertility in animal models[10][11]. The mechanism is thought to involve oxidative stress and disruption of key signaling pathways within the Sertoli cells.

  • Ethyl-Substituted Dinitrobenzene: There is no specific data available on the reproductive toxicity of ethyl-substituted dinitrobenzenes.

Neurotoxicity

Neurotoxicity is another significant concern with dinitrobenzene exposure.

  • Non-Substituted Dinitrobenzene: 1,3-Dinitrobenzene induces characteristic brain lesions, particularly in the brainstem and cerebellum[3]. The neurotoxic effects are believed to be linked to oxidative stress, leading to early metabolic stimulation and subsequent cellular damage[12][13]. Clinical signs in animal studies include ataxia, weakness, and loss of equilibrium[3].

  • Ethyl-Substituted Dinitrobenzene: Information regarding the neurotoxicity of ethyl-substituted dinitrobenzenes is not available in the reviewed literature.

Mechanistic Insights and Signaling Pathways

The toxicity of dinitrobenzenes is intrinsically linked to their metabolism and the generation of reactive intermediates that lead to oxidative stress.

Oxidative Stress and Methemoglobin Formation

The reduction of the nitro groups of dinitrobenzene is a key step in its toxic mechanism. This process can lead to the formation of nitroso and hydroxylamino intermediates, which are potent oxidizing agents capable of inducing methemoglobinemia and depleting cellular antioxidants like glutathione.

Methemoglobin_Formation DNB Dinitrobenzene Nitroso Nitrosobenzene Intermediate DNB->Nitroso Nitroreductases Hydroxylamino Hydroxylaminobenzene Intermediate Nitroso->Hydroxylamino Hb Hemoglobin (Fe²⁺) Hydroxylamino->Hb Oxidation OxidativeStress Oxidative Stress Hydroxylamino->OxidativeStress MetHb Methemoglobin (Fe³⁺) Hb->MetHb MetHb->OxidativeStress

Caption: Proposed pathway of Dinitrobenzene-induced methemoglobin formation and oxidative stress.

Sertoli Cell Apoptosis Signaling

1,3-Dinitrobenzene-induced Sertoli cell damage and subsequent germ cell apoptosis involve complex signaling pathways. One proposed mechanism involves the activation of the extrinsic apoptosis pathway through the Fas/FasL system. Toxicant-induced stress in Sertoli cells can lead to increased expression of Fas Ligand (FasL), which then binds to the Fas receptor on germ cells, triggering a caspase cascade and apoptosis.

Sertoli_Cell_Apoptosis cluster_sertoli Sertoli Cell cluster_germ Germ Cell DNB 1,3-Dinitrobenzene Stress Cellular Stress (Oxidative) DNB->Stress FasL Fas Ligand (FasL) Expression ↑ Stress->FasL Fas Fas Receptor FasL->Fas Binding DISC Death-Inducing Signaling Complex Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of Dinitrobenzene-induced germ cell apoptosis via Sertoli cells.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key protocols relevant to the toxic endpoints discussed.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This guideline is used to assess the acute oral toxicity of a substance.

  • Principle: Animals (typically rats) are administered the test substance at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The study proceeds sequentially, with the dose for each animal determined by the outcome of the previously dosed animal. The aim is to identify a dose that causes evident toxicity without mortality[14].

  • Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are fasted prior to dosing[15].

  • Administration: The test substance is administered as a single oral dose by gavage[15].

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study[14].

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline evaluates the potential for a substance to cause toxicity following a single dermal application.

  • Principle: The test substance is applied to the shaved skin of animals (typically rats or rabbits) at a limit dose of 2000 mg/kg. If toxicity is observed, a full study with multiple dose groups may be conducted to determine the LD50[16].

  • Animals: Healthy, young adult animals with intact skin are used[17].

  • Application: The substance is applied uniformly over an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours[16].

  • Observations: Animals are observed for mortality and signs of toxicity for 14 days. Body weights are recorded weekly, and a gross necropsy is performed on all animals[16].

Structure-Activity Relationship (SAR) and Conclusion

The toxicity of nitroaromatic compounds is influenced by the number and position of the nitro groups[9]. Generally, compounds with ortho or para positioned nitro groups are more toxic than those with meta positioning[18]. The introduction of an alkyl group, such as ethyl, can alter the physicochemical properties of the molecule, including its lipophilicity and electronic characteristics, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its toxicity.

Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds suggest that their toxicity is governed by factors such as the number of nitro groups and their electrophilicity[19][20]. It is conceivable that the addition of an ethyl group could either increase or decrease toxicity depending on how it influences the molecule's ability to undergo nitroreduction and generate reactive intermediates.

References

A Comparative Guide to Derivatization Reagents: 1-Ethyl-2,4-dinitrobenzene vs. 2,4-dinitrochlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate derivatizing agent is a critical step in the analytical workflow, particularly for enhancing the detection and separation of analytes by chromatography. This guide provides a detailed comparison of two dinitrobenzene derivatives: the well-established reagent 2,4-dinitrochlorobenzene (DNCB) and its analogue, 1-Ethyl-2,4-dinitrobenzene. The comparison will focus on their suitability and performance in derivatization reactions based on their chemical structure and reactivity.

Introduction to Derivatization and the Role of Dinitrobenzene Compounds

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that has properties more amenable to a particular analytical technique.[1] For instance, in High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into an analyte that otherwise has poor detection characteristics.[2]

2,4-dinitrochlorobenzene (DNCB) is a classic example of a derivatizing agent, widely used for the analysis of primary and secondary amines, including amino acids.[2][3] The reaction involves the nucleophilic substitution of the chlorine atom by the amino group, attaching the dinitrophenyl moiety to the analyte. This dinitrophenyl group is a strong chromophore, allowing for sensitive UV-Vis detection.

2,4-Dinitrochlorobenzene (DNCB) in Derivatization Reactions

The utility of DNCB as a derivatizing agent stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The benzene ring is activated towards nucleophilic attack by the presence of two strongly electron-withdrawing nitro groups (NO₂) at the ortho and para positions relative to the chlorine atom.[4][5] This activation facilitates the displacement of the chloride ion (a good leaving group) by a nucleophile, such as the lone pair of electrons on the nitrogen atom of an amine.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The first step, the attack of the nucleophile, is typically the rate-determining step.

Experimental Protocol: Derivatization of an Amine with DNCB

The following is a general protocol for the pre-column derivatization of a primary or secondary amine with DNCB for HPLC analysis.

Materials:

  • Amine standard solution or sample extract

  • 2,4-dinitrochlorobenzene (DNCB) solution (e.g., 1% w/v in ethanol)

  • Buffer solution (e.g., 0.1 M sodium bicarbonate, pH ~8.5)

  • Reaction vials

  • Heating block or water bath

  • Quenching solution (e.g., a solution of a primary amine like glycine, if necessary)

  • HPLC system with UV-Vis detector

Procedure:

  • To a reaction vial, add an appropriate volume of the amine standard or sample.

  • Add an excess of the buffer solution to maintain an alkaline pH, which ensures the amine is in its more nucleophilic, unprotonated form.

  • Add an excess of the DNCB solution.

  • Cap the vial tightly and mix thoroughly.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour). The optimal time and temperature will depend on the specific amine.

  • After the reaction is complete, cool the vial to room temperature.

  • If necessary, add a quenching solution to react with the excess DNCB.

  • The derivatized sample is now ready for injection into the HPLC system. Detection is typically performed at a wavelength where the dinitrophenyl derivative has maximum absorbance (around 360 nm).

DNCB_Reaction_Workflow cluster_preparation Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Amine Amine Sample Mix Mix Amine->Mix Buffer Buffer (pH 8.5) Buffer->Mix DNCB DNCB Solution DNCB->Mix Heat Heat (e.g., 60°C, 1h) Mix->Heat Cool Cool Heat->Cool Inject Inject into HPLC Cool->Inject

Caption: Experimental workflow for the derivatization of an amine with DNCB.

This compound: A Comparative Analysis

In contrast to DNCB, this compound is not a suitable reagent for the derivatization of amines via the SNAr mechanism. The fundamental reason for this lies in the nature of the substituent at the 1-position. In DNCB, the chlorine atom is a good leaving group (a nucleofuge). In this compound, the substituent is an ethyl group (-CH₂CH₃).

For a nucleophilic aromatic substitution to occur, the group being displaced must be able to leave with the pair of electrons from its bond with the aromatic ring. Alkyl groups, such as the ethyl group, are not effective leaving groups in this context because the resulting ethyl anion (CH₃CH₂⁻) is extremely unstable and a very strong base.[6] Therefore, the nucleophilic attack of an amine on the aromatic ring of this compound will not lead to the displacement of the ethyl group.

While the nitro groups on this compound do activate the ring to nucleophilic attack, there is no viable leaving group to be displaced for a substitution reaction to be completed.

SNAr_Mechanism_Comparison cluster_DNCB 2,4-Dinitrochlorobenzene (DNCB) Reactivity cluster_Ethyl This compound Reactivity DNCB_start DNCB + Nucleophile (e.g., R-NH2) DNCB_intermediate Meisenheimer Complex (Resonance Stabilized Anion) DNCB_start->DNCB_intermediate Nucleophilic Attack (Rate-determining) DNCB_product Dinitrophenyl-Amine Derivative DNCB_intermediate->DNCB_product Elimination Leaving_Group_Cl Chloride Ion (Cl-) (Good Leaving Group) DNCB_intermediate->Leaving_Group_Cl Ethyl_start This compound + Nucleophile No_Reaction No Substitution Reaction Ethyl_start->No_Reaction Poor_LG Ethyl Anion (CH3CH2-) (Poor Leaving Group) Ethyl_start->Poor_LG Ethyl group is not a leaving group

Caption: Comparison of the SNAr reaction pathways for DNCB and this compound.

Data Presentation: A Comparative Overview

As there is no experimental data for the use of this compound as a derivatizing agent in the scientific literature, a direct quantitative comparison of performance is not possible. Instead, the following tables summarize the key physicochemical properties and a qualitative comparison of their suitability for derivatization reactions.

Table 1: Physicochemical Properties

PropertyThis compound2,4-dinitrochlorobenzene
CAS Number 1204-29-197-00-7
Molecular Formula C₈H₈N₂O₄C₆H₃ClN₂O₄
Molecular Weight 196.16 g/mol 202.55 g/mol
Appearance Pale yellow crystalline solidYellow crystalline solid
Boiling Point 304.6°C at 760 mmHg315°C at 760 mmHg
Melting Point 57-57.8°C51-54°C
Leaving Group Ethyl group (-CH₂CH₃) - Not a leaving group Chloro group (-Cl) - Good leaving group

Table 2: Comparison of Suitability for Derivatization Reactions

FeatureThis compound2,4-dinitrochlorobenzene (DNCB)
Reaction Mechanism Not suitable for SNAr derivatization.Nucleophilic Aromatic Substitution (SNAr).[5]
Reactivity with Amines Does not undergo substitution with amines.Reacts with primary and secondary amines to form stable dinitrophenyl derivatives.[3]
Utility as Derivatizing Agent Not used as a derivatizing agent for this purpose.Widely used for pre-column derivatization in HPLC for UV-Vis detection.[2]
Derivative Stability Not applicable.Dinitrophenyl derivatives are generally stable.
Detection Not applicable for creating derivatives for enhanced detection.The dinitrophenyl group provides a strong chromophore for UV-Vis detection.

Conclusion

In the context of derivatization reactions for analytical purposes, 2,4-dinitrochlorobenzene (DNCB) is a well-established and effective reagent, particularly for the analysis of amines. Its reactivity is based on the principles of nucleophilic aromatic substitution, where the chloro substituent acts as a good leaving group, and the dinitro-substituted ring is activated towards nucleophilic attack.

Conversely, this compound is not a suitable reagent for this type of derivatization. The ethyl group at the 1-position is not a viable leaving group, and therefore, the compound does not undergo nucleophilic aromatic substitution with amines or other common nucleophiles. While both molecules share the dinitrobenzene core, the nature of the substituent at the reaction center dictates their utility as derivatizing agents. For researchers seeking to derivatize primary and secondary amines for HPLC analysis, DNCB remains a reliable choice, while this compound is not a viable alternative for this application.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Azo Dyes from Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azo dyes, a cornerstone in various scientific disciplines, has traditionally relied on the diazotization of aromatic amines using sodium nitrite in a strong acidic medium, typically hydrochloric acid, at low temperatures. While effective, this method presents several drawbacks, including the use of corrosive acids, the instability of diazonium salts at room temperature, and the generation of acidic waste.[1][2][3] In response to the growing demand for greener and more efficient chemical processes, a range of alternative reagents and methodologies have emerged. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.

Performance Comparison of Azo Dye Synthesis Reagents

The following table summarizes the quantitative data on the performance of traditional versus alternative reagents for the synthesis of azo dyes. The data has been compiled from various studies to provide a comparative overview of reaction conditions, yields, and reaction times.

Reagent/MethodAromatic AmineCoupling ComponentReaction ConditionsYield (%)Reaction TimeReference(s)
Traditional Method
Sodium Nitrite / HClSulfanilic acid2-Naphthol0-5 °C, aqueous medium~90%10-15 min (coupling)[4]
Sodium Nitrite / HCl4-AminophenolNaphthalen-2-ol0-5 °C, aqueous mediumNot specified5-10 min (coupling)[5]
Alternative Methods
Nano BF₃·SiO₂ (Grinding)Various aromatic amines1-NaphtholRoom temperature, solvent-free85-95%~3 min[1][2]
Fe₃O₄@SiO₂-SO₃H (Grinding)Various aromatic aminesβ-NaphtholRoom temperature, solvent-free90-98%5-15 min[3][6]
tert-Butyl nitrite (t-BuONO)Various anilinesβ-NaphtholRoom temperature, DCM73-92%24 h[7][8]
One-pot (PTFE)Various diazo componentsVarious coupling componentsMechanically agitated, aqueousQuantitativeFast[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of azo dyes using both the traditional method and selected alternative approaches.

Traditional Synthesis of Orange II[4][5]

1. Diazotization:

  • In a test tube (A), add approximately 0.5 mL of concentrated HCl and place it in an ice-water bath.

  • In a second test tube (B), combine 0.49 g of sulfanilic acid, 0.13 g of sodium carbonate, and 5 mL of water. Heat the mixture in a hot water bath until a clear solution is obtained.

  • In a third test tube (C), dissolve 0.2 g of sodium nitrite in 1 mL of water.

  • Remove test tube B from the hot water bath and immediately add the contents of test tube C to it.

  • Pour the mixture from test tube B into the cold HCl in test tube A. Place the combined mixture in an ice-water bath until a significant amount of white precipitate (the diazonium salt) forms.

2. Azo Coupling:

  • In a 25 mL round-bottom flask, dissolve 0.38 g of 2-naphthol in 2 mL of 2.5 M NaOH solution.

  • Cool the flask in an ice-water bath.

  • Slowly add the cold diazonium salt suspension from step 1 to the 2-naphthol solution with continuous stirring.

  • Continue stirring the mixture in the ice bath for 10 minutes. An orange or red precipitate of Orange II will form.

  • Isolate the product by vacuum filtration and wash it with a small amount of cold water.

Alternative Synthesis using Nano BF₃·SiO₂ (Grinding Method)[1][2]

1. Diazotization and Coupling (One-Pot):

  • In a mortar, grind a mixture of the aromatic amine (0.01 mol), nano BF₃·SiO₂ (0.15 mol), and sodium nitrite (0.01 mol) for approximately 3 minutes at room temperature.

  • Add 1 mL of deionized water and stir the mixture for 2 minutes.

  • Add the coupling component (e.g., 1-naphthol, 0.01 mol) to the mixture and continue stirring for another 2 minutes to obtain the azo dye.

  • To isolate the product, dissolve the mixture in chloroform (20 mL) and filter to remove the catalyst. The product can then be recrystallized from ethanol.

Alternative Synthesis using tert-Butyl Nitrite (t-BuONO)[8]

1. One-Pot Synthesis:

  • To a solution of the aromatic amine (0.5 mmol) and β-naphthol (0.75 mmol) in dichloromethane (DCM, 5.0 mL), add tert-butyl nitrite (0.75 mmol).

  • Stir the reaction mixture at room temperature for 24 hours in the air.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the synthesis of azo dyes.

G Traditional Azo Dye Synthesis Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt Nitrosation NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Electrophilic Aromatic Substitution Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: Traditional Azo Dye Synthesis Pathway

G Experimental Workflow: Traditional vs. Alternative Methods cluster_traditional Traditional Method cluster_alternative Alternative (Grinding) Method T1 Dissolve Amine in Acid T2 Cool to 0-5 °C T1->T2 T3 Add NaNO2 Solution T2->T3 T5 Couple at 0-5 °C T3->T5 T4 Prepare Coupling Component Solution T4->T5 T6 Isolate Product T5->T6 A1 Grind Amine, Catalyst, NaNO2 A2 Add Water and Stir A1->A2 A3 Add Coupling Component and Stir A2->A3 A4 Isolate Product A3->A4

Caption: Experimental Workflow Comparison

Conclusion

The development of alternative reagents for azo dye synthesis offers significant advantages over traditional methods, primarily in terms of environmental impact, operational simplicity, and, in some cases, improved reaction efficiency.[3][6] Solid acid catalysts like nano BF₃·SiO₂ and Fe₃O₄@SiO₂-SO₃H, often used in conjunction with solvent-free grinding techniques, provide high yields at room temperature, eliminating the need for cooling and corrosive liquid acids.[1][2][3] One-pot methodologies, such as those employing PTFE, streamline the process and allow for the recycling of wastewater.[9] While tert-butyl nitrite offers a metal-free alternative, it may require longer reaction times.[7]

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the desired purity of the product, and the importance of green chemistry principles. For researchers and professionals in drug development, where purity and precise control over reaction conditions are paramount, the development of these alternative methods provides a valuable toolkit for the synthesis of novel azo compounds.

References

comparison of different stationary phases for the separation of nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitroaromatic compounds, the choice of a high-performance liquid chromatography (HPLC) stationary phase is a critical determinant of analytical success. The inherent diversity in polarity, isomerism, and potential chirality of nitroaromatics necessitates a careful selection of column chemistry to achieve optimal resolution and selectivity. This guide provides an objective comparison of commonly used stationary phases, supported by experimental data and detailed protocols, to aid in method development and optimization.

Achiral Separations: A Head-to-Head Comparison of C18, Phenyl-Hexyl, and Cyano Phases

The separation of nitroaromatic compounds, such as those found in environmental samples or related to explosives analysis (e.g., EPA Method 8330), often relies on reversed-phase chromatography. The most common stationary phases—C18, Phenyl-Hexyl, and Cyano—offer distinct selectivities due to their different interaction mechanisms with nitroaromatic analytes.

Interaction Mechanisms

The separation of nitroaromatic compounds on these phases is governed by a combination of hydrophobic, π-π, and dipole-dipole interactions. Understanding these interactions is key to selecting the appropriate column.

G Figure 1. Dominant interaction mechanisms for nitroaromatic compounds on different stationary phases. cluster_C18 C18 (Octadecylsilane) cluster_Phenyl Phenyl-Hexyl cluster_Cyano Cyano (CN) C18 Hydrophobic Interactions (van der Waals forces) Phenyl π-π Interactions (with aromatic ring) + Hydrophobic Interactions Cyano Dipole-Dipole Interactions (with nitrile group) + Weak Hydrophobic Interactions Analyte Nitroaromatic Analyte Analyte->C18 Primary Analyte->Phenyl Strong Analyte->Cyano Significant

Caption: Dominant interaction mechanisms for nitroaromatics.

  • C18 (Octadecylsilane): This is the most common reversed-phase material, relying primarily on hydrophobic (van der Waals) interactions . Retention generally increases with the hydrophobicity of the analyte. While effective for many compounds, it can struggle to resolve structurally similar isomers of nitroaromatics.

  • Phenyl-Hexyl: This phase offers a mixed-mode interaction mechanism. The hexyl chain provides hydrophobic retention, similar to a C8 or C18 phase. Crucially, the phenyl group allows for π-π interactions between the electron-rich phenyl ring of the stationary phase and the electron-deficient aromatic rings of nitroaromatics (due to the electron-withdrawing nitro groups).[1][2] This additional interaction provides unique selectivity, especially for aromatic and unsaturated compounds.[3] The choice of organic modifier is critical; methanol tends to enhance π-π interactions, while acetonitrile can suppress them, altering retention and selectivity.[2][4]

  • Cyano (CN): Cyano phases possess a strong dipole due to the nitrile group, leading to significant dipole-dipole interactions with the polar nitro groups of the analytes.[5][6] They also exhibit moderate hydrophobic character.[6] This unique polarity makes CN columns an excellent choice for providing orthogonal selectivity to C18 phases, often resolving isomers that co-elute on C18 columns.[7]

Performance Comparison

The following table summarizes the retention behavior of several key nitroaromatic compounds on C18, Phenyl-Hexyl, and Cyano stationary phases, based on data extracted from publicly available application notes. Retention times are indicative and will vary with specific instrument conditions. The key takeaway is the difference in elution order and resolution of critical pairs.

CompoundElution Order on C18[2][8]Elution Order on Phenyl-Hexyl[2]Elution Order on Cyano[7][8]Comments
HMX111Early eluting on all phases.
RDX222
1,3,5-Trinitrobenzene334
1,3-Dinitrobenzene443Elution order swap with TNB on CN phase.
Nitrobenzene555
Tetryl666
2,4,6-Trinitrotoluene (TNT)788
2-Amino-4,6-dinitrotoluene877Elution order swap with TNT on Phenyl phase.
2,6-Dinitrotoluene9 (co-elutes with 2,4-DNT)99 (resolved from 2,4-DNT)Critical Pair: Resolved on CN, co-elutes on C18.[7]
2,4-Dinitrotoluene9 (co-elutes with 2,6-DNT)1010 (resolved from 2,6-DNT)Critical Pair: Resolved on CN, co-elutes on C18.[7]
4-Nitrotoluene101111
2-Nitrotoluene111212

Note: Elution orders are compiled from multiple sources and represent a generalized separation. Co-elution of 2,4-DNT and 2,6-DNT on C18 is a well-documented issue in EPA Method 8330.[7][9]

Experimental Protocols

The following are representative experimental protocols for the analysis of nitroaromatic explosives on C18 and CN columns, based on EPA Method 8330A/B.[7][9][10]

Protocol 1: Primary Analysis on a C18 Column

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelco LC-18 or equivalent).[9]

  • Mobile Phase: 1:1 (v/v) Methanol/Water.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 100 µL.

  • Sample Preparation: For water samples, use salting-out extraction with acetonitrile. For soil/sediment, extract with acetonitrile in an ultrasonic bath.[9][10]

Protocol 2: Confirmation Analysis on a Cyano (CN) Column

  • Column: CN reversed-phase, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelco LC-CN or equivalent).[9]

  • Mobile Phase: 1:1 (v/v) Methanol/Water.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 100 µL.

  • Purpose: To confirm the identity of analytes, especially when co-elution is suspected on the C18 column (e.g., for 2,4-DNT and 2,6-DNT).[7]

G Figure 2. General experimental workflow for HPLC analysis of nitroaromatics. cluster_hplc HPLC Analysis Sample Sample (Water, Soil, etc.) Extraction Sample Preparation (e.g., Acetonitrile Extraction) Sample->Extraction Filter Filtration (0.45 µm filter) Extraction->Filter Autosampler Autosampler Injection Filter->Autosampler HPLC HPLC System Column Primary Column (C18) Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Data Data Acquisition & Integration Detector->Data Confirm Confirmation Column (CN/Phenyl) Re-analysis Data->Confirm If co-elution is suspected Report Final Report (Quantitation & Identification) Data->Report If separation is complete Confirm->Report

Caption: General workflow for HPLC analysis of nitroaromatics.

Chiral Separations: Resolving Enantiomers of Nitroaromatic Compounds

For nitroaromatic compounds that are chiral, enantioselective separation is crucial, particularly in pharmaceutical and toxicological studies where enantiomers can exhibit different biological activities. This requires the use of Chiral Stationary Phases (CSPs).

Common Chiral Stationary Phases

Several classes of CSPs are effective for separating chiral compounds, including those with nitroaromatic moieties.

  • Pirkle-type CSPs: These "brush-type" phases are based on a chiral selector covalently bonded to a silica support. A common example is (R)-N-(3,5-dinitrobenzoyl)phenylglycine.[1] Chiral recognition relies on a combination of interactions, including π-π interactions (between the electron-deficient dinitrobenzoyl group of the CSP and electron-rich aromatic systems of the analyte), hydrogen bonding, and steric hindrance.[11] These phases have been successfully used to separate nitro-polycyclic aromatic hydrocarbon (nitro-PAH) isomers.[1]

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenyl)carbamate) are broadly applicable CSPs.[12][13] They offer high enantioselectivity for a wide range of compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure.

  • Macrocyclic Antibiotic CSPs: CSPs based on molecules like teicoplanin or vancomycin provide complex chiral recognition environments due to their multiple stereogenic centers, aromatic rings, and functional groups capable of hydrogen bonding and ionic interactions.[14][15] They are effective for separating a wide variety of racemates, including derivatized amino acids.[14]

Experimental Protocol: Chiral Separation of Nitro-PAHs

The following protocol is based on the separation of nitro-PAH isomers using a Pirkle-type CSP.[1]

  • Column: Pirkle column (e.g., (R)-N-(3,5-dinitrobenzoyl)phenylglycine covalently bonded to 5 µm silica), 250 mm x 4.6 mm.[1]

  • Mobile Phase: A mixture of hexane, ethanol, and acetonitrile. The exact ratio must be optimized for the specific analytes.

  • Flow Rate: Typically 1.0 - 2.0 mL/min.

  • Detection: UV, with the wavelength selected for optimal absorbance of the specific nitro-PAH.

  • Temperature: Ambient.

Derivatization Note: For some chiral molecules like amino acids, derivatization with a tag containing a nitroaromatic group, such as 2,4-dinitrofluorobenzene (DNFB), can facilitate chiral separation on a suitable CSP or even on a standard C18 column.[7] The resulting N-2,4-dinitrophenyl (DNP) derivatives can then be resolved.[7][16]

Conclusion

The successful separation of nitroaromatic compounds by HPLC is highly dependent on the selection of the stationary phase.

  • For general-purpose screening of diverse nitroaromatic mixtures, a C18 column is a robust starting point, but it may fail to resolve critical isomeric pairs.

  • Phenyl-Hexyl phases offer alternative selectivity through π-π interactions, which is particularly useful for separating aromatic compounds based on the nature of their substituent groups.

  • Cyano phases provide orthogonal selectivity to C18 due to their strong dipole-dipole interactions, making them the ideal choice for confirmation columns and for resolving polar isomers that co-elute on C18 phases.

  • For chiral nitroaromatics, specialized Chiral Stationary Phases , such as Pirkle-type or polysaccharide-based columns, are essential for enantiomeric resolution.

By understanding the underlying separation mechanisms and leveraging the complementary nature of these stationary phases, researchers can develop robust and reliable methods for the analysis of complex nitroaromatic compound mixtures.

References

Inter-Laboratory Validation of an Analytical Method for the Quantification of 1-Ethyl-2,4-dinitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive overview of an inter-laboratory validation study for a quantitative analytical method for 1-Ethyl-2,4-dinitrobenzene. The objective of this study is to establish the method's reproducibility and robustness when performed by different laboratories, ensuring its suitability for consistent and reliable measurement of this compound in a given matrix. This document is intended for researchers, scientists, and drug development professionals engaged in analytical method development and validation.

The validation of an analytical procedure is a critical step in demonstrating its fitness for a specific purpose.[1][2] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for conducting such validations.[2][3] An inter-laboratory study, also known as a collaborative study, is essential for determining the reproducibility of a method, which is the precision of the method across different laboratories.[2][4][5]

Comparison of Method Performance Across Laboratories

The following tables summarize the hypothetical results from an inter-laboratory validation study of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Three independent laboratories participated in this study, and key validation parameters were evaluated to assess the overall performance and reproducibility of the analytical method.

Table 1: Summary of Linearity Data

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Correlation Coefficient (r²)0.99950.99920.9998≥ 0.999
Slope458734612545598Consistent across labs
Y-intercept152210185Close to zero

Table 2: Summary of Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Laboratory A (% Recovery)Laboratory B (% Recovery)Laboratory C (% Recovery)Acceptance Criteria
8099.5101.298.998.0 - 102.0%
100100.299.8100.598.0 - 102.0%
12099.1100.999.698.0 - 102.0%

Table 3: Summary of Precision (Repeatability and Intermediate Precision) Data

ParameterLaboratory A (% RSD)Laboratory B (% RSD)Laboratory C (% RSD)Acceptance Criteria
Repeatability (n=6)0.850.920.78≤ 2.0%
Intermediate Precision (Day 1 vs. Day 2)1.251.381.15≤ 3.0%

Table 4: Summary of Reproducibility (Inter-Laboratory Precision) Data

Sample IDMean Concentration (µg/mL) (Lab A)Mean Concentration (µg/mL) (Lab B)Mean Concentration (µg/mL) (Lab C)Overall Mean (µg/mL)% RSD (Reproducibility)Acceptance Criteria
Sample 199.8101.599.2100.171.21≤ 5.0%

Table 5: Summary of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterLaboratory A (µg/mL)Laboratory B (µg/mL)Laboratory C (µg/mL)
LOD0.050.060.05
LOQ0.150.180.15

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard analytical procedures for the quantification of dinitrobenzene compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general method for the quantitative analysis of this compound.

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 150 µg/mL.

  • Quality control (QC) samples are prepared at three concentration levels (low, medium, and high) within the calibration range.

  • The samples for inter-laboratory comparison are prepared at a target concentration of 100 µg/mL.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30°C.[7][8]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[7][8]

3. Validation Experiments:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is tested by analyzing blank matrix samples and samples spiked with potential impurities.

  • Linearity: The linearity of the method is established by analyzing a series of at least five standard solutions at different concentrations.[8] A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.

  • Accuracy: Accuracy is determined by performing recovery studies on samples spiked with known amounts of this compound at different concentration levels.[3]

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions.[3]

    • Intermediate Precision: Evaluated by comparing the results of analyses conducted on different days, by different analysts, or with different equipment.[3]

    • Reproducibility (Inter-laboratory precision): Assessed by having different laboratories analyze the same homogeneous sample.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8] These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualization

The following diagram illustrates the workflow of the inter-laboratory validation process.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Data Compilation & Statistical Analysis cluster_3 Phase 4: Validation Report & Conclusion A Define Validation Parameters & Acceptance Criteria B Develop Standardized Analytical Protocol A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratory A Analysis C->D E Laboratory B Analysis C->E F Laboratory C Analysis C->F G Collect Data from All Laboratories D->G E->G F->G H Perform Statistical Analysis (Repeatability, Reproducibility) G->H I Compare Results Against Acceptance Criteria H->I J Generate Inter-Laboratory Validation Report I->J K Conclusion on Method Robustness & Reproducibility J->K

Caption: Workflow of the Inter-laboratory Validation Process.

References

Spectroscopic Comparison of 1-Ethyl-2,4-dinitrobenzene and Its Reduction Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This publication offers a comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 1-Ethyl-2,4-dinitrobenzene and its sequential reduction products: 2-amino-4-nitroethylbenzene, 4-amino-2-nitroethylbenzene, and 1-ethylbenzene-2,4-diamine. This guide is designed to facilitate the identification and characterization of these compounds using standard spectroscopic methods.

This compound, a nitroaromatic compound, serves as a precursor to various amino-substituted derivatives through the selective reduction of its nitro groups. These resulting compounds are significant intermediates in the synthesis of a range of materials, including dyes and pharmaceuticals. The precise control of the reduction process to yield specific isomers is a key aspect of synthetic chemistry. This document provides an overview of the expected spectroscopic features of the parent dinitro compound and its amino derivatives, establishing a basis for their analysis. It is important to note that while some experimental data for this compound is accessible, comprehensive data for its reduction products are limited. Consequently, a portion of the data presented is derived from established spectroscopic principles and information from analogous compounds.

Spectroscopic Data Summary

The subsequent tables provide a summary of crucial spectroscopic data for this compound and its reduction products.

Table 1: UV-Visible Spectroscopy Data

Compoundλmax (nm)SolventNotes
This compound ~240EthanolExhibits a broad absorption band characteristic of π → π* transitions within the nitro-substituted benzene ring.
2-Amino-4-nitroethylbenzene ~230, ~270, ~410EthanolThe introduction of an amino group leads to a bathochromic (red) shift. The absorption band near 410 nm is typical for chromophores of the p-nitroaniline type.
4-Amino-2-nitroethylbenzene ~245, ~300, ~390EthanolThe spectrum is anticipated to differ from the 2-amino isomer due to the distinct substitution pattern influencing the electronic transitions.
1-Ethylbenzene-2,4-diamine ~240, ~290EthanolComplete reduction of both nitro groups to amino groups markedly alters the UV-Vis spectrum, showing absorptions at shorter wavelengths in comparison to the nitro-amino intermediates.

Table 2: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

CompoundN-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)NO₂ Stretch (cm⁻¹)
This compound -~3100-3000~2970-2850~1600, ~1450~1530 (asym), ~1350 (sym)
2-Amino-4-nitroethylbenzene ~3500-3300 (two bands)~3100-3000~2970-2850~1620, ~1500~1500 (asym), ~1330 (sym)
4-Amino-2-nitroethylbenzene ~3500-3300 (two bands)~3100-3000~2970-2850~1620, ~1500~1520 (asym), ~1340 (sym)
1-Ethylbenzene-2,4-diamine ~3500-3300 (multiple bands)~3100-3000~2970-2850~1620, ~1510-

Table 3: ¹H-NMR Spectroscopic Data (Predicted Chemical Shifts in CDCl₃, δ in ppm)

CompoundAromatic Protons-CH₂--CH₃-NH₂
This compound ~8.8 (d), ~8.4 (dd), ~7.6 (d)~3.0 (q)~1.3 (t)-
2-Amino-4-nitroethylbenzene ~7.9 (d), ~7.5 (dd), ~6.8 (d)~2.7 (q)~1.2 (t)~4.0 (br s)
4-Amino-2-nitroethylbenzene ~7.2 (d), ~6.8 (dd), ~6.7 (d)~2.6 (q)~1.2 (t)~4.0 (br s)
1-Ethylbenzene-2,4-diamine ~6.5-7.0 (m)~2.5 (q)~1.2 (t)~3.5 (br s)

Table 4: ¹³C-NMR Spectroscopic Data (Predicted Chemical Shifts in CDCl₃, δ in ppm)

CompoundAromatic C-NO₂/C-NH₂Aromatic C-HAromatic C-Ethyl-CH₂--CH₃
This compound ~148, ~146~130, ~122, ~120~140~25~15
2-Amino-4-nitroethylbenzene ~150, ~145~128, ~115, ~114~130~24~14
4-Amino-2-nitroethylbenzene ~148, ~147~125, ~118, ~116~128~23~14
1-Ethylbenzene-2,4-diamine ~140, ~138~118, ~115, ~112~125~22~13

Table 5: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₈H₈N₂O₄196.16196 (M+), 181 (M+-CH₃), 166 (M+-NO), 150 (M+-NO₂), 120, 103, 77
2-Amino-4-nitroethylbenzene C₈H₁₀N₂O₂166.18166 (M+), 151 (M+-CH₃), 136 (M+-NO), 120 (M+-NO₂)
4-Amino-2-nitroethylbenzene C₈H₁₀N₂O₂166.18166 (M+), 151 (M+-CH₃), 136 (M+-NO), 120 (M+-NO₂)
1-Ethylbenzene-2,4-diamine C₈H₁₂N₂136.19136 (M+), 121 (M+-CH₃), 107

Experimental Protocols

Selective Reduction of this compound

This protocol details a general procedure for the selective reduction of a dinitroaromatic compound to its corresponding nitro-amino derivative utilizing hydrazine hydrate as the reducing agent in the presence of a catalyst.[1]

Materials:

  • This compound

  • Ethanol

  • Hydrazine hydrate (80% solution)

  • Catalyst (e.g., Raney Nickel or Palladium on Carbon (Pd/C))

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Carefully introduce the catalyst (e.g., 5-10 mol% Pd/C or a small quantity of Raney Nickel slurry).

  • Gently heat the mixture to reflux.

  • Add hydrazine hydrate (1.5-2.5 equivalents for mono-reduction) dropwise to the refluxing mixture. Caution: This reaction may be exothermic.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst, and wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography on silica gel to isolate the desired mono-amino product from any unreacted starting material and the di-amino by-product.

Spectroscopic Analysis

  • UV-Vis Spectroscopy: A dilute solution of the sample is prepared in a suitable UV-transparent solvent, such as ethanol or methanol. The spectrum is recorded from 200 to 800 nm using a double-beam UV-Vis spectrophotometer.

  • IR Spectroscopy: The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. As an alternative, a KBr pellet of the sample can be prepared.

  • NMR Spectroscopy: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer with a field strength of 400 MHz or higher.

  • Mass Spectrometry: The sample is analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

Visualizations

Reduction_Pathway This compound This compound 2-Amino-4-nitroethylbenzene 2-Amino-4-nitroethylbenzene This compound->2-Amino-4-nitroethylbenzene Reduction of 2-NO₂ 4-Amino-2-nitroethylbenzene 4-Amino-2-nitroethylbenzene This compound->4-Amino-2-nitroethylbenzene Reduction of 4-NO₂ 1-Ethylbenzene-2,4-diamine 1-Ethylbenzene-2,4-diamine 2-Amino-4-nitroethylbenzene->1-Ethylbenzene-2,4-diamine Further Reduction 4-Amino-2-nitroethylbenzene->1-Ethylbenzene-2,4-diamine Further Reduction

Caption: Reduction pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start This compound reaction Reduction (e.g., Hydrazine/Catalyst) start->reaction workup Work-up & Purification reaction->workup products Isolated Reduction Products workup->products uvvis UV-Vis products->uvvis ir IR products->ir nmr NMR ('H, ¹³C) products->nmr ms Mass Spec products->ms

Caption: General experimental workflow.

Conclusion

The spectroscopic methods detailed in this guide offer a robust framework for the differentiation of this compound and its reduction products. Through meticulous analysis of shifts in UV-Vis absorption maxima, the emergence and disappearance of characteristic IR absorption bands, and alterations in NMR chemical shifts and coupling patterns, researchers can reliably identify the outcomes of their reduction reactions. This analytical approach also provides valuable insights into the selectivity of the employed synthetic strategies.

References

evaluating the efficiency of different catalysts for the reduction of 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective and complete reduction of dinitroaromatic compounds is a cornerstone of synthetic chemistry, providing essential intermediates for a wide range of pharmaceuticals, dyes, and other advanced materials. 1-Ethyl-2,4-dinitrobenzene is a key substrate in this class, and the efficiency of its transformation into valuable amino derivatives is highly dependent on the choice of catalyst. This guide provides an objective comparison of the performance of several common catalysts for the reduction of this compound and its close analogs, supported by experimental data from relevant literature.

Catalyst Performance Comparison

The efficiency of different catalysts for the reduction of dinitroaromatic compounds can be evaluated based on conversion, selectivity, and reaction conditions. Below is a summary of quantitative data for catalysts commonly employed in the reduction of 2,4-dinitroalkylbenzenes, which serve as a close proxy for this compound.

CatalystSubstrateHydrogen Source/PressureTemperature (°C)SolventTime (h)Conversion (%)Product(s)Yield (%)Selectivity (%)
Raney Nickel 2,4-Dinitro-n-propylbenzeneH₂ (low pressure)AmbientEthanol-~1004-Amino-2-nitro-n-propylbenzene & 2,4-Diamino-n-propylbenzene-Low for mono-reduction
Palladium on Carbon (5% Pd/C) 2,4-Dinitro-n-propylbenzeneH₂ (low pressure)AmbientEthanol-~1004-Amino-2-nitro-n-propylbenzene & 2,4-Diamino-n-propylbenzene-Low for mono-reduction
Platinum on Carbon (Pt/C) m-DinitrobenzeneH₂ (0.82 MPa)70Ethanol-98.2m-Phenylenediamine60High for di-reduction
Raney Copper 2,4-Dinitro-n-propylbenzeneH₂ (200 psi)150Xylene-~1004-Amino-2-nitro-n-propylbenzene70High for mono-reduction
Ruthenium-Tin Oxide on Alumina (Ru-SnOx/Al₂O₃) m-DinitrobenzeneH₂ (4 MPa)100Ethanol3100m-Nitroaniline>97High for mono-reduction

Note: Data for Raney Nickel, Pd/C, and Raney Copper are based on the reduction of 2,4-dinitro-n-propylbenzene, a close structural analog of this compound. Data for Pt/C and Ru-SnOx/Al₂O₃ are for the reduction of m-dinitrobenzene and are included to provide a broader context of catalyst performance for dinitroaromatics.

Experimental Protocols

The following are generalized experimental protocols for the catalytic reduction of this compound. Specific parameters should be optimized for each catalyst system.

General Procedure for Catalytic Hydrogenation
  • Reactor Setup: A high-pressure autoclave or a Parr hydrogenation apparatus is charged with this compound (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or xylene).

  • Catalyst Addition: The selected catalyst (e.g., Raney Nickel, Pd/C, Pt/C, or Raney Copper) is carefully added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically between 5-50% by weight of the substrate.

  • Reaction Conditions: The reactor is sealed and purged several times with hydrogen gas. The system is then pressurized with hydrogen to the desired pressure (ranging from atmospheric pressure to several MPa) and heated to the target temperature (from ambient to 150°C). The reaction mixture is stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of products.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired amino derivative(s).

Specific Conditions for Raney Copper (for selective mono-reduction)
  • Substrate: 2,4-Dinitro-n-propylbenzene (as a proxy)

  • Catalyst: Raney Copper (50% by weight of substrate)

  • Solvent: Xylene (to make a 20% solution)

  • Pressure: 200 psi H₂

  • Temperature: 150°C

  • Expected Outcome: High selectivity for the reduction of the 4-nitro group to yield 4-amino-2-nitro-n-propylbenzene.[1]

Specific Conditions for Platinum on Carbon (for complete di-reduction)
  • Substrate: m-Dinitrobenzene (as a proxy)

  • Catalyst: Platinum on Carbon (Pt/C)

  • Solvent: Ethanol

  • Pressure: 0.82 MPa H₂

  • Temperature: 70°C

  • Expected Outcome: High conversion to m-phenylenediamine.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with This compound and Solvent add_catalyst Add Catalyst (e.g., Pd/C, Raney Ni) start->add_catalyst seal_purge Seal and Purge with H₂ add_catalyst->seal_purge pressurize_heat Pressurize and Heat seal_purge->pressurize_heat monitor Monitor Reaction (TLC, GC, HPLC) pressurize_heat->monitor cool_depressurize Cool and Depressurize monitor->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product (Chromatography/ Recrystallization) concentrate->purify

Caption: A generalized experimental workflow for the catalytic reduction of this compound.

Reduction_Pathways cluster_selective Selective Reduction cluster_complete Complete Reduction start This compound mono_amino 4-Amino-1-ethyl-2-nitrobenzene OR 2-Amino-1-ethyl-4-nitrobenzene start->mono_amino Selective Catalyst (e.g., Raney Copper) di_amino 1-Ethyl-2,4-phenylenediamine start->di_amino Non-selective Catalyst (e.g., Pd/C, Pt/C) mono_amino->di_amino Further Reduction

Caption: Reaction pathways for the selective versus complete reduction of this compound.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Dinitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) studies on dinitrobenzene derivatives, focusing on their toxicological effects. The information is compiled from various scientific studies to offer a comprehensive resource for researchers in toxicology, environmental science, and drug discovery.

Introduction to Dinitrobenzene Derivatives and QSAR

Dinitrobenzene (DNB) and its derivatives are a class of nitroaromatic compounds widely used in industrial processes, including the synthesis of dyes, explosives, and pharmaceuticals. Due to their widespread use and potential for environmental contamination, understanding their biological activities and toxicological profiles is of significant importance.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular descriptors that influence a particular biological endpoint, QSAR models can predict the activity of new or untested compounds, thereby reducing the need for extensive experimental testing. This guide will delve into various QSAR models developed for dinitrobenzene derivatives, their underlying experimental data, and the methodologies employed.

Comparison of QSAR Models for Dinitrobenzene Derivatives

Several QSAR studies have been conducted to model the toxicity of dinitrobenzene derivatives against various biological systems. The following tables summarize the key findings from these studies, including the biological endpoint, the model organisms or systems used, the types of molecular descriptors employed, and the statistical performance of the developed models.

Toxicity to Tetrahymena pyriformis

Tetrahymena pyriformis, a ciliated protozoan, is a commonly used model organism in aquatic toxicology studies. Its sensitivity to a wide range of chemicals makes it a valuable tool for assessing the environmental impact of compounds like dinitrobenzene derivatives.

Study Reference Biological Endpoint Molecular Descriptors QSAR Model Equation Statistical Parameters
Cronin et al. (1998)[1][2]50% growth inhibitory concentration (log(IGC50⁻¹))Hydrophobicity (log Kow), Lowest Unoccupied Molecular Orbital Energy (ELUMO), Maximum Acceptor Superdelocalizability (Amax)log(IGC50⁻¹) = 0.467(log Kow) - 1.60(ELUMO) - 2.55n = 42, r² = 0.881, s = 0.246, F = 154
Rajak et al. (2022)50% growth inhibitory concentration (log(IGC50⁻¹))Second-order hyperpolarizability, Conductor-like screening model (COSMO) areaNot explicitly stated, but a stable model was found using these descriptors.R² = 89.49%, r²cv = 87.52%
Anonymous (2014)Acute toxicity (log(1/IGC50))G2, HOMT, G(Cl...Cl), Mor03v, MAXDPNot explicitly stated, but a model was built using these five descriptors.R² = 0.963, Q²(LOO) = 0.944
Toxicity to Paramecium caudatum

Paramecium caudatum is another freshwater ciliate used in ecotoxicological research to assess the impact of chemical pollutants.

Study Reference Biological Endpoint Molecular Descriptors QSAR Model Insights Key Findings
Anonymous (2013)50% growth inhibitory concentration (log(IGC50⁻¹))Not explicitly detailed in the abstractThe toxicity order was found to be dinitro compounds > mononitro compounds.Meta-substituted nitrobenzenes were generally more toxic than ortho- or para-substituted ones.
Inhibition of Human Carbonic Anhydrase Isozymes

Certain dinitrobenzene derivatives have been investigated for their inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II, which are important drug targets.

Study Reference Biological Endpoint Compound Class Activity Range (Ki)
Sentürk et al. (2015)Inhibition of hCA I and hCA II2,4-dinitrophenyl derivativeshCA I: 4.88 - 193.4 µM; hCA II: 5.295 - 54.75 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols for the key biological assays mentioned in the QSAR studies.

Tetrahymena pyriformis Toxicity Assay

This assay determines the concentration of a test substance that inhibits the growth of a T. pyriformis population by 50% (IGC50) over a defined period.

  • Culturing: Tetrahymena pyriformis (e.g., strain GL-C) is cultured in a sterile, semi-defined medium, such as proteose-peptone broth, in Erlenmeyer flasks.

  • Test Preparation: A series of dilutions of the dinitrobenzene derivative are prepared in the culture medium.

  • Inoculation: Log-growth phase ciliates are inoculated into flasks containing the different concentrations of the test compound to a final density of approximately 2500 cells/mL. Control flasks with no test compound are also prepared.

  • Incubation: The flasks are incubated under static conditions at a controlled temperature (e.g., 27°C) for a specific duration, typically 40-48 hours.

  • Growth Measurement: After incubation, the population density in each flask is determined. This is often done spectrophotometrically by measuring the absorbance of the culture at a specific wavelength (e.g., 540 nm), which correlates with cell number.

  • Data Analysis: The IGC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the test compound concentration and fitting the data to a suitable model, such as a probit or logit analysis.

Paramecium caudatum Growth Inhibition Assay

This assay is similar in principle to the T. pyriformis assay and is used to assess the toxicity of chemicals to Paramecium caudatum.

  • Culturing: Paramecium caudatum is maintained in a suitable culture medium, often a hay infusion or a medium enriched with bacteria (e.g., Klebsiella pneumoniae) as a food source, at room temperature (around 25°C).

  • Test Setup: Different concentrations of the dinitrobenzene derivative are prepared in the culture medium in petri dishes or multi-well plates.

  • Exposure: A known number of Paramecium cells are introduced into each well or dish.

  • Incubation: The cultures are incubated for a set period, during which the number of generations and the generation time are monitored.

  • Endpoint Measurement: The number of surviving or proliferating paramecia is counted, often using a microscope and a counting chamber. The 50% lethal concentration (LC50) or the concentration causing 50% inhibition of proliferation is determined.

Human Carbonic Anhydrase (hCA) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of human carbonic anhydrase.

  • Reagents and Materials:

    • Human carbonic anhydrase isozymes (hCA I and hCA II)

    • A suitable buffer (e.g., Tris-HCl)

    • A substrate, such as p-nitrophenyl acetate (p-NPA)

    • The dinitrobenzene derivative to be tested (dissolved in a suitable solvent like DMSO)

    • A known CA inhibitor as a positive control (e.g., acetazolamide)

    • A 96-well microplate and a microplate reader.

  • Assay Procedure:

    • The enzyme, buffer, and the test compound (at various concentrations) are pre-incubated in the wells of the microplate.

    • The enzymatic reaction is initiated by adding the substrate (p-NPA).

    • The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is a colored product.

    • The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited enzyme activity. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be subsequently calculated.

Visualizing Workflows and Pathways

To better understand the processes involved in QSAR studies and the potential mechanisms of dinitrobenzene toxicity, the following diagrams are provided.

QSAR_Workflow cluster_data Data Collection & Curation cluster_descriptors Descriptor Calculation cluster_modeling Model Development & Validation cluster_application Model Application Data_Collection Dataset Collection (Chemical Structures & Biological Activity) Data_Curation Data Curation (Standardization, Error Checking) Data_Collection->Data_Curation Descriptor_Calculation Calculation of Molecular Descriptors (e.g., Physicochemical, Topological, Quantum-Chemical) Data_Curation->Descriptor_Calculation Data_Split Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Split Feature_Selection Feature Selection (Identifying Relevant Descriptors) Data_Split->Feature_Selection Model_Building Model Building (e.g., MLR, PLS, SVM) Feature_Selection->Model_Building Internal_Validation Internal Validation (e.g., Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Using the Test Set) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Prediction Prediction of New Compounds Applicability_Domain->Prediction

Caption: A generalized workflow for developing and validating a QSAR model.

DNB_Toxicity_Pathway DNB Dinitrobenzene (DNB) Metabolic_Activation Metabolic Activation (Nitroreduction) DNB->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (e.g., Nitrosobenzene, Phenylhydroxylamine) Metabolic_Activation->Reactive_Metabolites ROS_Generation Reactive Oxygen Species (ROS) Generation (e.g., Superoxide Anion) Reactive_Metabolites->ROS_Generation GSH_Depletion Glutathione (GSH) Depletion Reactive_Metabolites->GSH_Depletion Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress GSH_Depletion->Oxidative_Stress Macromolecule_Damage Macromolecular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Macromolecule_Damage Cellular_Toxicity Cellular Toxicity Macromolecule_Damage->Cellular_Toxicity

Caption: A proposed signaling pathway for dinitrobenzene-induced cellular toxicity.

Conclusion

The QSAR studies on dinitrobenzene derivatives consistently highlight the importance of electronic and hydrophobic properties in determining their toxicity. Models based on descriptors such as log Kow, ELUMO, and hyperpolarizability have shown good predictive capabilities. The toxicity of these compounds is often mediated through mechanisms involving oxidative stress, as evidenced by glutathione depletion and the formation of reactive oxygen species.

The experimental protocols for assessing the biological activity of dinitrobenzene derivatives are well-established, particularly for aquatic toxicity using model organisms like Tetrahymena pyriformis and for in vitro enzyme inhibition assays. The provided workflows and pathways offer a visual guide to the methodologies and potential mechanisms of action.

This comparative guide serves as a valuable resource for researchers, enabling a better understanding of the structure-activity relationships of dinitrobenzene derivatives and providing a foundation for future research in this area. By leveraging the insights from existing QSAR models, scientists can more efficiently design safer chemicals and predict the potential environmental and health impacts of new dinitrobenzene-based compounds.

References

comparing the degradation pathways of 1-Ethyl-2,4-dinitrobenzene under aerobic and anaerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

The environmental fate of nitroaromatic compounds such as 1-Ethyl-2,4-dinitrobenzene is a significant area of research due to their widespread use and potential toxicity. The degradation of this compound proceeds through distinct pathways under aerobic and anaerobic conditions, largely dictated by the available electron acceptors and the enzymatic machinery of the involved microorganisms. While specific studies on this compound are limited, its degradation pathways can be inferred from research on structurally similar compounds like dinitrotoluene (DNT) and ethylbenzene.

Under aerobic conditions , the degradation of this compound is anticipated to be initiated by oxidative processes. Microorganisms may employ monooxygenase or dioxygenase enzymes to attack the aromatic ring, leading to the hydroxylation of the ring and subsequent removal of the nitro groups as nitrite.[1][2] Another possibility is the oxidation of the ethyl group. The resulting catecholic intermediates are then susceptible to ring cleavage, leading to metabolites that can enter central metabolic pathways.

In contrast, the anaerobic degradation of this compound is characterized by reductive transformations. In the absence of oxygen, the nitro groups serve as electron acceptors and are sequentially reduced to nitroso, hydroxylamino, and ultimately amino groups, forming ethyl-diaminobenzene.[1][3] This process is often mediated by nitroreductase enzymes.[4] The subsequent fate of the resulting aromatic amines can involve ring cleavage under anaerobic conditions, although these compounds can be persistent.

Comparative Quantitative Data

ParameterAerobic DegradationAnaerobic Degradation
Model Compound 2,4-Dinitrotoluene (DNT)2,4-Dinitrotoluene (DNT) / Ethylbenzene
Initial Reaction Dioxygenation or MonooxygenationReduction of nitro groups / Dehydrogenation of ethyl group
Key Intermediates Methylnitrocatechols, NitriteAminonitrotoluenes, Diaminotoluene / 1-Phenylethanol
Typical End Products CO2, H2O, NO2-Aminated aromatics, CH4, CO2
Degradation Rate Generally faster for many nitroaromaticsCan be slower, often limited by the initial reduction steps
Key Enzymes Dioxygenases, MonooxygenasesNitroreductases, Dehydrogenases

Experimental Protocols

Aerobic Degradation Study Protocol

A typical experimental setup to study the aerobic degradation of this compound would involve the following steps:

  • Microorganism and Media: A bacterial strain capable of degrading nitroaromatic compounds (e.g., Pseudomonas, Burkholderia) is cultured in a minimal salt medium.

  • Acclimation: The culture is gradually acclimated to this compound as the sole source of carbon and nitrogen.

  • Batch Degradation Experiment:

    • Set up replicate flasks containing the minimal salt medium and a known concentration of this compound.

    • Inoculate the flasks with the acclimated bacterial culture.

    • Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C) to ensure sufficient aeration.

    • Monitor the degradation of this compound over time by collecting samples at regular intervals.

  • Analytical Methods:

    • The concentration of this compound and its metabolites is quantified using High-Performance Liquid Chromatography (HPLC).

    • The release of nitrite can be measured colorimetrically.

    • Identification of intermediates can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Anaerobic Degradation Study Protocol

To investigate the anaerobic degradation, the following protocol can be employed:

  • Microorganism and Media: An anaerobic microbial consortium or a pure culture of a denitrifying or sulfate-reducing bacterium is used. The medium should be devoid of oxygen and contain an appropriate electron acceptor (e.g., nitrate, sulfate).

  • Experimental Setup:

    • The experiment is conducted in anaerobic serum bottles sealed with butyl rubber stoppers.

    • The medium is purged with an inert gas (e.g., nitrogen or a nitrogen/carbon dioxide mixture) to remove oxygen.

    • This compound is added as the substrate.

  • Incubation: The bottles are incubated in the dark at a controlled temperature.

  • Sampling and Analysis:

    • Samples are withdrawn using a syringe.

    • Analysis of the parent compound and metabolites is performed using HPLC or GC-MS.

    • The reduction of the electron acceptor (e.g., nitrate to nitrogen gas) is monitored.

Visualizing the Degradation Pathways

The following diagrams illustrate the putative degradation pathways of this compound under aerobic and anaerobic conditions.

Aerobic_Degradation This compound This compound Ethyl-nitrocatechol Ethyl-nitrocatechol This compound->Ethyl-nitrocatechol Dioxygenase/Monooxygenase Nitrite Nitrite This compound->Nitrite Ring Cleavage Products Ring Cleavage Products Ethyl-nitrocatechol->Ring Cleavage Products Ring Cleavage Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism Further Metabolism

Putative Aerobic Degradation Pathway

Anaerobic_Degradation This compound This compound 1-Ethyl-2-amino-4-nitrobenzene 1-Ethyl-2-amino-4-nitrobenzene This compound->1-Ethyl-2-amino-4-nitrobenzene Nitroreductase 1-Ethyl-2,4-diaminobenzene 1-Ethyl-2,4-diaminobenzene 1-Ethyl-2-amino-4-nitrobenzene->1-Ethyl-2,4-diaminobenzene Nitroreductase Further Transformation/Polymerization Further Transformation/Polymerization 1-Ethyl-2,4-diaminobenzene->Further Transformation/Polymerization

Putative Anaerobic Degradation Pathway

References

A Comparative Guide to the Validation of Analytical Methods for the Confirmation of 1-Ethyl-2,4-dinitrobenzene: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable confirmation of chemical compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of a method to confirm the presence of 1-Ethyl-2,4-dinitrobenzene. This guide includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable method.

Method Comparison at a Glance

Both GC-MS and HPLC are powerful analytical techniques capable of separating and identifying the components of a mixture. However, they operate on different principles, making each more suitable for specific applications. GC-MS is generally preferred for volatile and thermally stable compounds, while HPLC is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV-Vis.
Analyst Suitability Ideal for volatile and semi-volatile compounds.Broad applicability, including non-volatile and thermally sensitive molecules.
Sample Preparation Often requires extraction into a volatile solvent.Requires dissolution in a solvent compatible with the mobile phase.
Selectivity High, due to both chromatographic separation and mass spectral identification.Good, but may require a confirmation column for closely related compounds.
Sensitivity Generally high, especially in selected ion monitoring (SIM) mode.Sensitivity is detector-dependent, but can be very high with appropriate detectors.

Quantitative Performance Data

Table 1: GC-MS Method Validation Data for Dinitrobenzene Compounds

Validation ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 2: HPLC Method Validation Data for Dinitrobenzene Compounds

Validation ParameterTypical Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.02 - 0.1 µg/L
Limit of Quantitation (LOQ)0.1 - 0.5 µg/L
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of nitroaromatic compounds and can be adapted for the specific analysis of this compound.

GC-MS Experimental Protocol

This protocol is based on EPA Method 8091 for nitroaromatics and cyclic ketones.

1. Sample Preparation:

  • Aqueous Samples: Extract the sample with a suitable volatile solvent such as methylene chloride.

  • Solid Samples: Extract the sample with an appropriate solvent using techniques such as sonication or Soxhlet extraction.

  • Concentrate the extract to a final volume of 1 mL.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

HPLC Experimental Protocol

This protocol is based on EPA Method 8330B for nitroaromatics and nitramines.

1. Sample Preparation:

  • Aqueous Samples: For high concentrations, dilute with the mobile phase. For low concentrations, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.

  • Solid Samples: Extract with acetonitrile, followed by filtration.

  • Ensure the final sample is dissolved in a solvent compatible with the mobile phase.

2. HPLC Instrumental Parameters:

  • HPLC System: Equipped with a pump, autosampler, and a UV-Vis detector.

  • Column: A 250 mm x 4.6 mm, 5 µm particle size C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Method Validation Workflow

The following diagrams illustrate the logical workflow for the validation of the GC-MS and HPLC methods.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Linearity Linearity Detection->Linearity LOD_LOQ LOD & LOQ Detection->LOD_LOQ Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision

Caption: GC-MS Method Validation Workflow.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Collection Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Linearity Linearity Detection->Linearity LOD_LOQ LOD & LOQ Detection->LOD_LOQ Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision

Caption: HPLC Method Validation Workflow.

Conclusion

The choice between GC-MS and HPLC for the confirmation of this compound will depend on the specific requirements of the analysis. GC-MS offers high selectivity and sensitivity, particularly for volatile compounds. HPLC provides broader applicability and is often simpler in terms of sample preparation for non-volatile analytes. Both methods, when properly validated, can provide accurate and reliable results. The information and protocols provided in this guide serve as a comprehensive resource for researchers to develop and validate a suitable analytical method for their specific needs.

comparative analysis of the mutagenicity of dinitrobenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutagenic potential of the three isomers of dinitrobenzene: ortho (1,2-), meta (1,3-), and para (1,4-). The information is compiled from various in vitro studies to assist in the risk assessment and safe handling of these chemicals.

Executive Summary

Dinitrobenzene (DNB) isomers exhibit distinct differences in their mutagenicity, largely influenced by the position of the nitro groups. In vitro assays, particularly the Ames test, indicate that meta- and para-dinitrobenzene are mutagenic, whereas ortho-dinitrobenzene is not. The mutagenicity of these compounds is closely linked to their metabolic activation, a process that transforms them into reactive species capable of interacting with DNA.

Data Presentation

The following table summarizes the available mutagenicity data for the dinitrobenzene isomers from in vitro studies.

IsomerAssayTest SystemMetabolic Activation (S9)ResultReference
Ortho-Dinitrobenzene (1,2-DNB) Ames TestSalmonella typhimurium TA98, TA100With and WithoutNegative[1]
Meta-Dinitrobenzene (1,3-DNB) Ames TestSalmonella typhimuriumNot SpecifiedPositive[1]
Sperm Nuclear Integrity AssayHamsterIn vivo exposureGenotoxic effects observed[2][3]
Para-Dinitrobenzene (1,4-DNB) Ames TestSalmonella typhimuriumNot SpecifiedPositive[1]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[4][5]

Principle: The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to synthesize histidine and grow on a histidine-free medium.[4]

General Procedure:

  • Strain Selection: Strains such as TA98 and TA100 are commonly used. TA98 detects frameshift mutagens, while TA100 detects base-pair substitution mutagens.[1]

  • Metabolic Activation: To mimic mammalian metabolism, the test is performed both with and without a fraction of rat liver homogenate known as S9.[6] Many chemicals, including nitroaromatic compounds, are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes.[6]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound, both with and without the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Dinitrobenzene

The mutagenicity of dinitrobenzene isomers is dependent on their metabolic activation. The primary pathway involves the reduction of one of the nitro groups to a nitroso derivative, followed by further reduction to a hydroxylamine. This hydroxylamine can then be esterified to a reactive electrophile that can form adducts with DNA, leading to mutations.

Metabolic_Activation DNB Dinitrobenzene (o-, m-, or p-) Nitroso Nitrosonitrobenzene DNB->Nitroso Nitroreductase Hydroxylamine Hydroxylaminonitrobenzene Nitroso->Hydroxylamine Nitroreductase Reactive_Ester Reactive Ester Hydroxylamine->Reactive_Ester O-acetyltransferase/ Sulfotransferase DNA_Adduct DNA Adducts Reactive_Ester->DNA_Adduct Covalent Binding to DNA Mutation Mutation DNA_Adduct->Mutation

Caption: Metabolic activation pathway of dinitrobenzene isomers leading to mutagenicity.

Ames Test Experimental Workflow

The following diagram illustrates the general workflow of the Ames test.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacteria Histidine-dependent Salmonella typhimurium Incubation_plus_S9 Incubate Bacteria + Test Compound + S9 Bacteria->Incubation_plus_S9 Incubation_minus_S9 Incubate Bacteria + Test Compound - S9 Bacteria->Incubation_minus_S9 Test_Compound Dinitrobenzene Isomer Test_Compound->Incubation_plus_S9 Test_Compound->Incubation_minus_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Incubation_plus_S9 Plate_plus_S9 Plate on Histidine-free Medium Incubation_plus_S9->Plate_plus_S9 Plate_minus_S9 Plate on Histidine-free Medium Incubation_minus_S9->Plate_minus_S9 Incubate Incubate at 37°C Plate_plus_S9->Incubate Plate_minus_S9->Incubate Count_plus_S9 Count Revertant Colonies Incubate->Count_plus_S9 Count_minus_S9 Count Revertant Colonies Incubate->Count_minus_S9 Compare Compare to Control Count_plus_S9->Compare Count_minus_S9->Compare

Caption: General experimental workflow of the Ames test for mutagenicity screening.

Comparative Analysis

The available data consistently demonstrate a clear structure-activity relationship for the mutagenicity of dinitrobenzene isomers.

  • Ortho-Dinitrobenzene (1,2-DNB): Studies have shown that 1,2-DNB is not mutagenic in the Ames test, both with and without metabolic activation.[1] This lack of activity may be due to steric hindrance from the adjacent nitro groups, which could impede the metabolic activation process or the interaction of the resulting metabolites with DNA.

  • Meta-Dinitrobenzene (1,3-DNB): In contrast to the ortho isomer, 1,3-DNB is reported to be mutagenic.[1] Its molecular structure allows for metabolic activation to occur, leading to the formation of genotoxic species. In vivo studies have also pointed to the genotoxic potential of 1,3-DNB, with evidence of damage to sperm nuclear integrity in hamsters after exposure.[2][3]

  • Para-Dinitrobenzene (1,4-DNB): Similar to the meta isomer, 1,4-DNB is also considered mutagenic.[1] The para-positioning of the nitro groups likely facilitates the necessary metabolic transformations that lead to the formation of DNA-reactive intermediates.

The differential mutagenicity among the isomers highlights the critical role of molecular geometry in determining the biological activity of these compounds. The accessibility of the nitro groups to metabolic enzymes is a key determinant of their mutagenic potential. While the Ames test provides a strong indication of mutagenic potential, it is important to consider that other genotoxic endpoints and in vivo studies are necessary for a comprehensive risk assessment. The observation of testicular toxicity with 1,3-DNB, but not the other isomers, suggests that the mechanisms of toxicity may be complex and isomer-specific.[7]

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-2,4-dinitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1-Ethyl-2,4-dinitrobenzene

This compound is a hazardous chemical that requires strict disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the utmost care. This compound is classified as a hazardous substance, and exposure can pose significant health risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of potential inhalation of dust or vapors, a NIOSH-approved respirator is essential.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Response: In the event of a spill, immediately evacuate the area of non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like sawdust. The contaminated absorbent material must be collected and placed in a sealed, properly labeled container for hazardous waste disposal. Spills should not be washed down the drain.

Waste Classification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Hazardous Waste Identification: this compound must be classified as a hazardous waste. Dinitrobenzene compounds are recognized as hazardous and are subject to stringent disposal regulations.

  • Waste Segregation: This waste stream must be kept separate from non-hazardous waste and other incompatible chemical wastes. It is particularly important to segregate halogenated from non-halogenated solvent waste to facilitate appropriate treatment and disposal.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of in the sanitary sewer or as regular trash.

  • Containerization:

    • Use only approved, leak-proof, and clearly labeled hazardous waste containers that are compatible with this compound.

    • The container must be kept securely closed at all times, except when adding waste.

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from sources of ignition, heat, and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS representative or contractor with a complete and accurate description of the waste.

  • Recommended Disposal Method:

    • High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the disposal of dinitrobenzene compounds. This method ensures the complete destruction of the hazardous components.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative information pertinent to the safe handling and disposal of dinitrobenzene compounds.

ParameterGuideline
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat, respirator (if needed)
Waste Classification Hazardous Waste
Container Type Approved, leak-proof, chemically compatible
Container Labeling "Hazardous Waste," "this compound," Quantity
Storage Location Designated, secure, and ventilated hazardous waste area
Recommended Disposal High-temperature incineration by a licensed facility

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

DisposalWorkflow A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Handle in Fume Hood A->B C Step 3: Segregate Waste (Non-halogenated Hazardous) B->C D Step 4: Place in Labeled Hazardous Waste Container C->D E Step 5: Securely Seal the Container D->E F Step 6: Store in Designated Hazardous Waste Area E->F G Step 7: Contact EHS for Waste Pickup F->G H Step 8: Professional Disposal (High-Temperature Incineration) G->H

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling 1-Ethyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Ethyl-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for handling this compound (CAS RN: 1204-29-1). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid belonging to the nitrobenzene family.[1] It is recognized for its strong odor and is classified as toxic and harmful if inhaled or ingested.[1] It is also a known skin and eye irritant.[1] As with many multi-nitrated organic compounds, it should be treated as potentially explosive, especially when subjected to shock, pressure, or high temperatures.

PropertyValueSource
CAS Number 1204-29-1[2][3][4]
Molecular Formula C8H8N2O4[1][3][4][5]
Molecular Weight 196.16 g/mol [1][5]
Boiling Point 304.6°C at 760 mmHg[1]
Melting Point 57-57.8 °C[2]
Density ~1.34 g/cm³[1][2]
Flash Point 143.4°C[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin/eye contact.

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles must be worn at all times. A face shield is required when there is a risk of splashing or when handling larger quantities.[6]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®), a flame-resistant lab coat, and closed-toe shoes.Inspect gloves for integrity before each use. Promptly remove and replace contaminated clothing.[7]
Respiratory Protection An air-purifying respirator with appropriate cartridges for organic vapors and particulates.Required when engineering controls cannot maintain exposure below acceptable limits or during spill cleanup.[6]
Operational Plan: Step-by-Step Handling Protocol

All work with this compound must be conducted in a designated area, such as a chemical fume hood with certified proper functioning.[6]

Preparation:

  • Restrict Access: Ensure only authorized personnel are in the laboratory.

  • Emergency Preparedness: Confirm that an emergency shower, eyewash station, and appropriate fire extinguisher are readily accessible.[7]

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the procedure.[8][9]

  • Clear Workspace: Remove all unnecessary equipment and flammable materials from the work area.[8][9]

Handling:

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Grounding: Use in a well-ventilated place and ensure that all equipment is properly grounded to prevent static discharge.[10]

  • Avoid Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[8]

  • Controlled Dispensing: Dispense the chemical carefully to avoid generating dust or aerosols.

  • Container Management: Keep containers tightly closed when not in use.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

This compound and its contaminated materials are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste Collection:

  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards (Toxic, Flammable, Potentially Explosive).

Disposal Procedure:

  • Professional Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Incineration: High-temperature incineration is a common disposal method for dinitrobenzene compounds.[11]

  • Landfill Prohibition: Do not dispose of this chemical in standard laboratory trash or down the drain.

Emergency Procedures
Emergency SituationAction
Spill Evacuate the immediate area. If safe to do so, contain the spill with an inert absorbent material. Do not attempt cleanup of large spills without proper training and equipment. Contact your EHS office immediately.[7]
Fire Use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_start Start: Review SDS and SOPs ppe Don Appropriate PPE prep_start->ppe workspace Prepare and Clear Workspace ppe->workspace emergency Verify Emergency Equipment workspace->emergency fume_hood Work in Chemical Fume Hood emergency->fume_hood Proceed to Handling dispense Dispense Chemical Carefully fume_hood->dispense reaction Perform Experimental Procedure dispense->reaction close_container Securely Close Container reaction->close_container decontaminate Decontaminate Equipment and Surfaces close_container->decontaminate Proceed to Cleanup waste Segregate and Label Hazardous Waste decontaminate->waste dispose Store Waste for Professional Disposal waste->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end_point End wash->end_point End of Procedure

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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1-Ethyl-2,4-dinitrobenzene
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1-Ethyl-2,4-dinitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.